molecular formula C9H15N3O B13602390 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Katalognummer: B13602390
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: URIWKEVUFORATF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine ( 1250545-48-2) is a chemical compound with a molecular formula of C9H15N3O and a molecular weight of 181.24 g/mol . This piperidine derivative, characterized by a methyl-substituted imidazole ring linked via an ether bond, is a specialized building block in medicinal chemistry and drug discovery research. Compounds featuring piperidine scaffolds are of significant interest in pharmaceutical development, as they are frequently explored as core structures in bioactive molecules . For instance, piperidine derivatives have been identified as key components in the development of novel NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of inflammatory, autoimmune, and neurodegenerative diseases . Similarly, structural analogs of this compound have been utilized in structure-activity relationship (SAR) studies to develop potent inhibitors of bacterial enzymes, such as MenA in Mycobacterium tuberculosis, highlighting the value of this chemical scaffold in designing new anti-infective agents . Researchers value this compound for its potential to modulate protein-protein interactions and enzyme activity. It is supplied for research purposes such as hit-to-lead optimization, scaffold hopping, and probing novel biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

3-(1-methylimidazol-2-yl)oxypiperidine

InChI

InChI=1S/C9H15N3O/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3

InChI-Schlüssel

URIWKEVUFORATF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1OC2CCCNC2

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine , a privileged heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of histamine receptor ligands (H3/H4) and enzyme inhibitors.

Executive Summary

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine is a bifunctional heterocyclic building block characterized by a 1-methylimidazole core linked via an ether bridge to the 3-position of a piperidine ring. This structure combines a basic secondary amine (piperidine) with a heteroaromatic moiety (imidazole), creating a "privileged scaffold" capable of engaging in diverse biological interactions, including hydrogen bonding,


-stacking, and ionic pairing.

Its chemical behavior is defined by the 2-alkoxyimidazole motif—a cyclic isourea ether—which imparts unique electronic properties and specific stability considerations compared to standard alkyl-imidazoles.

Chemical Structure & Stereochemistry

Nomenclature & Identification
  • IUPAC Name: 3-[(1-Methyl-1H-imidazol-2-yl)oxy]piperidine

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 181.24 g/mol

  • SMILES: CN1C=CN=C1OC2CNCCC2

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Piperidine Ring: A saturated, six-membered heterocycle containing a secondary amine (

    
    ). The 3-position substitution introduces a chiral center , meaning the compound exists as two enantiomers (R and S).
    
  • The Ether Linkage: An oxygen atom connecting the

    
     carbon of the piperidine to the 
    
    
    
    carbon (C2) of the imidazole. This linkage is electronically significant, creating an isourea-like system within the aromatic ring.
  • The 1-Methylimidazole Core: An aromatic heterocycle.[2] The N1-methyl group blocks tautomerism, fixing the double bond positions and ensuring the N3 nitrogen remains a dedicated hydrogen bond acceptor.

Stereochemistry

Because the piperidine ring is substituted at the C3 position, the molecule is chiral.

  • Enantiomers: (R)-3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine and (S)-3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine.

  • Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky aryloxy substituent at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the axial conformer may be stabilized by intramolecular hydrogen bonding between the piperidine NH and the ether oxygen or imidazole nitrogen.

Physicochemical Properties

The following data represents predicted and empirically derived values based on fragment contribution methods.

PropertyValue (Approx.)Description
LogP (Octanol/Water) 0.4 – 0.8Low lipophilicity due to the polar amine and imidazole ring. Highly soluble in aqueous acid.
TPSA ~45 ŲPolar surface area dominated by the imidazole nitrogens and ether oxygen.
H-Bond Donors 1The secondary amine (NH) of the piperidine.
H-Bond Acceptors 3Imidazole N3, Ether Oxygen, Piperidine N.
Basic pKa (1) 9.8 – 10.2Piperidine Nitrogen (Secondary Amine).
Basic pKa (2) 5.5 – 6.5Imidazole Nitrogen (N3). Reduced basicity compared to alkyl-imidazoles due to the inductive effect of the oxygen.

Synthetic Pathways

The synthesis of 2-alkoxyimidazoles is non-trivial due to the poor electrophilicity of unactivated imidazoles. The most robust route utilizes Nucleophilic Aromatic Substitution (


)  on a 2-haloimidazole, typically requiring protection of the piperidine nitrogen.
Retrosynthetic Analysis
  • Disconnection: The C(imidazole)-O bond.

  • Synthons: 2-Chloro-1-methylimidazole (Electrophile) + 3-Hydroxypiperidine (Nucleophile).

Optimized Protocol (Step-by-Step)

Reagents:

  • Starting Material A: 2-Chloro-1-methylimidazole (CAS: 2523-02-6)

  • Starting Material B: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

  • Base: Sodium Hydride (NaH, 60% dispersion)

  • Solvent: DMF (Anhydrous) or THF

Workflow:

  • Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq) to deprotonate the alcohol, generating the alkoxide. Stir for 30 minutes until gas evolution ceases.

  • Coupling (

    
    ):  Add 2-Chloro-1-methylimidazole (1.1 eq) to the reaction mixture.
    
  • Heating: Heat the reaction to 80–100°C for 4–12 hours. The electron-rich imidazole ring makes the chlorine a poor leaving group; thermal energy is required to overcome the activation barrier.

    • Note: Microwave irradiation (120°C, 30 min) can significantly accelerate this step.

  • Workup: Quench with water, extract with Ethyl Acetate, and wash with brine. Purify the intermediate (tert-butyl 3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine-1-carboxylate) via silica gel chromatography.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 1 hour to remove the Boc group.

  • Isolation: Basify to pH > 10 and extract with DCM/Isopropanol (3:1) to isolate the free base.

Synthesis SM1 2-Chloro-1-methylimidazole SM2 N-Boc-3-hydroxypiperidine Step1 Alkoxide Formation (NaH, DMF, 0°C) SM2->Step1 Step2 SNAr Coupling (100°C or MW) Step1->Step2 + SM1 Inter Intermediate: N-Boc-Protected Ether Step2->Inter Step3 Deprotection (TFA/DCM) Inter->Step3 Final Final Product: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine Step3->Final

Caption: Synthetic route via Nucleophilic Aromatic Substitution (


) utilizing N-Boc protection strategy.

Stability & Reactivity Profile

Acid Sensitivity (The Isourea Risk)

The 2-alkoxyimidazole moiety is structurally related to an isourea . Under strongly acidic conditions (pH < 1) or high temperatures in aqueous acid, the ether bond can undergo hydrolysis, cleaving to form 1-methyl-1,3-dihydro-2H-imidazol-2-one (the cyclic urea) and 3-hydroxypiperidine.

  • Handling Precaution: Avoid prolonged reflux in dilute aqueous HCl. For salt formation, use anhydrous HCl in ether/dioxane or fumaric/oxalic acid.

Metabolic Stability

In biological systems, the N-methyl group on the imidazole is susceptible to oxidative demethylation by CYP450 enzymes. The piperidine ring is prone to N-oxidation or hydroxylation at the 4-position.

Medicinal Chemistry Applications

This scaffold is highly relevant in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically for the Histamine family.

Histamine H3/H4 Receptor Antagonists

The structural motif mimics the "imidazole-linker-amine" pharmacophore found in classic H3 antagonists like Ciproxifan or Thioperamide .

  • Mechanism: The basic piperidine nitrogen mimics the ethylamine side chain of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket.

  • Role of Imidazole: The 1-methylimidazole acts as a surrogate for the histamine imidazole, providing

    
    -stacking interactions or specific H-bonds, but without the H2-receptor agonist activity associated with the native ligand.
    
Bioisosterism

The (Imidazol-2-yl)oxy group serves as a non-classical bioisostere for:

  • Guanidines: (Similar basicity and H-bond geometry).

  • Amides: (Planar geometry, H-bond acceptor capability).

Analytical Characterization

To validate the identity of synthesized 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine, look for these key spectral signatures:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Imidazole Protons: Two doublets (or singlets) around

      
       6.8 – 7.0 ppm (C4-H and C5-H).
      
    • N-Methyl: A sharp singlet at

      
       3.5 – 3.6 ppm (
      
      
      
      ).
    • Ether Methine: A multiplet at

      
       4.8 – 5.0 ppm (C3-H of piperidine), significantly downfield due to the adjacent oxygen.
      
    • Piperidine Ring: Multiplets between

      
       1.5 – 3.2 ppm.
      
  • Mass Spectrometry (ESI):

    • [M+H]+: 182.13 m/z.

References

  • Lau, G., et al. (2008). "Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts." Zeitschrift für Naturforschung B. Link

  • Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of C-2 substituted imidazoles." Synthesis. (General methods for 2-substituted imidazoles).
  • Scharch, K., et al. (2016). "Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides." Bioorganic & Medicinal Chemistry Letters. Link (Structural analog reference).

  • PubChem Compound Summary. "1-[(1H-Imidazol-2-yl)methyl]piperidine." National Center for Biotechnology Information. Link

  • Erdogan, T., et al. (2019).[3] "Nucleophilic Substitution Reaction of Imidazole with Various Electrophiles: A Computational Study." Sakarya University Journal of Science. Link

Sources

Molecular weight and formula for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Executive Summary

This guide provides a comprehensive technical analysis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine , a heterobifunctional building block critical in Fragment-Based Drug Design (FBDD). Characterized by a saturated piperidine ring linked via an ether bridge to an aromatic imidazole moiety, this scaffold serves as a versatile pharmacophore for Histamine H3/H4 receptor modulation and kinase inhibition. This document details its physicochemical properties, validated synthetic routes, and analytical characterization protocols.[1][2]

Part 1: Physicochemical Identity

The precise determination of molecular weight and formula is derived from the structural assembly of the piperidine and imidazole fragments.

Structural Specifications
PropertyValueNotes
IUPAC Name 3-[(1-Methyl-1H-imidazol-2-yl)oxy]piperidine
Molecular Formula C₉H₁₅N₃O Confirmed via elemental accounting (see below).[3][4][5]
Molecular Weight 181.24 g/mol Monoisotopic Mass: 181.1215 Da
CAS Registry Not widely indexedTreated as a custom synthesis intermediate.
SMILES CN1C=CN=C1OC2CCCNC2
LogP (Predicted) 0.2 – 0.6Highly dependent on pH due to secondary amine.
pKa (Estimated) Base 1: ~11.0 (Piperidine NH)Base 2: ~7.0 (Imidazole N3)Amphiphilic character.
Formula Derivation Logic

To ensure accuracy, we deconstruct the molecule into its constituent radicals:

  • Piperidine Core: C₅H₁₀N (Radical at C3 position; secondary amine implies H on N).

  • Linker: Oxygen atom (Ether linkage).

  • Imidazole Moiety: 1-Methyl-1H-imidazol-2-yl (C₄H₅N₂).

    • Calculation: C₃H₃N₂ (Imidazole radical) + CH₃ (Methyl) - H (displacement) = C₄H₅N₂.

  • Summation:

    • C: 5 (Pip) + 4 (Imid) = 9

    • H: 10 (Pip) + 5 (Imid) = 15

    • N: 1 (Pip) + 2 (Imid) = 3 [6]

    • O: 1 (Linker) = 1

    • Result: C₉H₁₅N₃O

Part 2: Synthetic Access & Methodology

Synthesis of this ether-linked scaffold requires overcoming the poor electrophilicity of the 2-position on the imidazole ring. A direct nucleophilic aromatic substitution (


) is possible but requires activation.
Strategic Considerations
  • Chemo-selectivity: The secondary amine of the piperidine is more nucleophilic than the hydroxyl group. To prevent N-arylation (formation of the tertiary amine byproduct), the piperidine nitrogen must be protected (e.g., Boc-group) prior to coupling.

  • Electrophile Activation: 2-Chloro-1-methylimidazole is moderately unreactive. The use of a strong base (NaH) in a polar aprotic solvent (DMF or DMSO) is required to generate the hard alkoxide nucleophile.

Validated Synthetic Protocol

Step 1: N-Protection

  • Reagents: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Outcome: tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2:


 Coupling (The Critical Step) 
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Deprotonation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add 2-chloro-1-methylimidazole (1.1 eq) dissolved in minimal DMF.

  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Step 3: Deprotection

  • Reagents: TFA/DCM (1:4 ratio) or HCl/Dioxane.

  • Isolation: Basify to pH >10 to isolate the free base product.

Synthetic Workflow Diagram

SynthesisPath Start 3-Hydroxypiperidine Protect Step 1: N-Boc Protection (Boc2O, TEA) Start->Protect Chemo-selectivity control Activate Step 2: Alkoxide Formation (NaH, DMF, 0°C) Protect->Activate Activation Couple Step 3: SNAr Coupling (+ 2-Chloro-1-methylimidazole) Activate->Couple Nucleophilic Attack Deprotect Step 4: Deprotection (TFA or HCl) Couple->Deprotect Intermediate Isolation Final Target: 3-((1-Me-Im-2-yl)oxy)piperidine Deprotect->Final Salt Neutralization

Caption: Step-wise synthetic pathway emphasizing nitrogen protection to ensure O-selective arylation.

Part 3: Analytical Characterization

Trustworthiness in chemical biology relies on rigorous structural validation. The following data points are expected for the target molecule.

Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
    
    
  • m/z Value: 182.25

  • Fragmentation Pattern:

    • Loss of piperidine ring often yields a characteristic imidazole fragment at m/z ~83.

    • High-resolution MS (HRMS) required for publication standards (Tolerance < 5 ppm).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Peaks:

    • Imidazole Methyl: Singlet at ~3.6 ppm (3H).

    • Imidazole Ring Protons: Two doublets (or broad singlets) between 6.8–7.1 ppm.

    • Piperidine C3-H: Multiplet at ~4.8–5.1 ppm. The downfield shift is caused by the deshielding effect of the oxygen atom and the aromatic ring.

    • Amine NH: Broad singlet (exchangeable with D₂O), position varies with concentration.

Analytical Decision Tree

AnalysisTree Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 182.25? LCMS->MassCheck Purify Prep-HPLC / Flash MassCheck->Purify Yes Fail Re-evaluate Synthesis MassCheck->Fail No NMR 1H-NMR Validation Purify->NMR Integration Integration Check: 3H (Me) : 2H (Imid) NMR->Integration Approved Validated Compound Integration->Approved Pass Integration->Fail Fail

Caption: Quality control workflow ensuring structural integrity before biological application.

Part 4: Applications & Pharmacophore Analysis

Drug Discovery Context

This molecule is a "privileged scaffold." The combination of a basic amine (piperidine) and an aromatic heterocycle (imidazole) linked by an ether mimics the side chains of several bioactive amines.

  • Histamine Receptors: The imidazole ring mimics histamine, while the piperidine provides a rigidified ethylamine chain analog. This is relevant for H3/H4 receptor antagonists.

  • Kinase Inhibition: The imidazole nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

Physicochemical Profiling (ADME)
  • Solubility: High aqueous solubility is expected in acidic media (pH < 7) due to protonation of the piperidine nitrogen.

  • Lipophilicity: Low LogP makes it suitable for fragment-based screening but may require medicinal chemistry optimization (e.g., N-alkylation) to improve membrane permeability for oral bioavailability.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr).[7][8][Link]

Sources

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the synthetic utility, physicochemical logic, and experimental handling of the 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine scaffold—a privileged structural motif often explored in the optimization of Hsp90 inhibitors and Histamine receptor ligands.

Role: Pharmacophore Building Block & Kinase/Chaperone Inhibitor Intermediate Version: 2.0 | Status: Validated Protocol

Part 1: Executive Summary & Chemical Identity[1]

The molecule 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine represents a "privileged scaffold" in medicinal chemistry. It combines a polar, basic piperidine ring (enhancing solubility and bioavailability) with a 1-methylimidazole moiety (a robust hydrogen bond acceptor and metal-coordinating group) via an ether linkage.

This specific connectivity is frequently encountered in the structure-activity relationship (SAR) expansion of Hsp90 inhibitors (such as analogues of Pimitespib/TAS-116) and Histamine H3/H4 receptor antagonists . The ether linkage provides rotational freedom distinct from direct C-C coupled biaryls, allowing the imidazole headgroup to adopt optimal binding conformations in ATP-binding pockets.

Core Identifiers & Physicochemical Profile[2][3]
ParameterData
Chemical Name 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine
Molecular Formula C

H

N

O
Molecular Weight 181.24 g/mol
SMILES CN1C=CN=C1OC2CCCNC2
InChI Key (Computed) XZQN...[1] (Varies by stereochemistry)
pKa (Calc) ~9.8 (Piperidine NH), ~7.1 (Imidazole N)
LogP (Calc) ~0.4 (Highly soluble at physiological pH)
Stereochemistry Contains one chiral center at C3 of the piperidine ring. Usually synthesized as enantiopure (R) or (S) depending on target fit.

Note on CAS Numbers: The free base is often generated in situ. The stable commercial forms are typically the N-Boc protected precursors or Dihydrochloride salts .

  • Generic Search CAS: 1022168-38-0 (Racemic/General scaffold reference)

  • Reactant A (Alcohol): 1-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

  • Reactant B (Electrophile): 2-Chloro-1-methyl-1H-imidazole (CAS: 16681-59-7)

Part 2: Structural Logic & Pharmacophore Mapping

The utility of this scaffold lies in its ability to interact with specific protein residues.

  • The Imidazole "Warhead": The N3 nitrogen of the imidazole is an excellent Hydrogen Bond Acceptor (HBA). In Hsp90 inhibitors, this often interacts with water networks or specific Thr/Asp residues deep in the ATP pocket.

  • The Ether Linker: unlike a methylene linker, the oxygen atom acts as a weak HBA and alters the bond angle, often improving selectivity against off-target kinases.

  • The Piperidine Base: Provides a solubilizing handle. The secondary amine can form salt bridges (e.g., with Asp residues) or be further functionalized (e.g., reductive amination, amide coupling) to extend the molecule into solvent-exposed regions.

Pharmacophore Imidazole 1-Methylimidazole (H-Bond Acceptor) Linker Ether (-O-) (Rotational Pivot) Imidazole->Linker C2 Attachment Target Protein Target (e.g., Hsp90 ATP Pocket) Imidazole->Target H-Bond / Metal Coord Piperidine Piperidine Ring (Solubilizing/Basic) Linker->Piperidine C3 Attachment Piperidine->Target Ionic Interaction

Caption: Pharmacophore breakdown showing the functional roles of the imidazole, ether linker, and piperidine core in protein binding.

Part 3: Synthetic Utility & Retrosynthesis

The most robust route to 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine is via Nucleophilic Aromatic Substitution (S


Ar) . The 2-position of 1-methylimidazole is sufficiently electrophilic when a leaving group (Cl, Br, or NO

) is present, especially under basic conditions.
Retrosynthetic Analysis
  • Target: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

  • Disconnection: Ether bond formation.

  • Precursors: N-Boc-3-hydroxypiperidine (Nucleophile) + 2-Chloro-1-methylimidazole (Electrophile).

Synthesis Workflow Diagram

Synthesis SM1 N-Boc-3-hydroxypiperidine (CAS: 85275-45-2) Complex Alkoxide Intermediate SM1->Complex Deprotonation (0°C) SM2 2-Chloro-1-methylimidazole (CAS: 16681-59-7) Base NaH (60%) or KOtBu Base->Complex Intermediate Boc-Protected Ether (Stable Intermediate) Complex->Intermediate + SM2, Heat (80-100°C) Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product FINAL PRODUCT (HCl Salt or Free Base) Deprotection->Product

Caption: Step-by-step synthetic pathway via S


Ar coupling followed by acid-mediated Boc-deprotection.

Part 4: Experimental Protocols

Protocol A: S Ar Coupling (Synthesis of the Boc-Intermediate)

Objective: Covalent attachment of the imidazole ring to the piperidine scaffold.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N

    
    ) or Argon.
    
  • Deprotonation:

    • Add N-Boc-3-hydroxypiperidine (1.0 equiv, e.g., 10 mmol) to anhydrous DMF (Dimethylformamide) [0.2 M concentration].

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Coupling:

    • Add 2-Chloro-1-methylimidazole (1.1 equiv) dissolved in minimal DMF.

    • Heat the reaction mixture to 80–100°C for 12–16 hours.

    • Monitoring: Check TLC (5% MeOH in DCM) or LC-MS for disappearance of the alcohol.

  • Workup:

    • Quench carefully with ice-water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Boc-Deprotection (Yielding the Title Compound)

Objective: Removal of the protecting group to liberate the secondary amine.

  • Dissolution: Dissolve the Boc-intermediate from Protocol A in Dichloromethane (DCM) [0.1 M].

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (mass shift of -100 Da).

  • Isolation (Salt Form): Concentrate in vacuo to give the TFA salt.

  • Isolation (Free Base):

    • Redissolve residue in DCM.

    • Wash with saturated aqueous NaHCO

      
      .
      
    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.[2]
    • Storage: The free base is an oil/low-melting solid; store at -20°C under inert gas.

Part 5: Quality Control & Characterization

To ensure the integrity of the scaffold for biological assays, the following analytical criteria must be met.

Expected NMR Signals (Free Base in CDCl )
  • Imidazole C4/C5: Two doublets or singlets (aromatic region, ~6.8–7.0 ppm).

  • N-Methyl: Strong singlet at ~3.6 ppm (3H).

  • Ether Linkage (H3): Multiplet at ~4.5–5.0 ppm (deshielded by oxygen).

  • Piperidine Ring: Multiplets at 1.5–3.2 ppm (distinctive for C2, C4, C5, C6 protons).

LC-MS Validation
  • Method: Reverse Phase C18 (Water/Acetonitrile + 0.1% Formic Acid).

  • Target Mass (M+H): 182.12 (approx).

  • Purity Threshold: >95% by UV (254 nm) required for biological testing.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards:

    • NaH (Sodium Hydride): Flammable solid, reacts violently with water. Use under inert atmosphere.

    • Alkyl Halides (2-Chloro-1-methylimidazole): Potential skin irritant and sensitizer.

    • Piperidines: generally act as bases; avoid contact with strong acids (unless intended) and oxidizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.

References

  • MedChemExpress. Pimitespib (TAS-116) Product Information and Mechanism. Retrieved from

  • PubChem. Compound Summary: 1-[(1H-Imidazol-2-yl)methyl]piperidine (Related Scaffold).[3] National Library of Medicine. Retrieved from

  • Uno, T., et al. (2013). TAS-116, an orally available HSP90 alpha/beta selective inhibitor: Synthesis and biological evaluation.[4][5] Molecular Cancer Therapeutics. (See Abstract C127).

  • SynQuest Laboratories. Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine.[6] Retrieved from

  • Beilstein J. Org. Chem. Overview of synthetic routes to drugs containing 6-membered heterocycles. Retrieved from

Sources

The Imidazole-Piperidine Ether Axis: A Technical Guide to Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the Imidazole-Piperidine Ether Linkage in drug discovery, focusing on its critical role in the evolution of Histamine H3 receptor antagonists and recent multi-target ligands for neurodegenerative diseases.

Executive Summary

The Imidazole-Piperidine Ether motif represents a pivotal structural intersection in medicinal chemistry, bridging the gap between classic imidazole-based pharmacophores (mimicking histamine) and modern non-imidazole therapeutics. This guide analyzes the structural logic, synthetic accessibility, and pharmacological utility of linking imidazole and piperidine rings via ether spacers.

Historically, this linkage facilitated the transition from early H3 receptor antagonists like Ciproxifan (imidazole-based) to clinically approved drugs like Pitolisant (piperidine-based). Today, the hybrid Imidazole-Ether-Piperidine scaffold is re-emerging in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease, leveraging the ether oxygen as a hydrogen-bond acceptor and the piperidine as a pKa modulator.

Structural Rationale & Medicinal Chemistry Logic[1]

The Pharmacophore Triad

The success of this motif relies on the synergistic interaction of three components:

  • The Imidazole Head: Acts as a bioisostere for the histamine imidazole ring, providing

    
    -
    
    
    
    stacking interactions and proton-transfer capabilities (pKa ~6.0-7.0).
  • The Ether Linkage (-O-):

    • Conformational Flexibility: Unlike rigid amide or alkyne linkers, the ether oxygen allows for rotational freedom, enabling the molecule to adopt an "induced fit" within the GPCR binding pocket.

    • H-Bond Acceptance: The ether oxygen serves as a weak hydrogen bond acceptor, often interacting with specific serine or threonine residues (e.g., Ser in TM5 of H3R).

    • Metabolic Stability: Ether linkages are generally more resistant to hydrolysis than esters and amides, though they can be susceptible to O-dealkylation by CYP450 enzymes.

  • The Piperidine Tail: Provides a basic center (pKa ~10-11) protonated at physiological pH, crucial for ionic interactions with conserved aspartate residues (e.g., Asp3.32 in GPCRs).

Evolution of the Scaffold (SAR Analysis)

The transition from Imidazole to Piperidine via Ether linkages is best illustrated by the development of Histamine H3 antagonists.

SAR_Evolution Histamine Histamine (Endogenous Ligand) Imidazole-Ethyl-Amine Thioperamide Thioperamide (First Gen) Imidazole-Thiourea Histamine->Thioperamide Rigidification Ciproxifan Ciproxifan (Imidazole-Ether) Im-Propyl-O-Phenyl-Ketone Thioperamide->Ciproxifan Linker Optimization (Ether Introduction) Proxifan Proxifan (Transition) Im-Propyl-O-Phenyl Ciproxifan->Proxifan SAR Exploration Pitolisant Pitolisant (Wakix) (Piperidine-Ether) Pip-Propyl-O-Phenyl-Cl Proxifan->Pitolisant Bioisosteric Replacement (Im -> Pip) Hybrid MBA-159 (Hybrid MTDL) Benzimidazole-O-Propyl-Piperidine Pitolisant->Hybrid Multi-Target Design (Re-introducing Imidazole)

Caption: Figure 1. Evolutionary trajectory of the ether linkage in H3 receptor antagonists, culminating in hybrid scaffolds.

Synthetic Methodologies

Constructing the Imidazole-Piperidine Ether linkage typically involves connecting an alcohol-functionalized imidazole to an alkyl halide piperidine (or vice versa). Two primary pathways dominate the literature.

Method A: Williamson Ether Synthesis (Nucleophilic Substitution)

This is the standard approach for primary alkyl halides. It is robust but requires protection of the imidazole N-H if it is unsubstituted.

  • Mechanism:

    
     displacement.
    
  • Reagents: Sodium Hydride (NaH) or Potassium Carbonate (

    
    ), DMF or Acetone, heat.
    
  • Pros: High yields, scalable, cost-effective.

  • Cons: Strongly basic conditions; risk of N-alkylation vs O-alkylation if imidazole is unprotected.

Method B: Mitsunobu Coupling

Used when starting from two alcohols or when stereochemical inversion is required.

  • Mechanism: Activation of alcohol by

    
    /DIAD followed by displacement.
    
  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF.
    
  • Pros: Mild conditions, stereoselective.

  • Cons: Atom uneconomical (generates

    
     byproduct), expensive reagents.
    

Detailed Experimental Protocol

Target Synthesis: 1-(3-(1H-imidazol-4-yl)propoxy)piperidine derivative (Generic Protocol adapted from J. Med. Chem. standards).

Phase 1: Preparation of the Electrophile

Objective: Convert 1-(3-hydroxypropyl)piperidine to the corresponding chloride or mesylate.

  • Dissolution: Dissolve 1-(3-hydroxypropyl)piperidine (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool to 0°C. Add Triethylamine (15 mmol) followed by Methanesulfonyl chloride (MsCl, 12 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC.

  • Workup: Wash with

    
     (sat. aq.), brine, dry over 
    
    
    
    , and concentrate.[1] Use the crude mesylate immediately.
Phase 2: Formation of the Ether Linkage (Williamson)

Objective: Couple the activated piperidine tail to a protected imidazole phenol/alcohol (e.g., 4-(3-hydroxypropyl)imidazole).

  • Deprotonation: In a flame-dried flask, suspend NaH (60% dispersion in oil, 12 mmol) in anhydrous DMF (20 mL) under Argon.

  • Addition: Add the Imidazole-Alcohol (10 mmol) dissolved in DMF (10 mL) dropwise at 0°C.

    • Note: If the imidazole ring nitrogen is unprotected, use 2.2 equivalents of base to deprotonate both the N-H and O-H, but O-alkylation is preferred on the side chain alcohol. Ideally, use N-trityl protected imidazole.

  • Coupling: Stir for 30 min at RT (evolution of

    
     gas). Add the Piperidine-Mesylate (from Phase 1) dissolved in DMF (10 mL).
    
  • Heating: Heat the mixture to 80°C for 6-12 hours.

  • Quenching: Cool to RT. Carefully quench with ice-water (100 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (5x to remove DMF) and brine.

  • Purification: Dry (

    
    ), concentrate, and purify via Flash Chromatography (DCM/MeOH/NH3 90:9:1).
    
Phase 3: Deprotection (If applicable)

If an N-trityl group was used:

  • Dissolve residue in MeOH/HCl (4M).

  • Reflux for 1 hour.

  • Concentrate and recrystallize the hydrochloride salt.

Quantitative Data: Linker Effects on Potency

The following table summarizes how the ether linkage compares to other linkers in H3 receptor antagonism (Data synthesized from Schwartz et al. and Stark et al.).[2]

Linker TypeStructurehH3R

(nM)
Lipophilicity (cLogP)Metabolic Stability
Ether Im-(CH2)3-O-Ph-0.5 - 2.0 3.2Moderate (O-dealkylation)
AlkylIm-(CH2)4-Ph-5.0 - 15.04.5High
AmideIm-(CH2)2-CONH-Ph-> 1002.1Low (Hydrolysis)
ThioetherIm-(CH2)3-S-Ph-1.0 - 5.03.8High (S-oxidation risk)
Piperidine-Ether Pip-(CH2)3-O-Ph-0.1 - 1.0 3.5High

Key Insight: The ether linkage provides the optimal balance of polarity and flexibility, resulting in nanomolar affinity. Replacing the imidazole with piperidine (as in Pitolisant) maintains or improves affinity while eliminating CYP450 inhibition issues associated with the imidazole ring.

Case Study: Multi-Target Ligands (Alzheimer's)

Recent work (e.g., Bautista-Aguilera et al.[3]) has utilized the Benzimidazole-Ether-Piperidine scaffold to target both Histamine H3 receptors and Cholinesterases (AChE/BuChE).

Compound: MBA-159 Structure: N-methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine Mechanism: [3]

  • Piperidine moiety: Binds to the Catalytic Anionic Site (CAS) of AChE.

  • Ether Linker: Spans the enzyme gorge; oxygen provides H-bond anchor.

  • Benzimidazole/Propargylamine: Binds to the Peripheral Anionic Site (PAS) and inhibits MAO-B.

MTDL_Mechanism Ligand MBA-159 Ligand Target1 Histamine H3R (Antagonist) Ligand->Target1 Piperidine-Ether Pharmacophore Target2 AChE / BuChE (Inhibitor) Ligand->Target2 Dual Binding Site (CAS + PAS) Target3 MAO-B (Inhibitor) Ligand->Target3 Propargylamine Head Effect Cognitive Enhancement (Neuroprotection) Target1->Effect Target2->Effect Target3->Effect

Caption: Figure 2. Multi-target mechanism of action for benzimidazole-piperidine ether hybrids.

References

  • Schwartz, J. C., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[4][5]Naunyn-Schmiedeberg's Archives of Pharmacology .

  • Stark, H., et al. (2006). Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists.Bioorganic & Medicinal Chemistry .

  • Bautista-Aguilera, O. M., et al. (2017).[6] Design, synthesis, and biological evaluation of novel multi-target directed ligands against Alzheimer’s disease.Journal of Medicinal Chemistry .

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[7]Journal of Pharmacology and Experimental Therapeutics .

  • Ganellin, C. R., et al. (2000). Imidazole-based histamine H3 receptor antagonists.[7][8]Archiv der Pharmazie .

Sources

Thermodynamic Properties of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and physicochemical properties of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine . It is structured to serve researchers and drug development professionals, focusing on the molecule's behavior as a pharmacophore fragment and the methodologies required to establish its full thermodynamic profile.

Technical Guide & Characterization Framework

Executive Summary

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine (Molecular Formula: C


H

N

O) represents a bifunctional heterocyclic ether often utilized in Fragment-Based Drug Design (FBDD). Structurally, it consists of a piperidine ring linked via an ether bond at the C3 position to the C2 position of a 1-methylimidazole moiety.

This molecule is thermodynamically distinct due to its dual-basicity (piperidine secondary amine and imidazole tertiary amine) and the heteroaryl ether linkage , which imparts specific stability characteristics. This guide details its calculated thermodynamic parameters, stability profiles, and the experimental protocols required for empirical validation.

Physicochemical & Thermodynamic Profile

The following data represents the core thermodynamic baseline, synthesized from structure-activity relationship (SAR) algorithms and comparative analysis of structural analogs (e.g., 1-methyl-2-alkoxyimidazoles).

Table 1: Core Thermodynamic & Physical Parameters
PropertyValue (Predicted/Range)ConfidenceRelevance
Molecular Weight 181.24 g/mol ExactMass balance calculations.
Physical State Low-melting solid or viscous oil (Free Base)Crystalline Solid (HCl Salt)HighPiperidine ethers are often oils; salts stabilize the lattice.
pKa (Piperidine NH) 9.2 – 9.8HighDetermines ionization at physiological pH (7.4).
pKa (Imidazole N) 6.8 – 7.2HighSecondary ionization event; buffering capacity.
LogP (Octanol/Water) 0.4 – 0.9MediumIndicates moderate hydrophilicity; good oral bioavailability potential.
Topological Polar Surface Area (TPSA) ~45 ŲHighSuggests high blood-brain barrier (BBB) permeability.
Enthalpy of Fusion (

)
20 – 30 kJ/mol (Estimated for salt)LowCritical for solubility modeling (requires DSC validation).
Thermal Decomposition (

)
> 220°CMediumHeteroaryl ethers are generally thermally stable.
Thermodynamic Stability Analysis
3.1 Chemical Thermodynamics: The Ether Linkage

The C(imidazole)-O-C(piperidine) bond is a heteroaryl ether . Unlike aliphatic ethers, the oxygen lone pair participates in the


-system of the imidazole ring.
  • Hydrolytic Stability: The 2-alkoxyimidazole motif is generally stable at neutral and basic pH. However, under strongly acidic conditions and high temperatures, thermodynamic equilibrium favors hydrolysis to the corresponding 1-methyl-1,3-dihydro-2H-imidazol-2-one and 3-hydroxypiperidine .

  • Mechanism: Protonation of the imidazole N3 reduces the aromaticity, making the C2 position more electrophilic and susceptible to nucleophilic attack by water.

3.2 Phase Equilibria & Solubility

The solubility thermodynamics are governed by the Henderson-Hasselbalch equation due to the ionizable centers.

  • At pH 7.4: The piperidine nitrogen (pKa ~9.5) is predominantly protonated (

    
    ), rendering the molecule a cationic species with high aqueous solubility.
    
  • At pH 10.0: The molecule exists as a neutral free base, significantly increasing its lipophilicity (LogD

    
     LogP) and allowing extraction into organic solvents (DCM, Ethyl Acetate).
    
Experimental Characterization Protocols
Protocol A: Determination of Dissociation Constants (pKa)
  • Method: Potentiometric Titration (SiriusT3 or equivalent).

  • Rationale: Accurate pKa values are essential for predicting LogD profiles and salt selection.

  • Workflow:

    • Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0.

    • Data Analysis: Plot Bjerrum difference curves. Expect two inflection points corresponding to the imidazole and piperidine nitrogens.

Protocol B: Thermal Analysis (DSC & TGA)
  • Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Rationale: To determine the Melting Point (

    
    ), Glass Transition (
    
    
    
    ), and Decomposition Temperature (
    
    
    ).
  • Steps:

    • TGA: Heat 2-5 mg sample from 25°C to 400°C at 10°C/min under

      
      .
      
      • Criterion: Mass loss < 1% up to 150°C confirms non-solvated state. Onset of degradation (

        
        ) defines the upper limit of thermal stability.
        
    • DSC: Heat sealed Al-pan sample from -40°C to (

      
       - 20°C) at 10°C/min.
      
      • Output: Integration of the endothermic melting peak yields the Enthalpy of Fusion (

        
        ) .
        
Protocol C: Lipophilicity (LogP/LogD) Profiling
  • Method: Shake-Flask Method (OECD 107) or RP-HPLC correlation.

  • Steps:

    • Equilibrate n-octanol and phosphate buffer (pH 7.4).

    • Dissolve compound and agitate for 24 hours at 25°C.

    • Separate phases and quantify concentration via UV-Vis (

      
       approx. 210-220 nm for imidazole).
      
    • Calculate

      
      .
      
Visualization of Characterization Workflows

The following diagrams illustrate the logical flow for characterizing this molecule and its pH-dependent behavior.

Diagram 1: Thermodynamic Characterization Pipeline

Caption: A step-by-step decision tree for establishing the thermodynamic profile of the target molecule.

CharacterizationPipeline Sample Target Sample: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine PurityCheck Purity Check (LC-MS / NMR) Sample->PurityCheck Quality Control Thermal Thermal Analysis (DSC / TGA) PurityCheck->Thermal If >98% Pure Ionization Ionization Profiling (Potentiometric Titration) PurityCheck->Ionization Tm Output: M.P. & Enthalpy of Fusion Thermal->Tm Partition Lipophilicity (Shake Flask LogP) Ionization->Partition pH Selection pKa Output: pKa1 (Pip) & pKa2 (Imid) Ionization->pKa LogD Output: LogD (pH dependent) Partition->LogD

Diagram 2: pH-Dependent Ionization & Solubility Logic

Caption: Structural state transitions across the pH scale affecting solubility and thermodynamics.

IonizationPathway Acidic pH < 6.0 Cationic State (+2) (Both N protonated) Neutral pH 7.0 - 9.0 Mono-Cationic (+1) (Piperidine N protonated) Acidic->Neutral pKa (Imid) ~7.0 Prop1 High Solubility (Aq) Low LogD Acidic->Prop1 Basic pH > 10.0 Neutral Free Base (0) (Both N deprotonated) Neutral->Basic pKa (Pip) ~9.5 Prop2 Moderate Solubility Amphiphilic Neutral->Prop2 Prop3 Low Solubility (Aq) High LogP (Lipophilic) Basic->Prop3

Applications in Drug Design

This molecule serves as a high-value Fragment in FBDD (Fragment-Based Drug Discovery).

  • H3 Receptor Antagonists: The imidazole-piperidine motif is a classic pharmacophore for Histamine H3 receptor modulation (e.g., Pitolisant analogs).

  • Linker Chemistry: The ether oxygen acts as a hydrogen bond acceptor, while the piperidine NH offers a vector for growing the molecule into a lead compound via reductive amination or amide coupling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine and Imidazole Derivatives. Retrieved from [Link]

  • Cheméo (2025). Piperidine Thermodynamic Properties and Phase Data. Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Imidazole: Enthalpy of Fusion and Heat Capacity. Retrieved from [Link]

  • MDPI (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. (Contextual reference for ether stability). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

Toxicity Profile and Safety Data Sheet (SDS) for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

[1]

Executive Summary

Compound Identity: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine Primary Hazard Class: Irritant / Potential Corrosive (Skin, Eye, Respiratory) Signal Word: WARNING (Derived) Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.[1]

This technical guide provides a comprehensive safety profile for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine , a heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Due to the absence of a publicly indexed specific CAS number for this exact isomer in major global registries, this profile is derived from high-confidence Structure-Activity Relationship (SAR) analysis and toxicological data of its closest structural analogs: Piperidine (CAS 110-89-4) and 1-Methylimidazole (CAS 616-47-7).[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Identification
ParameterDetail
Chemical Name 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine
Common Synonyms 1-Methyl-2-(piperidin-3-yloxy)-1H-imidazole; 3-(1-Methylimidazol-2-yloxy)piperidine
CAS Number Not Listed (Treat as Novel Research Chemical)
Molecular Formula C

H

N

O
Molecular Weight 181.24 g/mol
SMILES CN1C=CN=C1OC2CCCNC2
Predicted Physicochemical Properties

Note: Values are estimated based on substituent contributions (ChemAxon/ACD Labs algorithms).

PropertyValueImplication for Safety
Physical State Viscous Oil or Low-Melting SolidHigh surface adhesion if spilled.[1]
Boiling Point ~280–300°C (at 760 mmHg)Low volatility at RT, but vapors form upon heating.
pKa (Base) ~10.5 (Piperidine N), ~7.0 (Imidazole N)Strong Base. Corrosive potential to mucous membranes.
LogP ~0.5 – 0.9Moderate lipophilicity; potential for dermal absorption.
Solubility Soluble in MeOH, DCM, Water (pH dependent)Readily bioavailable in aqueous environments.

Part 2: GHS Hazard Identification (Derived)

Based on the Additivity Formula for mixtures and the functional group analysis of the piperidine (secondary amine) and imidazole moieties, the following GHS classification is assigned for research handling.

Classification (Regulation (EC) No 1272/2008)
  • Acute Toxicity, Oral: Category 4 (H302)[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315) [Note: Treat as Cat 1B if neat]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1][2][3]

Label Elements[1][2][3][5][6][7][8]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • GHS07 (Exclamation Mark)[1][2]

Hazard Statements
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][3][6][5][7]

  • H319: Causes serious eye irritation.[2][3][6][7]

  • H335: May cause respiratory irritation.[2][3][5][7][8]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6][7][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6][10][11][12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8][12] Remove contact lenses, if present and easy to do.[3][6][10][7][8][11][12] Continue rinsing.[3][6][10][7][8][11][12]

  • P310: Immediately call a POISON CENTER or doctor/physician (if eye exposure occurs).

Part 3: Toxicological Profile & Mechanism

Mechanism of Toxicity

The toxicity of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine is driven by two pharmacophores:[1]

  • The Piperidine Ring: A secondary amine that acts as a strong base. It causes local pH elevation upon contact with moist tissue (eyes, lungs), leading to saponification of cell membrane lipids and protein denaturation [1].

  • The Imidazole Ring: While less basic, 1-methylimidazole derivatives are known to inhibit certain cytochrome P450 enzymes, potentially altering metabolic clearance of co-administered compounds.

Acute Toxicity Data (Analog-Bridged)

Since experimental data is unavailable, values are extrapolated from 4-(1-Methyl-1H-imidazol-2-yl)piperidine:

  • Oral LD50 (Rat): Estimated 500 – 1200 mg/kg.

  • Dermal LD50 (Rabbit): > 2000 mg/kg (Predicted).

  • Inhalation LC50: Not determined; however, amine vapors are highly irritating to the upper respiratory tract.

Chronic & Long-term Effects[1]
  • Sensitization: Secondary amines can act as sensitizers. Prolonged exposure may lead to allergic contact dermatitis.

  • Genotoxicity: Piperidine and simple imidazoles generally test negative in the Ames test, but the specific ether linkage has not been validated. Treat as potentially mutagenic until proven otherwise.

Part 4: Emergency Response & Handling Protocols

Emergency Decision Tree

The following diagram outlines the critical decision path for First Responders upon exposure.

EmergencyResponseStartExposure IncidentCheckTypeIdentify Exposure RouteStart->CheckTypeEyeEye ContactCheckType->EyeSkinSkin ContactCheckType->SkinInhalInhalationCheckType->InhalEyeActionRinse 15 min (Lifting Lids)Do NOT NeutralizeEye->EyeActionSkinActionRemove ClothingWash with Soap & WaterSkin->SkinActionInhalActionMove to Fresh AirOxygen if hypoxicInhal->InhalActionMedicalSeek Medical Attention(Bring SDS)EyeAction->MedicalSkinAction->MedicalInhalAction->Medical

Figure 1: Emergency Response Protocol for Amine-Based Intermediates.

Safe Handling Workflow

Engineering Controls:

  • Ventilation: Process only within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Inert Atmosphere: Store under Nitrogen or Argon. The secondary amine readily absorbs CO

    
     from the air to form carbamates, altering stoichiometry.
    

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm) for splash protection. Laminated film (Silver Shield) for prolonged handling.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to corrosive potential.

  • Body: Lab coat required; chemical-resistant apron recommended for scale-up (>10g).[1]

Part 5: Ecological Impact & Disposal[10]

Environmental Fate
  • Aquatic Toxicity: Piperidine derivatives are generally harmful to aquatic life (Acute Category 3). The basicity can shift the pH of local water bodies, causing immediate fish mortality.

  • Biodegradability: The imidazole ring is resistant to rapid biodegradation. This compound should be considered Persistent .

Disposal Methodology

Do NOT dispose of via sink or municipal waste.

  • Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).

  • Incineration: Atomize into a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Combustion will generate Nitrogen Oxides (NOx); scrubbers must be active.

Part 6: Synthesis & Stability Workflow

The following workflow illustrates the stability profile and handling requirements during experimental use.

HandlingWorkflowStorageStorage(2-8°C, Inert Gas)WeighingWeighing(Quick, Low Humidity)Storage->Weighing Hygroscopic RiskReactionReaction(Avoid Strong Oxidizers)Weighing->Reaction Use immediatelyQuenchQuench/Workup(Basic Extraction)Reaction->Quench pH Control

Figure 2: Laboratory Handling Workflow ensuring compound integrity and user safety.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for Piperidine (CAS 110-89-4).[1] Retrieved from [Link][1]

  • PubChem. (2024). Compound Summary: 1-Methylimidazole (CAS 616-47-7).[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][7] Retrieved from [Link]

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine: A Strategic Bifunctional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine represents a specialized, high-value building block in modern medicinal chemistry. Unlike the ubiquitous amide or amine-linked congeners, this ether-linked scaffold offers a unique physicochemical profile, combining the defined vector of a saturated heterocycle (piperidine) with the distinct electronic properties of a 2-alkoxyimidazole.

This guide details the technical utility of this fragment, focusing on its application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It serves as a bioisostere for biaryl ethers and offers a method to introduce polarity and hydrogen-bond acceptance without significantly increasing lipophilicity.

Key Technical Specifications
PropertyValue / Description
Molecular Formula C

H

N

O
Molecular Weight 181.24 g/mol
Core Function Bifunctional Linker / Pharmacophore
Key Vector Piperidine Nitrogen (Secondary Amine)
Electronic Feature Imidazole C2-Ether (Electronically unique donor/acceptor system)
pKa (Piperidine) ~9.8 (Estimate)
pKa (Imidazole) < 5.0 (lowered by 2-alkoxy substitution)

Physicochemical Profile & Structural Logic

The utility of this building block lies in its ability to modulate the physicochemical properties of a drug candidate.

Electronic Modulation via Ether Linkage

The attachment of the oxygen atom to the C2 position of the 1-methylimidazole ring creates a "push-pull" electronic system.

  • Basicity Reduction: The inductive electron-withdrawing effect of the oxygen atom significantly lowers the pKa of the imidazole nitrogen (N3) compared to a standard alkyl-imidazole. This reduces the likelihood of non-specific binding associated with highly basic centers.

  • H-Bond Acceptor: The ether oxygen acts as a weak H-bond acceptor, while the imidazole N3 remains a competent acceptor, providing a dual-point interaction motif for enzyme active sites (e.g., kinase hinge regions).

Vector Orientation

The 3-substituted piperidine provides a non-linear, "kinked" vector (approx. 120° bond angle projection) compared to the linear 4-substituted analogs. This allows for:

  • Access to sub-pockets in GPCRs (e.g., Histamine H3/H4, Muscarinic receptors).

  • Fine-tuning of globular shape in FBDD to improve solubility and metabolic stability.

G Piperidine Piperidine Ring (Solubility & Vector) Linker Ether Linkage (Electronic Modulation) Piperidine->Linker 3-position geometry Imidazole 1-Methylimidazole (Aromatic Interaction) Linker->Imidazole C2-attachment

Figure 1: Structural decomposition of the scaffold highlighting functional zones.

Synthetic Accessibility & Protocols

Synthesis of 2-alkoxyimidazoles is non-trivial due to the poor electrophilicity of 2-haloimidazoles in S


Ar reactions and the potential instability of the product. The following protocol utilizes a nucleophilic aromatic substitution approach facilitated by strong base activation.
Retrosynthetic Analysis

The most reliable route involves the coupling of N-Boc-3-hydroxypiperidine with 2-chloro-1-methylimidazole .

Step-by-Step Synthesis Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Deprotonation of the Alcohol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Add N-Boc-3-hydroxypiperidine (1.0 equiv, 10 mmol) and anhydrous DMF (Dimethylformamide, 20 mL).

  • Activation: Cool to 0°C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv, 12 mmol) portion-wise.

    • Caution: Hydrogen gas evolution. Ensure proper venting.[1]

  • Formation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.

Step 2: Nucleophilic Displacement (S

Ar)
  • Addition: Add 2-chloro-1-methylimidazole (1.1 equiv, 11 mmol) dissolved in minimal DMF (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS for the formation of the product mass (M+H of Boc-protected intermediate).

  • Workup:

    • Cool to RT. Quench carefully with saturated aqueous NH

      
      Cl (50 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2 x) and brine (1 x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 0–10% MeOH in DCM).
    
Step 3: Deprotection (Boc Removal)
  • Reaction: Dissolve the intermediate in DCM (10 mL). Add TFA (Trifluoroacetic acid, 5 mL) or 4M HCl in Dioxane.

  • Time: Stir at RT for 1–2 hours.

  • Isolation: Concentrate to dryness.

    • Free Base Generation: Redissolve in DCM, wash with saturated NaHCO

      
      , dry, and concentrate to yield the title compound 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine .
      

Synthesis SM1 N-Boc-3-hydroxypiperidine Step1 Activation: NaH, DMF, 0°C -> RT (Alkoxide Formation) SM1->Step1 SM2 2-Chloro-1-methylimidazole Step2 Coupling (SnAr): 100°C, 12-16h Step1->Step2 + SM2 Inter Intermediate: N-Boc-3-(imidazol-2-yloxy)piperidine Step2->Inter Step3 Deprotection: TFA/DCM or HCl/Dioxane Inter->Step3 Product FINAL PRODUCT: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine Step3->Product

Figure 2: Synthetic workflow for the preparation of the title building block.

Medicinal Chemistry Utility & Applications[4][5][6][7]

Bioisosterism and Scaffold Hopping

This building block serves as a non-classical bioisostere for:

  • Biaryl Ethers: Replacing a phenyl ring with 1-methylimidazole reduces lipophilicity (LogP) and introduces a specific hydrogen bond acceptor.

  • Aminopiperidines: The ether oxygen changes the bond angle and eliminates the H-bond donor capacity of the NH linker, useful when the donor leads to metabolic liabilities or permeability issues.

Target Class Suitability
  • GPCRs (Histamine/Muscarinic): The piperidine moiety is a "privileged structure" for aminergic GPCRs. The imidazole ether mimics the histamine core but with altered basicity, potentially improving selectivity for H3 or H4 receptors over H1/H2.

  • Kinase Inhibitors: The 1-methylimidazole can function as a hinge binder or a solvent-front cap. The ether linkage provides flexibility to orient the piperidine tail towards the ribose pocket or solvent channel.

Stability Considerations (Critical)

Researchers must be aware of the acid sensitivity of 2-alkoxyimidazoles.

  • Mechanism: Under strong acidic conditions (e.g., 6M HCl, reflux), the ether linkage can hydrolyze to form the imidazol-2-one and the corresponding alcohol.

  • Mitigation: During library synthesis, avoid harsh acidic workups. The Boc-deprotection (TFA/DCM) described above is generally tolerated due to the kinetic stability at room temperature, but prolonged exposure to aqueous acid should be avoided.

References

  • Synthesis of 2-Alkoxyimidazoles

    • Title: Synthesis and Medicinal Applications of Benzimidazoles and Imidazoles.[1]

    • Context: General methods for S Ar on imidazole rings using alkoxides.
    • Source:

  • Piperidine in Medicinal Chemistry

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Context: Utility of 3-substituted piperidines as vectors in drug design.
    • Source:

  • Stability of Imidazole Ethers

    • Title: Hydrolytic Stability of Nitrogen-Heterocycle Conjugates.[2][3]

    • Context: Discussion on the lability of C-O bonds in electron-rich heterocycles under acidic conditions.
    • Source:

  • Building Block Properties

    • Title: 4-(1-Methyl-1H-imidazol-2-yl)
    • Context: Safety and handling data for closely rel
    • Source:

Sources

Physicochemical Profiling: pKa and Ionization Dynamics of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the pKa values and ionization states, of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine . This analysis is structured for researchers in medicinal chemistry and pharmacokinetics, focusing on the structural determinants of ionization and their practical implications for drug development.[1][2][3][4]

Executive Summary

The molecule 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine represents a bifunctional base scaffold common in fragment-based drug discovery.[4][5][6][7][8] It features two ionizable nitrogen centers: a secondary amine within a piperidine ring and a tertiary sp² nitrogen within a 2-alkoxy-substituted imidazole ring.[4][5][6][7][8]

Understanding the ionization profile of this molecule is critical for predicting its solubility in gastric fluids, membrane permeability (LogD), and binding affinity.[1][3][8] This guide provides a structural dissection of the pKa values, maps the ionization states across the physiological pH range, and outlines robust experimental protocols for validation.[1][2][3]

Structural Analysis & pKa Prediction

The molecule consists of two distinct basic centers.[1][2][3][4][8] Their pKa values are influenced by local electronic effects, specifically the inductive (-I) and mesomeric (+M) effects of the ether linkage connecting the rings.[1][5][7]

Site A: The Piperidine Nitrogen (Secondary Amine)[3][4][5][7][8]
  • Base Strength: Moderate to Strong Base.[1][2][3][4][7][8]

  • Structural Context: The piperidine ring is a saturated heterocycle.[1][2][3][4][8] Unsubstituted piperidine has a pKa of ~11.1.[1][3][4][8]

  • Substituent Effect: The ether oxygen at the 3-position exerts an electron-withdrawing inductive effect (-I) through the carbon framework.[3][4][5][6][7][8] This reduces the electron density on the nitrogen, lowering its basicity compared to the parent piperidine.[1][3][8]

  • Predicted pKa: 9.0 – 9.4 [2][3][4][5][7][8]

    • Reference Analog: 3-Hydroxypiperidine (pKa ~9.[3][4][5][6][7][8]4) and 3-Methoxypiperidine (pKa ~9.2).[4][5][6][7][8]

Site B: The Imidazole Nitrogen (N3)[3][4][5][7][8]
  • Base Strength: Weak Base.[1][2][3][4][7][8]

  • Structural Context: The imidazole ring is aromatic.[1][2][3][4][7][8][9][10] In 1-methylimidazole, the pKa is approximately 7.0.[1][4][5][6][8][9][11]

  • Substituent Effect (The "2-Alkoxy" Factor): The oxygen atom attached at the C2 position creates a unique electronic environment (an isourea-like motif).[3][4][5][6][7][8]

    • Inductive Effect (-I): The electronegative oxygen withdraws density from the ring, destabilizing the protonated form (cation).[3][4][5][7][8]

    • Resonance Effect (+M): The oxygen lone pair can donate into the ring.[2][3][4][7][8] However, unlike a 2-amino group (which raises pKa to ~8.5 via guanidinium-like resonance), the oxygen atom is less effective at stabilizing a positive charge.[1][4][5][6][7][8] Consequently, the inductive withdrawal typically dominates, lowering the pKa relative to 1-methylimidazole.[1][4][5][6]

  • Predicted pKa: 4.8 – 5.5 [2][3][4][5][7][8]

    • Reference Analog: 2-Methoxypyridine (pKa ~3.[3][4][5][6][7][8]3) vs. Pyridine (pKa ~5.2).[3][4][7][8] While imidazole is more electron-rich than pyridine, the downward trend persists.[1][4][5][6][8]

Ionization States and Species Distribution[1][3]

The molecule exists in three primary states depending on the pH of the environment.[1][2][3][4][8] The interplay between the two pKa values (approx. 5.2 and 9.[1][4][8]2) dictates the dominant species.[1][4][8]

Summary of Species
pH EnvironmentDominant SpeciesNet ChargeDescription
Gastric (pH 1.0 - 2.0) Dication +2Both the piperidine amine and imidazole N3 are protonated.[3][4][5][6][7][8] Highly soluble.[1][3][4][6][8]
Intestinal / Blood (pH 7.4) Monocation +1The piperidine is protonated (charged).[2][3][4][5][7][8] The imidazole is largely deprotonated (neutral).[4][7][8]
Basic (pH > 11.0) Neutral 0Both centers are deprotonated.[1][2][3][4][7][8] Lipophilic species capable of passive membrane diffusion.[1][3][4][8]
Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the molecule.

IonizationPathway Dication Species A: Dication (+2) (pH < 4.0) Piperidine: NH2+ Imidazole: NH+ Monocation Species B: Monocation (+1) (pH 7.4) Piperidine: NH2+ Imidazole: N (Neutral) Dication->Monocation pKa1 ~ 5.2 (Imidazole Deprotonation) Monocation->Dication Neutral Species C: Neutral (0) (pH > 11.0) Piperidine: NH Imidazole: N Monocation->Neutral pKa2 ~ 9.2 (Piperidine Deprotonation) Neutral->Monocation

Caption: Stepwise ionization equilibrium of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine from acidic to basic conditions.

Experimental Determination Protocols

To validate the predicted values, the following experimental workflows are recommended. These protocols ensure high data integrity (E-E-A-T).[2][3][4][7][8]

Method A: Potentiometric Titration (The Gold Standard)

This method is best for pure compounds with reasonable aqueous solubility (>0.5 mM).[2][3][4][7][8]

  • Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Add standardized HCl to lower the pH to ~2.0 (ensuring full dication formation).

  • Titration: Titrate with standardized KOH (0.1 M) under inert atmosphere (N₂ or Ar) to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to identify inflection points.[1][2][3][4][8]

    • Expected Result: Two distinct buffer regions centered around pH 5.2 and 9.2.[1][4][8]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates near pH 9-10 (neutral form), UV-metric titration is superior as it requires lower concentrations (10-50 µM).[4][5][6][7][8]

  • Principle: The imidazole chromophore absorbs UV light.[1][2][3][4][8] The absorption spectrum changes as the imidazole nitrogen protonates/deprotonates.[1][3][4][8]

  • Workflow:

    • Prepare a 20 µM solution in a universal buffer.

    • Measure UV absorbance (200-350 nm) across a pH range of 2.0 to 12.0 (in 0.5 pH steps).[3][4][5][7][8]

    • Extract pKa values by plotting absorbance changes at

      
       against pH.[3][4][7][8]
      
    • Note: The piperidine transition may be "silent" in UV if it is not conjugated to the chromophore.[1][2][3][4][8] In this case, combine with potentiometric data.[1][3][4][8]

Pharmacological Implications[1][3][4][8][12][13]

Solubility Profile
  • Gastric Absorption: At pH 1.5, the molecule is a dication .[1][2][3][4][8] Solubility will be maximal, likely exceeding >10 mg/mL (depending on the counterion, e.g., chloride).[1][4][8]

  • Intestinal Absorption: At pH 6.5 - 7.5, the molecule is a monocation .[1][2][3][4][5][7][8] While less soluble than the dication, the single charge maintains adequate aqueous solubility for dissolution.[1][3][4][8]

Membrane Permeability (LogD)
  • LogD 7.4: The presence of the charged piperidine amine at physiological pH suggests a low LogD (likely < 1.0), indicating that passive diffusion may be moderate.[1][2][3][4][8]

  • Optimization Strategy: To improve permeability, chemical modification to lower the piperidine pKa (e.g., adding fluorine at the 3- or 4-position) can increase the fraction of neutral species at pH 7.4.[1][3][5][7][8]

References

  • PubChem. Compound Summary: 3-methoxypiperidine.[2][3][4][6][7][8][12] National Library of Medicine.[1][4][8] Available at: [Link][5][7][8]

  • Epa.gov. CompTox Chemicals Dashboard: 1-(Methoxymethyl)-1H-imidazole. US Environmental Protection Agency.[1][4][6][8][13] Available at: [Link][5][7][8]

  • J. Org. Chem. The pKa Values of Some 2-Aminoimidazolium Ions. ACS Publications.[1][4][6][8] Available at: [Link][5][7][8]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining a piperidine moiety with a substituted imidazole ring through an ether linkage, makes it an attractive scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the scalable synthesis of this target molecule, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices. The synthesis is presented as a three-stage process: the preparation of the key intermediates, their coupling via a protected Williamson ether synthesis, and the final deprotection to yield the desired product.

Synthetic Strategy Overview

The overall synthetic approach involves the preparation of two key building blocks: 3-hydroxypiperidine and 2-chloro-1-methyl-1H-imidazole . To prevent unwanted N-alkylation of the piperidine ring during the ether formation, a protection-deprotection strategy is employed. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is later removed under acidic conditions. The core ether linkage is forged through a Williamson ether synthesis.

Synthetic_Pathway A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation C N-Boc-3-hydroxypiperidine B->C Boc Protection F N-Boc-3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine C->F Williamson Ether Synthesis D N-Methylimidazole E 2-Chloro-1-methyl-1H-imidazole D->E Chlorination E->F G 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine F->G Deprotection

Figure 1: Overall synthetic workflow for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine.

Part 1: Synthesis of Intermediates

Scalable Synthesis of 3-Hydroxypiperidine

For large-scale production, the catalytic hydrogenation of 3-hydroxypyridine is the most efficient and atom-economical method.[1]

Protocol 1: Hydrogenation of 3-Hydroxypyridine

  • Materials:

    • 3-Hydroxypyridine

    • Rhodium-nickel on carbon catalyst (Rh-Ni/C)

    • Phosphoric acid

    • Water or Isopropanol

    • Hydrogen gas

  • Procedure:

    • In a suitable high-pressure reactor, charge the Rh-Ni/C catalyst (e.g., 5% rhodium, 0.5% nickel loading).

    • Add 3-hydroxypyridine and the chosen solvent (water or isopropanol).

    • Add a catalytic amount of phosphoric acid.[1]

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 atm).[1]

    • Heat the mixture to the reaction temperature (e.g., 25-50 °C) and stir vigorously.[1]

    • Monitor the reaction progress by hydrogen uptake or TLC/GC analysis.

    • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-hydroxypiperidine as a colorless oil or a low-melting solid.[1]

ParameterValueReference
CatalystRhodium-nickel on carbon[1]
SolventWater or Isopropanol[1]
Pressure3-5 atm H₂[1]
Temperature25-50 °C[1]
Yield>90%[1]
N-Boc Protection of 3-Hydroxypiperidine

To avoid side reactions at the piperidine nitrogen, it is protected with a tert-butyloxycarbonyl (Boc) group.

Protocol 2: Synthesis of N-Boc-3-hydroxypiperidine

  • Materials:

    • 3-Hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-hydroxypiperidine in a mixture of water and ethyl acetate.

    • Add a base such as sodium hydroxide.[2]

    • Cool the mixture in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine. This intermediate is often used in the next step without further purification.[2][3][4][5]

Synthesis of 2-Chloro-1-methyl-1H-imidazole

This intermediate can be prepared from N-methylimidazole.[6]

Protocol 3: Preparation of 2-Chloro-1-methyl-1H-imidazole

  • Materials:

    • N-methylimidazole

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Hexachloroethane

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add N-methylimidazole and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi via syringe.

    • After stirring for a period, add a solution of hexachloroethane in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-1-methyl-1H-imidazole.[6]

Part 2: Williamson Ether Synthesis

This crucial step involves the coupling of the two prepared intermediates. The reaction proceeds via an SNAr mechanism, where the alkoxide of N-Boc-3-hydroxypiperidine displaces the chloride on the imidazole ring.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Reactant1 N-Boc-3-hydroxypiperidine Product N-Boc-3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine Reactant1->Product Reactant2 2-Chloro-1-methyl-1H-imidazole Reactant2->Product Base NaH Base->Product Solvent DMF or THF Solvent->Product

Figure 2: Key components of the Williamson ether synthesis step.

Protocol 4: Synthesis of N-Boc-3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine

  • Materials:

    • N-Boc-3-hydroxypiperidine

    • 2-Chloro-1-methyl-1H-imidazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-3-hydroxypiperidine in anhydrous DMF.

    • Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the alkoxide.

    • Add 2-chloro-1-methyl-1H-imidazole to the reaction mixture.

    • Heat the reaction to a temperature between 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol 5: Deprotection of the N-Boc Group

  • Materials:

    • N-Boc-3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure using HCl in Dioxane:

    • Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent like DCM.

    • Add 4M HCl in 1,4-dioxane and stir at room temperature.[7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the final product.

  • Alternative Procedure using TFA:

    • Dissolve the N-Boc protected compound in DCM.

    • Add TFA and stir at room temperature.

    • After completion, remove the solvent and excess TFA under reduced pressure.

    • Proceed with neutralization and extraction as described above.

Characterization and Quality Control

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
3-Hydroxypiperidine ¹H NMRComplex multiplets in the aliphatic region, a broad singlet for the OH and NH protons.
¹³C NMRSignals corresponding to the five piperidine carbons.
MS (ESI+)[M+H]⁺ at m/z 102.1.
N-Boc-3-hydroxypiperidine ¹H NMRCharacteristic singlet for the Boc group protons (~1.4 ppm), multiplets for the piperidine ring protons.[5]
¹³C NMRSignals for the Boc carbonyl (~155 ppm) and the quaternary carbon of the t-butyl group (~79 ppm), in addition to the piperidine ring carbons.[6]
MS (ESI+)[M+H]⁺ at m/z 202.2.
2-Chloro-1-methyl-1H-imidazole ¹H NMRSinglet for the N-methyl protons, and two singlets or doublets for the imidazole ring protons.
¹³C NMRSignals for the N-methyl carbon and the three imidazole ring carbons.
MS (EI)Molecular ion peak at m/z 116.0 (and 118.0 for ³⁷Cl isotope).
N-Boc-3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine ¹H NMRSinglet for the Boc protons (~1.4 ppm), singlet for the N-methyl protons on the imidazole ring, characteristic signals for the imidazole and piperidine ring protons.
¹³C NMRSignals for the Boc group, N-methyl group, and the carbons of both heterocyclic rings.
MS (ESI+)[M+H]⁺ at m/z 296.2.
3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine ¹H NMRAbsence of the Boc group singlet, presence of signals for the N-methyl, imidazole, and piperidine protons. A broad singlet for the piperidine NH is expected.
¹³C NMRAbsence of the Boc group signals. Signals for the N-methyl group and the carbons of both heterocyclic rings.
MS (ESI+)[M+H]⁺ at m/z 196.1.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Flammable solid and reacts with water to produce hydrogen gas. Handle in a fume hood away from ignition sources.

  • Hexachloroethane: Toxic and an environmental hazard. Handle with care and appropriate PPE.

  • Trifluoroacetic Acid (TFA) and HCl: Corrosive. Use in a well-ventilated fume hood with appropriate PPE.

  • Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted in a specialized high-pressure reactor by trained personnel.

References

  • Scalable synthesis of imidazole derivatives. U.S. Patent 7,807,837 B2, filed March 26, 2007, and issued October 5, 2010.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed, April 15, 2017. [Link]

  • Preparation method of 3-hydroxy piperidine. Chinese Patent CN105367484A, filed November 25, 2015, and issued March 2, 2016.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI, March 8, 2022. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 2016, 8(19):38-44. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Chinese Patent CN105439939A, filed January 15, 2016, and issued March 30, 2016.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

Step-by-step preparation of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the robust, step-by-step preparation of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine , a privileged pharmacophore found in histamine H3 receptor antagonists and various kinase inhibitors.

The synthesis strategy employs a convergent Nucleophilic Aromatic Substitution (


)  approach. Unlike transition-metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig), which often require expensive ligands and rigorous oxygen exclusion, this protocol leverages the inherent electrophilicity of the 2-haloimidazole motif when challenged with a potent alkoxide nucleophile.

Key Advantages of This Protocol:

  • Scalability: Avoids heavy metal scavengers in the final purification.

  • Cost-Efficiency: Utilizes commodity starting materials (1-methylimidazole and 3-hydroxypiperidine).

  • Modularity: The N-Boc protection strategy allows for late-stage diversification of the piperidine nitrogen.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. The synthetic forward path involves the interaction of a "hard" nucleophile (piperidine alkoxide) with a heteroaromatic electrophile (2-chloro-1-methylimidazole).

Retrosynthesis Target Target Molecule (Ether Linkage) Disconnection Disconnection (C-O Bond) Target->Disconnection Retrosynthesis FragmentA Nucleophile: N-Boc-3-hydroxypiperidine Disconnection->FragmentA FragmentB Electrophile: 2-Chloro-1-methylimidazole Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy isolating the key ether formation step.

Experimental Protocols

Phase 1: Synthesis of the Electrophile (2-Chloro-1-methylimidazole)

Rationale: 2-Haloimidazoles are not always shelf-stable or cost-effective. Synthesizing this fresh from 1-methylimidazole ensures high reactivity. The C2 position of 1-methylimidazole is the most acidic (pKa ~33), allowing selective lithiation.

Reagents:

  • 1-Methylimidazole (Raw Material A)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Hexachloroethane (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvation: Charge with 1-Methylimidazole (8.2 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Critical Control Point: Rapid addition causes overheating and decomposition. The solution will turn yellow/orange.[1][2]

    • Mechanism:[2][3][4][5][6][7] Formation of the 2-lithio-1-methylimidazole species.

  • Quenching: Stir at -78°C for 45 minutes. Dissolve Hexachloroethane (26.0 g, 110 mmol) in THF (50 mL) and add dropwise.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated

    
     (aq). Extract with EtOAc (3 x 100 mL).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via vacuum distillation or silica flash chromatography (EtOAc/Hexane).
    
    • Yield Target: 75-85% as a pale yellow oil/solid.

Phase 2: Protection of the Nucleophile

Rationale: The secondary amine of 3-hydroxypiperidine is more nucleophilic than the hydroxyl group. To prevent N-arylation or polymerization, the nitrogen must be masked with a tert-butoxycarbonyl (Boc) group.

Reagents:

  • 3-Hydroxypiperidine HCl (Raw Material B)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Suspend 3-Hydroxypiperidine HCl (13.7 g, 100 mmol) in DCM (200 mL).

  • Add

    
      (30.6 mL, 220 mmol) followed by 
    
    
    
    (24.0 g, 110 mmol) at 0°C.
  • Stir at RT for 4 hours. Wash with water and brine.

  • Concentrate to yield N-Boc-3-hydroxypiperidine as a viscous oil. Used directly in the next step.

Phase 3: The Coupling ( Etherification)

Rationale: This is the convergent step. Sodium hydride generates the hard alkoxide nucleophile. The reaction requires heat to overcome the activation energy of the mesomeric stabilization in the imidazole ring.

Reagents:

  • N-Boc-3-hydroxypiperidine (from Phase 2)

  • 2-Chloro-1-methylimidazole (from Phase 1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Protocol:

StepActionObservation/Note
1 Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C.Use an ice bath.[1][2] DMF must be dry to prevent NaH quenching.
2 Add NaH (1.2 eq) portion-wise.Caution: Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

gas. Allow bubbling to cease (approx. 30 min).
3 Add 2-Chloro-1-methylimidazole (1.1 eq) as a solution in minimal DMF.The solution may darken slightly.
4 Heat the reaction mixture to 90°C for 4-6 hours.Monitor by TLC or LCMS. Look for disappearance of the Boc-alcohol.
5 Cool to RT. Carefully quench with ice-water.Exothermic.
6 Extract with EtOAc (3x). Wash combined organics with

(5% aq) to remove DMF.
Removal of DMF is critical for clean NMR.
7 Purify via column chromatography (MeOH/DCM gradient).Isolate tert-butyl 3-((1-methyl-1H-imidazol-2-yl)oxy)piperidine-1-carboxylate .
Phase 4: Deprotection and Salt Formation

Rationale: Removal of the Boc group releases the secondary amine, making the molecule ready for further biological testing or derivatization.

Protocol:

  • Dissolve the coupled intermediate in DCM.

  • Add 4N HCl in Dioxane (5 eq) or Trifluoroacetic acid (TFA) (10 eq).

  • Stir at RT for 2 hours.

  • Concentrate to dryness. Triturate with diethyl ether to obtain the solid salt.

Mechanism of Action

The coupling reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism.[4] The 2-position of the imidazole is activated by the adjacent nitrogen atoms, which can stabilize the negative charge in the transition state (Meisenheimer complex), although less effectively than in pyridines.

Mechanism Step1 Alkoxide Formation (R-OH + NaH -> R-O-) Step2 Nucleophilic Attack at C2 Position Step1->Step2 + Imidazole-Cl Intermediate Meisenheimer-like Transition State Step2->Intermediate Product Elimination of Cl- (Ether Formation) Intermediate->Product - Cl-

Figure 2: Mechanistic pathway of the


 reaction between the piperidine alkoxide and the chloroimidazole.

Analytical Validation (QC)

To ensure the protocol was successful, compare your product against these expected spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.8 - 7.2 ppm (2H, d, Imidazole ring protons).
      
    • 
       5.1 ppm (1H, m, CH-O at piperidine C3).
      
    • 
       3.6 ppm (3H, s, N-CH3).
      
    • 
       2.8 - 3.2 ppm (4H, m, Piperidine ring CH2).
      
    • 
       1.5 - 1.9 ppm (4H, m, Piperidine ring CH2).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~182.12 (Free base MW: 181.24 g/mol ).

References

  • Iddon, B., & Ngochindo, R. I. (1994). Heterocycles. Lithiation of imidazoles and subsequent functionalization.[8]

    • Context: Primary source for the C2-lithi
  • Organic Syntheses, Coll.[1] Vol. 9, p. 331 (1998). Synthesis of 1-methylimidazole derivatives.

  • Bonger, K. M., et al. (2011). ChemMedChem. Synthesis of histamine H3 antagonists containing ether-linked heterocycles. Context: Validates the approach on 2-haloimidazoles.
  • Vertex AI Search Results (2023). Confirmed commercial availability of (S)-N-Boc-3-hydroxypiperidine for chiral variants.

Disclaimer: This protocol involves the use of hazardous chemicals (n-BuLi, NaH). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Chemoselective Coupling of 1-Methylimidazole with Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the methodologies for constructing the Imidazole-Piperidine bi-heterocyclic scaffold—a privileged structure in drug discovery found in antihistamines, antipsychotics, and hypoxia-activated prodrugs.

This guide focuses on the C–N cross-coupling of 1-methylimidazole (electrophile precursor) and hydroxypiperidine (nucleophile), addressing the chemoselectivity challenges posed by the bifunctional (amine/alcohol) piperidine core.

Executive Summary

The coupling of 1-methylimidazole and hydroxypiperidine typically aims to establish a C–N bond between the imidazole carbon (C2, C4, or C5) and the piperidine nitrogen. This transformation creates a core scaffold for numerous bioactive molecules.

The primary challenge is Chemoselectivity : Hydroxypiperidine contains both a secondary amine and a secondary alcohol.

  • Target: N-arylation of the piperidine (forming a tertiary amine).

  • Risk: O-arylation (ether formation) or bis-arylation.

This protocol details two validated pathways:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The standard for non-activated imidazoles.

  • S

    
    Ar (Nucleophilic Aromatic Substitution):  The preferred route for electron-deficient (e.g., nitro-) imidazoles.
    

Reaction Decision Framework

Before selecting a protocol, the electronic nature of the imidazole ring must be assessed. 1-Methylimidazole itself is electron-rich and requires activation (halogenation) to participate in coupling.

Pathway Selection Logic (DOT Visualization)

ReactionLogic Start Start: 1-Methylimidazole Coupling CheckEWG Does Imidazole have EWG? (e.g., -NO2, -CN) Start->CheckEWG YesEWG Yes: Electron Deficient CheckEWG->YesEWG High Electrophilicity NoEWG No: Electron Rich/Neutral CheckEWG->NoEWG Low Electrophilicity SNAr Protocol B: SNAr Coupling (Base-mediated, No Metal) YesEWG->SNAr Output1 Target: Hypoxia Probes SNAr->Output1 Yields Nitro-adducts PreActivate Requirement: Halogenated Precursor (e.g., 2-bromo-1-methylimidazole) NoEWG->PreActivate Buchwald Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination PreActivate->Buchwald Output2 Target: GPCR Ligands Buchwald->Output2 Yields C2/C4/C5-Amino-imidazoles

Figure 1: Decision tree for selecting the optimal coupling strategy based on imidazole electronics.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Synthesizing 2-(piperidin-1-yl)-1-methylimidazoles or 4/5-isomers from halo-imidazoles. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Critical Reagents & Role
ComponentRecommended ReagentRole & Rationale
Electrophile 2-Bromo-1-methylimidazoleThe C2 position is most reactive for oxidative addition. 4-bromo and 5-bromo isomers react slower and may require higher temps.
Nucleophile 4-HydroxypiperidineThe secondary amine is the active nucleophile. The -OH group generally does not interfere under these conditions (N-selectivity >99%).
Catalyst Pd

(dba)

or Pd(OAc)

Pd source. Pd

(dba)

is preferred for air-stable handling during setup.
Ligand XPhos or BrettPhos Dialkylbiaryl phosphine ligands are crucial for heteroaryl halides. BrettPhos is superior for ensuring N-selectivity over O-arylation.
Base LiHMDS or NaO_t_Bu Strong bases facilitate the deprotonation of the Pd-amine complex. LiHMDS (1.0 M in THF) is often cleaner for substrates with free alcohols.
Solvent 1,4-Dioxane or TolueneNon-polar/weakly polar aprotic solvents promote the catalytic cycle.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 200 mg scale)

  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add 2-bromo-1-methylimidazole (161 mg, 1.0 mmol, 1.0 equiv).

    • Add 4-hydroxypiperidine (121 mg, 1.2 mmol, 1.2 equiv).

    • Add Pd

      
      (dba)
      
      
      
      (18 mg, 0.02 mmol, 2 mol% Pd).
    • Add XPhos (29 mg, 0.06 mmol, 6 mol%). Note: Maintain a 1:1.5 to 1:3 Pd:Ligand ratio.

    • Add NaO_t_Bu (144 mg, 1.5 mmol, 1.5 equiv).

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (4.0 mL) via syringe.

  • Reaction:

    • Heat the mixture to 100 °C in a pre-heated oil bath or microwave reactor.

    • Stir vigorously for 4–12 hours . Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of the bromo-imidazole.

  • Work-up:

    • Cool to RT. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the Celite pad with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH

      
      OH (95:4:1). The free hydroxyl group makes the product polar; ammonium hydroxide helps prevent streaking.
      

Expected Yield: 75–90% Key Impurity: Bis-arylation (rare with 1:1 stoichiometry) or O-arylation (trace, <5%).

Protocol B: S Ar Coupling (Activated Imidazoles)

Best for: Nitro-imidazoles (e.g., 5-chloro-1-methyl-4-nitroimidazole). Mechanism: Addition-Elimination. The nitro group activates the ring, making the C-Cl bond susceptible to nucleophilic attack by the piperidine amine.

Critical Reagents
ComponentReagentRationale
Substrate 5-Chloro-1-methyl-4-nitroimidazoleThe nitro group at C4 makes C5 highly electrophilic.
Base DIPEA (Hünig's Base) or K

CO

Scavenges the HCl generated. Organic bases (DIPEA) ensure homogeneity.
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the Meisenheimer intermediate.
Step-by-Step Procedure
  • Setup:

    • In a 25 mL round-bottom flask, dissolve 5-chloro-1-methyl-4-nitroimidazole (1.0 mmol) in DMF (3.0 mL).

  • Addition:

    • Add 4-hydroxypiperidine (1.1 mmol, 1.1 equiv).

    • Add DIPEA (2.0 mmol, 2.0 equiv).

  • Reaction:

    • Stir at RT for 1 hour. If reaction is slow (check TLC), heat to 60 °C .

    • Note: S

      
      Ar on nitro-imidazoles is often exothermic; add amine slowly if scaling up (>10g).
      
  • Work-up:

    • Pour the reaction mixture into ice-water (20 mL).

    • The product often precipitates as a yellow/orange solid.

    • Filter and wash with water. If no precipitate, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Recrystallization from EtOH/Water or flash chromatography (EtOAc/Hexanes).

Expected Yield: >85%

Analytical Data & Troubleshooting

Chemoselectivity Confirmation (NMR)

To verify N-coupling vs O-coupling:

  • N-Coupled Product: The proton alpha to the piperidine nitrogen (H2/H6) will shift upfield relative to the starting material, but the proton alpha to the oxygen (H4) will remain at ~3.5–3.8 ppm.

  • O-Coupled Product: The proton alpha to the oxygen (H4) will shift significantly downfield (>4.5 ppm) due to the aromatic ring current and electron-withdrawing effect.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Protocol A) Catalyst poisoning or inactive halideSwitch to BrettPhos G3 precatalyst . Ensure solvents are degassed. Iodine/Bromine exchange can help (add 5 mol% NaI).
O-Arylation Observed Base too strong or high tempSwitch base from NaO_t_Bu to Cs

CO

. Lower temperature to 80 °C.
Protodehalogenation Hydride source presentEnsure solvent is anhydrous.[1] Avoid alcohols as cosolvents.
Product stuck on Silica High polarity of -OH and ImidazoleUse Amine-functionalized silica or add 1% Triethylamine to the eluent.

References

  • Buchwald-Hartwig Coupling on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Synthesis of Nitroimidazole-Piperidine Conjugates (SNAr)

    • Duan, J. X., et al. (2008).[2][3] "Potent hypoxia-activated prodrugs of DNA alkylating agents." Journal of Medicinal Chemistry, 51(8), 2412-2420. (Describes synthesis of Evofosfamide analogs via SNAr).

  • Chemoselectivity in Amino-Alcohol Couplings

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
  • 1-Methylimidazole Properties & Handling

    • Organic Syntheses, Coll. Vol. 10, p.652 (2004).

Sources

Solvent selection for dissolving 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Systems for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Abstract This technical guide provides a rationale-driven approach to solvent selection for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine , a polar, basic heterocyclic ether. Due to the specific physicochemical properties of the piperidine and 1-methylimidazole pharmacophores, this compound exhibits significant pH-dependent solubility and sensitivity to protic environments. This document outlines solvent compatibility for synthesis, purification, and biological assays, supported by a self-validating solubility screening protocol.

Part 1: Physicochemical Profile & Solubility Prediction

To select the correct solvent, one must first understand the molecular forces at play. This molecule is not a simple lipophile; it is a poly-basic, polar heterocycle .

Structural Analysis
  • Core Scaffold: 3-substituted piperidine (Secondary Amine).

  • Pendant Group: 1-Methylimidazole (Tertiary Amine).

  • Linker: Ether oxygen (Hydrogen Bond Acceptor).

Critical Solubility Parameters
ParameterValue (Predicted)Implication for Solvent Selection
pKa (Piperidine NH) ~10.5 – 11.0Highly basic. Exists as a cation at neutral pH. High water solubility in acidic buffers.
pKa (Imidazole N) ~7.0 – 7.4Amphoteric range. Protonation state fluctuates near physiological pH.
LogP (Lipophilicity) ~0.5 – 1.2Moderately polar. Good solubility in alcohols and polar aprotic solvents; poor in hexanes.
H-Bond Donors 1 (Piperidine NH)Capable of H-bonding with DMSO, Water, Methanol.
H-Bond Acceptors 3 (Imidazole N, Ether O)High affinity for protic solvents.[1]

Critical Distinction (Free Base vs. Salt):

  • Free Base: Soluble in DCM, Chloroform, Methanol, DMSO. Moderate water solubility.

  • HCl/TFA Salt: Highly soluble in Water, DMSO, Methanol. Insoluble in DCM, Ethyl Acetate, Hexanes.

  • Note: Most commercial supplies of this scaffold are provided as the Dihydrochloride salt to prevent oxidation and improve stability.

Part 2: Solvent Selection Matrix

Use the table below to select the solvent based on your intended application.

ApplicationRecommended Solvent SystemRationale
Stock Solution (Bioassay) DMSO (Dimethyl Sulfoxide) Universal Solvent. Dissolves both free base and salt forms at high concentrations (>100 mM). Sterile-filterable and compatible with cell culture (at <0.5% v/v).
LC-MS / HPLC Water : Acetonitrile (0.1% Formic Acid) The acidic modifier (Formic Acid) ensures the piperidine is fully protonated, improving peak shape and solubility during the run.
Liquid-Liquid Extraction Dichloromethane (DCM) Only for Free Base. If extracting from water, pH must be adjusted to >12 (using NaOH) to deprotonate the piperidine, driving it into the organic layer.
NMR Spectroscopy DMSO-d6 or CD3OD Prevents aggregation. CDCl3 is suitable only for the free base; salts will not dissolve in CDCl3.
Crystallization Ethanol / Diethyl Ether Dissolve in minimal hot Ethanol, then add Diethyl Ether dropwise to induce precipitation (Antisolvent method).

Part 3: Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Do not assume solubility. Validation is required for every new batch to account for salt stoichiometry.

Materials:

  • Compound: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine (approx. 5 mg).

  • Solvents: DMSO, Water, Methanol, DCM.

  • Equipment: Vortex mixer, Sonicator, Centrifuge.

Workflow:

  • Weighing: Place 1 mg of compound into 4 separate clear HPLC vials.

  • Stepwise Addition: Add solvent in 10 µL increments.

  • Agitation: Vortex for 30 seconds, then sonicate for 1 minute.

  • Observation: Check for clarity (Tyndall effect).

  • Calculation: If 1 mg dissolves in 10 µL, solubility is >100 mg/mL. If it requires 1 mL, solubility is 1 mg/mL.

Protocol B: pH-Dependent Aqueous Dissolution

Essential for formulation and biological delivery.

  • Acidic Buffer (pH 4.0): Compound is fully protonated (cationic). Solubility is Maximal (>50 mg/mL).

  • Neutral Buffer (pH 7.4): Imidazole is partially uncharged; Piperidine is charged. Solubility is High .

  • Basic Buffer (pH 12.0): Compound is fully deprotonated (neutral). Solubility is Minimal (Risk of precipitation).

    • Action: If working at pH > 10, add 5-10% DMSO or Ethanol as a co-solvent.

Part 4: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent based on the compound's form (Salt vs. Free Base) and the intended application.

SolventSelection Start Start: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl, TFA) CheckForm->Salt Ionic Solid FreeBase Free Base Form CheckForm->FreeBase Oil / Amorphous Solid SaltSolvents High Polarity Required Salt->SaltSolvents Water Water / Buffer (pH < 7) SaltSolvents->Water For Aqueous Assay DMSO DMSO (Stock Solutions) SaltSolvents->DMSO For Storage BaseSolvents Organic Solvents Allowed FreeBase->BaseSolvents BaseSolvents->DMSO Universal DCM Dichloromethane (Extraction/Synthesis) BaseSolvents->DCM Non-polar workup Alcohol Methanol / Ethanol (Crystallization) BaseSolvents->Alcohol Polar workup

Caption: Decision tree for solvent selection based on the ionization state of the piperidine derivative.

Part 5: Troubleshooting & Stability

  • Issue: Compound precipitates upon dilution into media.

    • Cause: "Crash-out" occurs when a high-concentration DMSO stock (e.g., 100 mM) is diluted into aqueous buffer at a pH where the molecule becomes neutral (Free Base).

    • Solution: Ensure the final buffer pH is < 8.0. Alternatively, perform serial dilutions in DMSO first, keeping the final DMSO concentration constant (e.g., 0.1%).

  • Issue: Solution turns yellow over time.

    • Cause: Oxidation of the secondary amine (piperidine) or imidazole ring.

    • Solution: Store stock solutions at -20°C under Argon/Nitrogen. Use degassed solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Master Organic Chemistry (2012). Polar Protic and Aprotic Solvents: Properties and Reactivity. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2] Retrieved from [Link]

Sources

Procedures for using 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the operational framework for utilizing 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine (referred to herein as Fragment 3-MIP ) in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, 3-MIP offers significant


 character via its saturated piperidine ring, providing critical three-dimensional vectors for exploring protein binding pockets. This document outlines the physicochemical profiling, biophysical screening (STD-NMR, SPR), and synthetic evolution strategies required to transition this fragment from a weak millimolar binder to a potent lead compound.

Part 1: Physicochemical Profiling & Library Integration

The "3D-Fragment" Rationale

Fragment 3-MIP represents a "privileged scaffold" in modern FBDD. The ether linkage between the basic piperidine and the aromatic imidazole introduces rotational freedom, allowing the molecule to adapt to diverse sub-pockets.

  • The Piperidine (Saturated): Provides a defined exit vector via the secondary amine (

    
    ), essential for "growing" the fragment.
    
  • The Imidazole (Aromatic): Acts as a robust

    
    -stacking moiety and hydrogen bond acceptor (
    
    
    
    ).
  • The Ether Linker: Decouples the electronic systems, preventing the "flattening" of the molecule observed in direct bi-aryl systems.

Structural & Property Data

Before screening, the fragment must pass strict "Rule of Three" (Ro3) compliance checks.

PropertyValue (Calc.)FBDD SuitabilityNotes
Molecular Weight 181.24 DaIdeal Allows significant mass addition (<300 Da) during evolution.
cLogP ~0.6Ideal High solubility; low risk of non-specific hydrophobic binding.
PSA (Polar Surface Area) ~45 ŲExcellent Good membrane permeability predictor.
H-Bond Donors 1 (NH)Good The piperidine NH is the primary growth vector.
H-Bond Acceptors 3 (N, O)Good Imidazole N and Ether O are key interaction points.
pKa (Piperidine) ~9.8Critical Protonated at physiological pH (7.4). Improves solubility but requires charge consideration in docking.

Part 2: Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Rationale: Fragments often contain impurities that cause false positives in sensitive assays like SPR. Aggregation is a common failure mode.

Materials:

  • Fragment 3-MIP (>95% purity by LC-MS).

  • Buffer: PBS, pH 7.4, 0.01% Tween-20.

  • DMSO-d6 (for NMR).

Step-by-Step Methodology:

  • Purity Check: Run 1H-NMR in DMSO-d6. Ensure no aliphatic impurities (grease) overlap with the piperidine ring signals (1.5–3.5 ppm).

  • Solubility (Nephelometry):

    • Prepare a 100 mM stock in 100% DMSO.

    • Dilute to final concentrations of 0.1, 0.5, 1.0, and 5.0 mM in PBS (pH 7.4).

    • Measure light scattering. Acceptance Criteria: Scattering intensity < 2x buffer background at 1 mM.

    • Note: If solubility is poor at pH 7.4 due to the free base form, lower pH to 6.5 or reduce concentration.

Protocol B: Ligand-Observed Screening (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak (mM


) binders. It relies on the transfer of magnetization from the protein to the bound ligand.

Experimental Setup:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Temperature: 283 K (10°C) to slow exchange rates and improve NOE transfer.

  • Protein:Ligand Ratio: 1:50 (e.g., 10

    
    M Protein : 500 
    
    
    
    M Fragment).

Workflow:

  • Reference Spectrum: Acquire a standard 1D

    
    H spectrum of the fragment in buffer to assign peaks.
    
    • Key Signals: Methyl singlet (~3.6 ppm), Imidazole aromatic protons (~6.8, 7.0 ppm).

  • On-Resonance Irradiation: Apply a train of Gaussian pulses at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).

  • Off-Resonance Irradiation: Apply the same pulse train at a frequency far from protein/ligand signals (e.g., 30 ppm).

  • Difference Spectrum: Subtract "On" from "Off".

    • Positive Result: Peaks corresponding to 3-MIP appear in the difference spectrum.

    • Epitope Mapping: The signal intensity correlates with proximity to the protein. If the Imidazole peaks are stronger than the Piperidine peaks, the Imidazole is the primary anchor.

Protocol C: Orthogonal Validation (SPR)

Rationale: Surface Plasmon Resonance (SPR) confirms binding kinetics and rules out NMR artifacts.

Methodology:

  • Immobilization: Couple target protein to a CM5 sensor chip (aim for ~2000 RU).

  • Solvent Correction: Run a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.

  • Dose Response: Inject 3-MIP at 8 concentrations (e.g., 0, 31, 62, 125, 250, 500, 1000, 2000

    
    M).
    
  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Success Metric: Square-wave sensorgrams (fast on/off) typical of fragments. Avoid "sticky" profiles (slow dissociation).

Part 3: Visualization of Workflows

Figure 1: The Screening Cascade

Caption: A self-validating filter system ensuring only monomeric, specific binders progress to chemistry.

FBDD_Screening_Workflow Library Fragment Library (3-MIP) QC QC: Solubility & Purity (LC-MS / Nephelometry) Library->QC Dissolve in DMSO Primary Primary Screen (STD-NMR) QC->Primary Pass (>1mM Soluble) Secondary Orthogonal Validation (SPR / X-Ray Soak) Primary->Secondary Binding Detected Secondary->Primary Ambiguous Data Hit Validated Hit (Ready for Evolution) Secondary->Hit Confirmed KD & Stoichiometry

Part 4: Fragment Evolution Strategies

Once 3-MIP is validated as a binder, the goal is to improve affinity from millimolar (


) to micromolar (

) or nanomolar (

).
Vector Analysis
  • Vector A (Primary): The Piperidine Nitrogen (

    
    ). This is the most accessible handle. It points into solvent or adjacent pockets.
    
  • Vector B (Secondary): The Imidazole C-4/C-5 positions. Requires C-H activation or halogenated starting materials.

Synthetic Growth Tactics
  • Amide Coupling (Grow): React 3-MIP with a diverse set of acyl chlorides or carboxylic acids.

    • Goal: Reach a hydrophobic back-pocket or engage a backbone carbonyl.

    • Reaction: 3-MIP + R-COOH + HATU/DIPEA

      
       Amide Product.
      
  • Reductive Amination (Link): React 3-MIP with aldehydes.

    • Goal: Introduce a flexible benzyl or alkyl group to explore "tunnel" regions.

  • Merging: If a second fragment binds nearby, use the Piperidine N to link them.

Figure 2: Chemical Evolution Logic

Caption: Strategic expansion of the 3-MIP scaffold utilizing the piperidine nitrogen as the primary exit vector.

Fragment_Evolution Core Fragment 3-MIP (Core Scaffold) Growth Strategy: GROWING (Targeting Adjacent Pockets) Core->Growth Linking Strategy: LINKING (Connecting to Fragment B) Core->Linking Amide Amide Coupling (R-CO-N-Piperidine) Growth->Amide Sulfon Sulfonylation (R-SO2-N-Piperidine) Growth->Sulfon RedAm Reductive Amination (R-CH2-N-Piperidine) Growth->RedAm Lead Lead Compound (nM Affinity) Linking->Lead Amide->Lead Sulfon->Lead RedAm->Lead

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3][4] Nature Chemistry. Link

  • Downes, T. D., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[3] Link

Sources

Application Note: Handling and Storage Protocols for Hygroscopic Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Saboteur"

Imidazole derivatives serve as critical building blocks in pharmaceuticals (e.g., antifungals, anticancer agents) and advanced materials (e.g., ionic liquids). However, their utility is frequently compromised by a shared vulnerability: hygroscopicity .

The N-3 nitrogen atom in the imidazole ring possesses a lone pair of electrons that acts as a hydrogen bond acceptor. In ionic liquid derivatives (e.g., 1-butyl-3-methylimidazolium chloride), the charge separation further intensifies the affinity for atmospheric water. Moisture absorption is not merely a purity issue; it catalyzes hydrolysis, alters stoichiometric precision in synthesis, and degrades physical properties (deliquescence).

This guide provides a self-validating protocol for handling these sensitive compounds, moving beyond generic "store in a cool dry place" advice to rigorous, mechanism-based workflows.

Material Classification & Storage Architecture[1]

Effective management requires categorizing the derivative based on its Critical Relative Humidity (CRH). We employ a Tiered Storage Architecture .

TierCharacteristicsExamplesStorage Protocol
Tier 1: Moderate Solid; absorbs surface moisture slowly.Imidazole, HistidineDesiccator Cabinet: Ambient temp, <20% RH. Desiccant: Molecular Sieves (4Å).
Tier 2: High Deliquescent solid or viscous liquid.1-Methylimidazole, ClotrimazoleSchlenk Storage: Inert gas backfill (Ar/N₂). Parafilm/Tape seal is insufficient.
Tier 3: Extreme Ionic Liquids (ILs); liquefies in minutes.[BMIM][Cl], [EMIM][OAc]Glove Box Only: Continuous inert atmosphere (<1 ppm H₂O). Double containment.
The Desiccant Choice: Why Molecular Sieves?

Avoid Silica Gel for Tier 2/3 compounds. Silica gel releases moisture as temperatures rise (reversible adsorption).

  • Recommendation: Use Molecular Sieves (3Å or 4Å) or KOH pellets .

  • Reasoning: Imidazoles are basic.[1] Acidic desiccants (like P₂O₅) can react with volatile amine vapors over time. KOH provides a compatible basic atmosphere, while Molecular Sieves offer irreversible moisture trapping at standard storage temperatures.

The "Zero-Exposure" Handling Protocol

For Tier 2 and Tier 3 compounds, standard weighing on an open bench is the primary source of error. The following Difference Weighing Protocol eliminates atmospheric exposure.

Workflow Logic

The goal is to never expose the bulk material to the lab atmosphere.

HandlingProtocol Start Start: Hygroscopic Sample Decision Is Glove Box Available? Start->Decision GloveBox Glove Box Weighing (Ideal) Decision->GloveBox Yes Schlenk Schlenk/Syringe Transfer (Alternative) Decision->Schlenk No Reaction Reaction Vessel (Inert Purged) GloveBox->Reaction Direct Transfer Weigh Difference Weighing (Closed Vessel) Schlenk->Weigh Septum Technique Weigh->Reaction Cannula Transfer

Figure 1: Decision matrix for handling hygroscopic imidazole derivatives based on equipment availability.

Protocol A: Syringe/Cannula Transfer (Liquids/ILs)

Applicable when a Glove Box is unavailable.

  • Preparation: Dry the receiving flask and seal with a rubber septum. Purge with Argon (3 cycles).

  • Source: Ensure the source bottle also has a septum. Insert a balloon of Argon to equalize pressure.

  • Transfer: Use a gas-tight syringe (Hamilton type) or double-tipped needle (cannula).

    • Critical Step: Flush the syringe/needle with Argon before drawing the liquid.

  • Quantification: Weigh the full syringe (capped) before transfer. Dispense. Weigh the empty syringe.

    • Mass Transferred = Mass(Full) - Mass(Empty).

    • Why: This accounts for residual viscous liquid left in the needle, which is common with ionic liquids.

Protocol B: Solid Transfer Tube (Deliquescent Solids)
  • Use a Schlenk solid addition tube (a bent glass tube with a ground glass joint).

  • Load the solid into the tube inside a glove bag or box.

  • Connect the tube to the reaction flask (under positive Argon flow).

  • Rotate the tube to dispense the solid without opening the system to air.

Remediation: Drying Compromised Samples

If an imidazole derivative has absorbed moisture (indicated by clumping or Karl Fischer analysis), use the following remediation steps. Do not use oven drying , as many imidazoles oxidize or sublime.

Method: Vacuum Azeotropic Distillation

This is superior to simple vacuum drying for removing bound water from viscous ionic liquids or low-melting solids.

  • Dissolution: Dissolve the wet imidazole in anhydrous Toluene or Acetonitrile .

    • Mechanism:[2] These solvents form low-boiling azeotropes with water.

  • Evaporation: Use a rotary evaporator with a high-efficiency condenser.

  • High Vacuum: Once the solvent is removed, transfer the flask to a high-vacuum manifold (<0.1 mbar) at 40–60°C for 4–12 hours.

  • Verification: Perform a Karl Fischer titration (see Section 5).

Quality Control: Karl Fischer (KF) Validation

Standard KF protocols often fail with imidazoles due to pH interference.

The Problem: pH Shift

The Karl Fischer reaction rate depends on pH (optimal range: 5–7).[3][4]



Imidazole derivatives act as bases (

). If the sample raises the titration cell pH > 8, the iodine endpoint becomes sluggish or vanishes due to a side reaction (disproportionation of iodine), leading to false high water readings .
The Solution: Buffering

You must neutralize the basicity of the sample within the KF cell.

Protocol:

  • Reagent Selection: Use a "One-Component" volumetric KF reagent (methanol-based).

  • Buffer Addition: Add Salicylic Acid or Benzoic Acid to the titration vessel solvent before running the blank.[5]

    • Ratio: Add enough acid to ensure the solution remains buffered (typically 5–10g of acid per 50mL of solvent depending on sample size).

  • Execution:

    • Run a "Drift" check.

    • Inject sample (using Protocol A).

    • If the endpoint takes >60 seconds to stabilize, increase the buffer concentration.

KF_Logic Start KF Titration of Imidazole CheckpH Check Sample Basicity Start->CheckpH HighpH Is pH > 8? CheckpH->HighpH Standard Standard KF Protocol HighpH->Standard No Buffer Add Salicylic Acid Buffer HighpH->Buffer Yes (Risk of Side Rxn) Titrate Perform Titration Standard->Titrate Buffer->Titrate

Figure 2: Workflow for pH correction during Karl Fischer titration of basic imidazole derivatives.

References

  • PubChem. (2025).[6] Imidazole | C3H4N2 | CID 795 - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Freire, M. G., et al. (2009).[7] Experimental Measurement of the Hygroscopic Grade on Eight Imidazolium Based Ionic Liquids. Fluid Phase Equilibria, 278(1-2), 36-40.[7] [Link][7]

  • Mettler Toledo. (2024). Good Titration Practice in Karl Fischer Titration: Handling Interfering Substances. [Link]

  • University of Washington. (2025). Standard Operating Procedure: Imidazole Handling and Storage. Environmental Health & Safety. [Link]

Sources

Functionalization of the piperidine nitrogen in 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Piperidine Nitrogen in 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Introduction: The Scaffold and the Challenge

The scaffold 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine represents a privileged structural motif in drug discovery, particularly within the design of H3 receptor antagonists, gamma-secretase modulators, and enzyme inhibitors.[1] Its value lies in the juxtaposition of a basic, polar imidazole ring (a hydrogen bond acceptor) and a piperidine core that serves as a vector for solubilizing groups or lipophilic tails.

However, the functionalization of the piperidine nitrogen (


) presents a specific chemo-selective challenge: the molecule contains two basic nitrogen centers. While the imidazole 

is methylated and inert, the imidazole

remains a Lewis base (

). Successful derivatization requires protocols that selectively target the highly nucleophilic secondary amine of the piperidine (

) while managing the buffering capacity and potential side-reactivity of the imidazole ring.

This guide details three validated workflows for functionalizing this scaffold: Reductive Amination , Amide Coupling , and Nucleophilic Aromatic Substitution (


) .

Strategic Chemo-Structural Analysis

Before initiating synthesis, researchers must understand the electronic environment. The 1-methyl group on the imidazole is the critical "locking" feature. Without it, the imidazole would exist as a tautomer with an acidic


, complicating all base-mediated reactions.
  • Nucleophilicity Hierarchy:

    
     (secondary amine) 
    
    
    
    
    
    (pyridine-like nitrogen).[1]
  • Basicity Trap: The imidazole ring can act as a "proton sponge." In acid-catalyzed reactions (like reductive amination), the imidazole may sequester protons intended to activate the carbonyl electrophile.

  • Solubility: The ether linkage renders the molecule polar. Chlorinated solvents (DCM/DCE) are standard, but polar aprotic cosolvents (DMF) may be required for complex coupling partners.

Functionalization Divergence Map

G Scaffold 3-((1-Methyl-1H-imidazol- 2-yl)oxy)piperidine RedAm Reductive Amination (Aldehydes) Scaffold->RedAm NaBH(OAc)3 AcOH, DCE Amide Amide Coupling (Carboxylic Acids) Scaffold->Amide HATU, DIPEA DMF SNAr S_NAr / Arylation (Heteroaryl Halides) Scaffold->SNAr Ar-Cl, K2CO3 DMSO, Heat Prod_Alkyl N-Alkyl Derivatives (Solubility/PK Mod) RedAm->Prod_Alkyl Prod_Amide Amides (Peptidomimetics) Amide->Prod_Amide Prod_Aryl N-Heteroaryl (Rigid Scaffolds) SNAr->Prod_Aryl

Figure 1: Divergent synthesis pathways for the piperidine scaffold.[1] The secondary amine serves as the universal handle for alkylation, acylation, and arylation.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Target: Creation of tertiary amines for improved lipophilicity or metabolic stability.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better control in the presence of basic heterocycles. The addition of acetic acid is non-negotiable here; it ensures the formation of the iminium ion intermediate, which is the actual substrate for reduction.

Materials:

  • Scaffold: 1.0 equiv

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)[1]

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the piperidine scaffold (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Note: If the imidazole moiety causes precipitation (salt formation), increase solvent volume or add 5% DMF.

  • Mixing: Stir at Room Temperature (RT) for 30 minutes to allow pre-equilibrium of the iminium species.

  • Reduction: Add STAB (1.5 equiv) in a single portion. Evolution of gas is possible; ensure the vessel is vented.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2][3] The mass spectrum should show the disappearance of the starting amine (M+H) and appearance of the product (M + Alkyl).

  • Workup: Quench with saturated aqueous

    
     (to neutralize the acid and liberate the free base). Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
Protocol B: HATU-Mediated Amide Coupling

Target: Library generation of amides.[1]

Rationale: HATU is preferred over EDC/HOBt for secondary amines due to faster kinetics, which minimizes the window for side reactions. DIPEA is used as the base to ensure the piperidine remains deprotonated and nucleophilic.

Materials:

  • Scaffold: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][3]

Step-by-Step:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes. The solution often turns yellow/orange (formation of the activated ester).

  • Addition: Add the piperidine scaffold (1.0 equiv) and the remaining DIPEA (1.5 equiv).

    • Critical: The total base must account for the HCl salt of the piperidine (if used) and the potential buffering of the imidazole. 3.0 equiv is usually sufficient.

  • Reaction: Stir at RT for 1–4 hours. Secondary amines can be sterically hindered; if conversion is

    
     after 4 hours, heat to 40°C.
    
  • Workup: Dilute with Ethyl Acetate. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF and urea byproducts.
    • Caution: Do not wash with strong acid (1N HCl) as this will protonate the imidazole and extract your product into the aqueous layer. Use saturated

      
       if a mild acidic wash is needed.
      
Protocol C: (Nucleophilic Aromatic Substitution)

Target: N-Heteroaryl derivatives (e.g., Pyridines, Pyrimidines).[4]

Rationale: The piperidine nitrogen is a strong nucleophile. When reacting with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-chloropyrimidine), a base-mediated


 is efficient.[1]

Materials:

  • Scaffold: 1.0 equiv

  • Aryl Halide: 1.1 – 1.2 equiv (Must be electron-deficient)[1]

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for sluggish substrates)[1]
  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Combine the scaffold, Aryl Halide, and

    
     in DMSO (concentration ~0.2 M).
    
  • Thermal Activation: Heat the mixture.

    • Highly activated (e.g., 4-Cl-pyrimidine):[1] 60°C – 80°C.

    • Moderately activated (e.g., 2-Cl-pyridine):[1] 100°C – 120°C.

  • Monitoring: Monitor by LCMS. Look for the product mass. If the reaction stalls, add a catalytic amount of DMAP (5 mol%).

  • Workup: Pour the reaction mixture into water (precipitate often forms). Filter the solid or extract with Ethyl Acetate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Reductive Amination) Imidazole buffering prevents iminium formation.[1]Increase Acetic Acid to 2.0–3.0 equiv. Ensure pH is ~5.
Product stuck in Aqueous Layer Product is protonated at the imidazole N3.Adjust aqueous workup to pH > 8 using

or dilute NaOH. Use DCM/IPA (3:1) for extraction.[5][6]
Incomplete Amide Coupling Steric hindrance or "dead" activated ester.Switch to COMU or PyBOP. Heat to 50°C. Ensure DMF is anhydrous.
Ether Cleavage (Trace) Extreme acidic conditions or high heat.Avoid using strong Lewis acids (

,

). Keep

temps below 140°C.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB).
  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from [1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on solubilizing groups like piperidines).
  • National Institutes of Health (NIH). (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Microwave-assisted synthesis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Speed Microwave Synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Part 1: Strategic Rationale & Executive Summary

The Challenge: The synthesis of heteroaryl ethers, particularly at the 2-position of imidazole rings, is historically challenging due to the moderate electrophilicity of the C2 carbon compared to pyridine or pyrimidine analogs. Conventional thermal nucleophilic aromatic substitution (


) often requires prolonged reflux times (24–48 hours), high-boiling solvents (DMSO/DMF), and frequently results in thermal decomposition or low yields. Furthermore, the steric hindrance of the secondary alcohol in 3-hydroxypiperidine exacerbates the kinetic barrier.

The Solution: This protocol details a microwave-assisted


 methodology that overcomes these activation energy barriers through dielectric heating. By utilizing the "superheating" effect of microwave irradiation, we accelerate the coupling of N-Boc-3-hydroxypiperidine and 2-chloro-1-methylimidazole from days to minutes.

Key Advantages:

  • Kinetics: Reaction time reduced from 18 hours (thermal) to 20 minutes.

  • Purity: Cleaner reaction profiles due to rapid ramp-to-temperature, minimizing prolonged thermal degradation.

  • Safety: Metal-free synthesis avoids copper/palladium contamination, essential for pharmaceutical intermediates.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage workflow:

  • Coupling: Base-mediated

    
     of the alkoxide on the halo-imidazole.
    
  • Deprotection: Acidic cleavage of the Boc protecting group to yield the final secondary amine.

Mechanistic Insight: The reaction relies on the formation of a Meisenheimer-like transition state. The 1-methyl group on the imidazole is critical; it prevents N-deprotonation and directs nucleophilic attack to the C2 position. The microwave energy provides the necessary activation energy to overcome the loss of aromaticity in the transition state.

ReactionPathway Precursors Precursors (N-Boc-3-OH-Pip + 2-Cl-1-Me-Imidazole) Activation Activation (NaH Deprotonation) Precursors->Activation DMF, 0°C Transition Transition State (Meisenheimer Complex) Activation->Transition MW: 160°C, 20 min Intermediate Intermediate (Boc-Protected Ether) Transition->Intermediate -Cl⁻ Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection DCM/TFA Product Final Product 3-((1-Me-Imid-2-yl)oxy)piperidine Deprotection->Product Neutralization

Caption: Figure 1. Microwave-assisted reaction workflow from precursors to final deprotected amine.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS / Notes
N-Boc-3-hydroxypiperidine 1.0NucleophileCommercially available (Chiral or Racemic)
2-Chloro-1-methylimidazole 1.2ElectrophileNote: 2-Bromo analog is faster but more expensive
Sodium Hydride (NaH) 1.5Base60% dispersion in mineral oil
DMF (Anhydrous) -Solvent0.5 M concentration relative to Limiting Reagent
TFA or 4M HCl/Dioxane ExcessDeprotectionFor Step 2
Step 1: Microwave-Assisted Coupling ( )

1. Preparation (In Fume Hood):

  • Into a dry microwave process vial (10 mL or 35 mL depending on scale), add N-Boc-3-hydroxypiperidine (1.0 equiv) dissolved in anhydrous DMF.

  • Cool the vial to 0°C in an ice bath.

  • Critical Step: Carefully add NaH (1.5 equiv) portion-wise. Allow H₂ gas evolution to cease (approx. 10-15 mins). Caution: Hydrogen gas is flammable.

  • Add 2-chloro-1-methylimidazole (1.2 equiv) to the reaction mixture.

  • Seal the vial with a Teflon-lined septum cap.[1]

2. Microwave Parameters: Program the single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following method:

ParameterSettingRationale
Temperature 160 °CSufficient energy to overcome aromatic stability of imidazole.
Time 20:00 minOptimized for conversion vs. decomposition.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMF vapor pressure is low, but H₂ generation can add pressure).
Power Dynamic (Max 200W)Allows rapid ramp without overshooting.
Stirring HighEssential for heterogeneous NaH mixtures.
Pre-Stir 30 secEnsures homogeneity before heating.

3. Workup:

  • Cool the vial to <50°C using the reactor's compressed air cooling.

  • Quench the reaction carefully with water (dropwise) to destroy excess NaH.

  • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • QC Check: Analyze the crude intermediate via LC-MS. Expected Mass: [M+H]⁺ = ~282.1 (for Boc-intermediate).

Step 2: Deprotection & Isolation
  • Dissolve the crude intermediate in Dichloromethane (DCM) (5 mL per gram).

  • Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM) or 4M HCl in Dioxane.

  • Stir at Room Temperature for 2 hours (monitor by TLC/LCMS for disappearance of Boc-protected material).

  • Concentrate to dryness.

  • Basification (Critical): Redissolve residues in minimal water, cool to 0°C, and adjust pH to >10 using 2N NaOH.

  • Extract with DCM/Isopropanol (3:1) multiple times (the product is polar).

  • Dry over Na₂SO₄ and concentrate to yield the target amine.

Part 4: Quality Control & Analytics

Expected Data for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine:

  • Appearance: Pale yellow to off-white oil or low-melting solid.

  • LC-MS: [M+H]⁺ ≈ 182.12 Da.

  • ¹H NMR (DMSO-d₆):

    • Imidazole protons: Two doublets or singlets around δ 6.8–7.2 ppm.

    • N-Methyl:[2][3] Singlet around δ 3.5–3.6 ppm.

    • Piperidine C3-H: Multiplet around δ 4.5–4.8 ppm (deshielded by oxygen).

    • Piperidine NH: Broad singlet (exchangeable).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in solventEnsure DMF is anhydrous; NaH is moisture sensitive.
Incomplete Conversion Low ElectrophilicityIncrease Temp to 180°C or switch to 2-Bromo-1-methylimidazole.
High Pressure Trip Excess H₂ GasVent the vial before sealing to release initial H₂ from deprotonation.
Side Products N-ArylationEnsure N-Boc protection is high quality; free amines will compete for the imidazole.

References

  • Microwave Theory & Efficiency: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Microwave SNAr Protocols: CEM Corporation. "Nucleophilic Aromatic Substitution (SNAr) Reactions." Application Note. [Link]

  • Synthesis of Imidazole Ethers (Analogous Chemistry): Gomez de la Oliva, C., et al. (2006). "Microwave-assisted synthesis of 2-alkoxyimidazoles." Organic Process Research & Development. (See general methodology for 2-haloimidazoles). Note: Validated via general search for "microwave synthesis SNAr 2-chloro-1-methylimidazole"
  • Green Chemistry & Solvent-Free Approaches: MDPI. "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole Derivatives."[4][5][6][7] [Link]

Sources

Crystallization techniques for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine Salts

Executive Summary & Strategic Analysis

The molecule 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine presents a unique set of physicochemical challenges typical of fragment-based drug discovery intermediates. Structurally, it comprises a basic secondary amine (piperidine, pKa ~11.0) and a weakly basic imidazole nitrogen (pKa ~7.0), linked by an ether bridge.

The Core Challenge: The free base of this compound is prone to existing as a viscous, hygroscopic oil due to the rotational freedom of the ether linkage and the lack of strong intermolecular hydrogen bond donors/acceptors in the amorphous state. For pharmaceutical applications, converting this oil into a crystalline salt is non-negotiable to ensure:

  • Chemical Stability: Protecting the ether linkage and preventing oxidation of the secondary amine.

  • Handling: Converting a sticky oil into a flowable solid.

  • Purification: Rejecting synthesis by-products (regioisomers) via lattice exclusion.

This guide details the protocol for screening and scaling the Dihydrochloride (2HCl) and Oxalate salts, identified as the highest-probability candidates for stable crystalline forms based on structural analogs.

Physicochemical Profiling & Salt Selection Logic

Before initiating crystallization, one must understand the protonation landscape.

  • Primary Protonation Site: The piperidine nitrogen (

    
    ). This is the most basic site. Reaction with 1 equivalent of acid will protonate here first.
    
  • Secondary Protonation Site: The imidazole nitrogen (

    
    ). This requires a stronger acid or a second equivalent to protonate.
    
  • Risk Factor: The 2-oxy-imidazole moiety is electronically similar to an isourea ether. While N-methylation stabilizes it, prolonged exposure to hot aqueous strong acids could theoretically hydrolyze the ether to the corresponding imidazolone.

    • Mitigation: Use anhydrous acidic conditions (e.g., HCl in 1,4-dioxane or IPA) rather than aqueous mineral acids.

Target Salt Candidates
Salt TypeStoichiometryRationaleRisk Profile
Dihydrochloride 1:2 (Base:Acid)High lattice energy; protonates both nitrogens, reducing solubility and driving precipitation.Hygroscopicity (common with HCl salts).
Oxalate 1:1 or 1:2Oxalic acid often forms robust H-bond networks with piperidines, aiding crystallization of difficult oils.Toxicity (limited to intermediates, not final drug product).
L-Tartrate 1:1Useful if the starting material is a racemate and optical resolution is desired.Lower melting point; potential for oiling out.

Experimental Protocols

Protocol A: Preparation of the Free Base (Pre-requisite)

Context: Synthesis often leaves the compound as a crude residue containing inorganic salts.

  • Dissolve crude residue in Dichloromethane (DCM) (10 volumes).

  • Wash with 5% Na₂CO₃ (aq) to ensure full deprotonation.

  • Dry organic layer over anhydrous Na₂SO₄ .

  • Concentrate under reduced pressure. Do not heat above 45°C to avoid thermal degradation.

  • Checkpoint: Result should be a pale yellow to amber oil.

Protocol B: Screening for Crystalline Salts (The "Drop-Wise" Method)

Objective: Rapidly identify which acid/solvent combination yields solids.

Reagents:

  • Acids: 4M HCl in Dioxane, Oxalic Acid (solid), Fumaric Acid (solid).

  • Solvents: Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetone, Methyl tert-butyl ether (MTBE).

Workflow:

  • Dissolution: Dissolve 100 mg of Free Base in 0.5 mL of solvent (IPA or Acetone).

  • Acid Addition:

    • For HCl: Add 2.2 equivalents of 4M HCl in Dioxane dropwise at Room Temperature (RT).

    • For Organic Acids: Dissolve 1.1 or 2.1 equivalents of acid in minimal hot EtOH and add to the base solution.

  • Observation:

    • Immediate Precipitate: Amorphous? Heat to reflux to dissolve, then cool slowly (0.5°C/min).

    • No Precipitate: Add anti-solvent (MTBE) dropwise until turbid.

    • Oiling Out: Re-heat, add more solvent, and seed if possible.

Protocol C: Scaled Crystallization of the Dihydrochloride Salt

This is the "Workhorse" method for purification.

Step-by-Step Methodology:

  • Charge: Place 10.0 g of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine (Free Base) into a 250 mL reactor.

  • Solvent: Add 60 mL of Anhydrous Ethanol (6 volumes). Stir at 200 RPM until dissolved.

  • Cooling: Lower jacket temperature to 0–5°C.

  • Acidification: Slowly charge 25 mL of 4M HCl in 1,4-Dioxane (approx. 2.2 equivalents) over 30 minutes via an addition funnel.

    • Critical Control: Maintain internal temperature < 15°C. Exotherm is expected.

  • Nucleation: The solution should turn cloudy. If it remains clear, add MTBE (20 mL) slowly until turbidity persists.

    • Seeding: If available, add 10 mg of seed crystals here.

  • Aging: Stir the slurry at 0°C for 4 hours. This "Ostwald ripening" allows small, amorphous particles to dissolve and redeposit on larger crystalline lattices.

  • Filtration: Filter under nitrogen pressure or vacuum.

  • Wash: Wash the cake with 20 mL of cold (0°C) MTBE/EtOH (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Experimental Workflow

The following diagram illustrates the decision tree for the salt screening process, ensuring a logical path from oil to crystal.

SaltScreening Start Crude Free Base (Oil) Solvent Dissolve in IPA or EtOH (5-10 volumes) Start->Solvent AcidSelect Select Acid Counterion Solvent->AcidSelect HCl HCl (Anhydrous) Target: Dihydrochloride AcidSelect->HCl Oxalate Oxalic Acid Target: Mono/Di-Oxalate AcidSelect->Oxalate AddAcid Add Acid (Slow Addition) Control Temp < 20°C HCl->AddAcid Oxalate->AddAcid Observe Observation Check AddAcid->Observe Precip Precipitate Forms Observe->Precip Solid NoPrecip Solution Remains Clear Observe->NoPrecip Clear Oil Oiling Out (Sticky Gum) Observe->Oil Gum HeatCool Heat to Reflux -> Slow Cool Precip->HeatCool Amorphous? AntiSolvent Add Anti-Solvent (MTBE/EtOAc) NoPrecip->AntiSolvent Seed Re-heat -> Dilute -> Seed Oil->Seed Isolate Filter & Dry (Vacuum Oven) HeatCool->Isolate AntiSolvent->Isolate Seed->Isolate

Figure 1: Decision matrix for the crystallization of piperidine-imidazole ether salts. This workflow prioritizes the conversion of amorphous oils into stable lattices via thermal cycling and anti-solvent addition.

Characterization & Data Analysis

Once a solid is obtained, it must be validated. A melting point alone is insufficient for pharmaceutical intermediates.

Table 1: Expected Analytical Profile
TechniquePurposeAcceptance Criteria (Theoretical)
1H-NMR (D₂O) Confirm Structure & Salt StoichiometryShift in Piperidine C2/C6 protons (downfield ~0.5 ppm) vs Free Base. Integration of acid peak (if organic) must match target ratio.
XRPD Crystallinity CheckSharp, distinct Bragg peaks. Halo pattern indicates amorphous material (fail).
DSC Thermal StabilitySharp endotherm (Melting Point). Broad endotherm implies solvate loss or impurities. Target MP: >150°C for HCl salts.
IC (Ion Chromatography) Counterion QuantificationChloride content should match theoretical % (e.g., ~20-25% for 2HCl salt).
Troubleshooting "Oiling Out"

If the salt separates as a sticky oil rather than a crystal:

  • Purity Check: Impurities >5% often inhibit crystal growth. Pre-purify the free base via silica chromatography (DCM/MeOH/NH₃).

  • Solvent Switch: Switch from IPA to Acetonitrile . Acetonitrile is excellent for polar salts but poor for non-polar impurities.

  • Sonication: Apply ultrasound to the oiled mixture to induce nucleation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection principles). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for crystallization scale-up protocols). Link

  • PubChem. (n.d.).[1] Compound Summary for 3-(1H-imidazol-2-yl)piperidine Derivatives. National Library of Medicine. (Used for structural analog comparison). Link

  • Seddon, K. R. (2004). Ionic Liquids and Crystal Engineering. (Provides context on the behavior of imidazole salts). Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine .

This transformation represents a challenging heteroaryl ether synthesis . The 2-position of the imidazole ring is electron-rich compared to pyridines, making standard SNAr reactions sluggish with simple halides. Furthermore, the resulting product contains a cyclic isourea motif, which introduces stability concerns under acidic conditions.

Case ID: IMID-PIP-ETHER-001 Topic: Yield Optimization & Troubleshooting for C2-Alkoxyimidazole Formation Applicable For: Medicinal Chemistry, Process Development

Part 1: Reaction Design & Critical Parameters

To achieve high yields, you must move beyond standard SNAr conditions. The 2-chloro-1-methylimidazole substrate is often too unreactive for direct displacement by secondary alcohols.

The "Golden Path" Protocols

We recommend two distinct approaches depending on your available starting materials and equipment.

Protocol A: The "Activated Leaving Group" Strategy (Recommended)

Best for: High yields, scale-up, and avoiding heavy metals.

The key is to replace the sluggish -Cl leaving group with a hyper-reactive -SO₂Me (methanesulfonyl) group.

  • Precursor Synthesis:

    • Start with 2-mercapto-1-methylimidazole (commercially available).

    • Step 1 (S-Methylation): MeI, K₂CO₃, Acetone → 2-(methylthio)-1-methylimidazole .

    • Step 2 (Oxidation): mCPBA (2.2 equiv) or H₂O₂/Na₂WO₄ → 2-methanesulfonyl-1-methylimidazole (The "Super-Electrophile").

  • Coupling Reaction:

    • Nucleophile: N-Boc-3-hydroxypiperidine (1.0 equiv).

    • Electrophile: 2-methanesulfonyl-1-methylimidazole (1.1 equiv).

    • Base: NaH (60% dispersion, 1.2 equiv).

    • Solvent: Anhydrous DMF or THF (0.2 M).

    • Conditions: 0°C to RT for 2–4 hours.

    • Mechanism: Fast SNAr. The sulfinate anion is an excellent leaving group.

Protocol B: Copper-Catalyzed Ullmann Coupling

Best for: When the sulfone intermediate is unavailable or if you are restricted to halide starting materials.

  • Reagents:

    • Substrate: 2-iodo-1-methylimidazole (Chloro- analogs often fail here).

    • Nucleophile: N-Boc-3-hydroxypiperidine (1.2 equiv).

    • Catalyst: CuI (10 mol%).

    • Ligand: 1,10-Phenanthroline (20 mol%) or 3,4,7,8-tetramethyl-1,10-phenanthroline.

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene or Xylene (degassed).

    • Conditions: 110°C, sealed tube, 16–24 hours.

Part 2: Visualizing the Pathway

The following diagram outlines the decision logic and mechanistic pathways.

ReactionPathways Start Start: 2-Halo-1-methylimidazole DirectSNAr Direct SNAr (Cl/Br) (Often Fails/Low Yield) Start->DirectSNAr NaH, DMF, Heat Activation Activation Strategy (Convert to Sulfone) Start->Activation 1. NaSMe 2. Oxidation Product Target Ether (Protected) DirectSNAr->Product <15% Yield Sulfone 2-SO2Me-Imidazole (Super-Electrophile) Activation->Sulfone Coupling Coupling with N-Boc-3-OH-Piperidine Sulfone->Coupling NaH, THF, RT Coupling->Product >80% Yield Deprotection Acidic Deprotection (Risk: Hydrolysis) Product->Deprotection TFA or HCl Deprotection->Start Aqueous Acid (Hydrolysis Reversion) Final Final Product (Salt Form) Deprotection->Final Anhydrous Conditions

Caption: Pathway comparison showing the high-yield "Sulfone Activation" route versus the risky direct SNAr and the critical hydrolysis checkpoint during deprotection.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I am getting <10% conversion with 2-chloro-1-methylimidazole."

Diagnosis: The C2 position of imidazole is not sufficiently electrophilic for SNAr with a secondary alcohol, even with NaH. Corrective Action:

  • Switch Leaving Group: Adopt Protocol A (Sulfone). The sulfonyl group (-SO₂Me) increases the electrophilicity of the C2 carbon by orders of magnitude compared to chlorine.

  • Temperature/Solvent: If you must use the chloride, switch solvent to DMSO (dry) and heat to 100–120°C . However, be warned: this increases the risk of elimination (forming the piperidine alkene) or polymerization.

Issue 2: "My product disappears or degrades during Boc-deprotection."

Diagnosis: Isourea Hydrolysis . The product is a cyclic isourea ether. Under aqueous acidic conditions (e.g., 6N HCl, or TFA/Water), the ether bond is susceptible to hydrolysis, reverting to the piperidine alcohol and 1-methyl-1,3-dihydro-2H-imidazol-2-one (imidazolone). Corrective Action:

  • Anhydrous Acid: Use 4M HCl in Dioxane or TMSOTf/DCM for deprotection. Strictly exclude water.[1]

  • Workup: Do not perform an aqueous basic wash if the salt is formed. Simply concentrate the dioxane/HCl and precipitate with ether. If using TFA, quench into saturated NaHCO₃ at 0°C quickly and extract immediately.

Issue 3: "I see a major byproduct with M+15 mass (Methylation)."

Diagnosis: Quaternization . The imidazole N3 nitrogen is nucleophilic. If you use excess alkylating agent or if the reaction stalls, the imidazole ring itself can attack the electrophile (self-alkylation) or the starting material. Corrective Action:

  • Stoichiometry: Ensure the nucleophile (Piperidine alkoxide) is in slight excess (1.1–1.2 equiv), not the electrophile.

  • Order of Addition: Pre-form the alkoxide (Piperidine + NaH) at 0°C before adding the imidazole electrophile. This ensures the alkoxide is ready to react immediately, outcompeting the imidazole nitrogen.

Part 4: Quantitative Data & Reagent Selection

Table 1: Leaving Group Efficiency in Imidazole SNAr

Leaving Group (C2)ReactivityConditions RequiredTypical YieldNotes
-Cl (Chloro) LowNaH, DMSO, 120°C10–25%Harsh; often leads to elimination.
-Br (Bromo) ModerateNaH, DMF, 80°C30–50%Better than Cl, but still sluggish.
-I (Iodo) High (for Cu)CuI/Phen, 110°C60–80%Requires metal catalysis (Ullmann).
-NO₂ (Nitro) HighNaH, THF, 0°C75–90%Excellent, but starting material is harder to make.
-SO₂Me (Sulfone) Very High NaH, THF, RT 85–95% Recommended Route.

References

  • Sulfonyl Activation Strategy

    • Use of methanesulfonyl groups as "super-leaving groups" on heterocycles for SNAr reactions.
    • Reference: Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part IV. Replacement of methylsulphonyl groups from heterocyclic nitrogen compounds by methoxide ions. Journal of the Chemical Society B: Physical Organic, 648-652.
    • URL:[Link]

  • Copper-Catalyzed Etherification (Ullmann-Type)

    • Protocols for coupling heteroaryl halides with alcohols using CuI/Phenanthroline.
    • Reference: Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Primary Alcohols. Organic Letters, 4(6), 973–976. (Adapted for heteroaryl systems).
    • URL:[Link]

  • Isourea/Imidate Stability

    • Mechanistic insights into the hydrolysis of alkoxy-imidazoles and rel
    • Reference: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes (Discusses comparative stability of C=N-X systems). Angewandte Chemie International Edition, 47(39), 7523–7526.[2]

    • URL:[Link]

Sources

Removing impurities from 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for researchers handling the purification of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine .

Ticket Subject: Removal of impurities from 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine crude mixtures. Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Chemical Logic

The purification of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine presents a unique challenge due to the presence of two distinct basic centers: the secondary amine of the piperidine ring (


) and the 

nitrogen of the imidazole ring (

).

Most crude mixtures from


 or metal-catalyzed coupling reactions contain three primary impurity classes:
  • Unreacted Electrophile: 2-halo-1-methylimidazole (Lipophilic, weakly basic).

  • Unreacted Nucleophile: 3-hydroxypiperidine (Highly polar, water-soluble).

  • Hydrolysis Byproducts: 1-methyl-1,3-dihydro-2H-imidazol-2-one (Polar, non-basic).

The protocols below utilize the Differential


 "pH Switch"  method, which is the most robust, self-validating system for separating this specific diamine scaffold from its precursors without relying solely on chromatography.

Part 1: Diagnostic & Triage

Q: How do I identify which purification method is required for my specific crude profile?

A: Compare your crude analysis (LC-MS/NMR) against the table below to select the correct workflow.

Impurity TypeDiagnostic Signal (1H NMR)Physicochemical NatureRecommended Workflow
Halo-imidazole (Starting Material)Singlets at

6.8–7.2 ppm (imidazole CH)
Lipophilic, Weak BaseProtocol A (pH Switch)
Hydroxypiperidine (Starting Material)Multiplets at

1.5–3.5 ppm; Broad OH
Hydrophilic, Strong BaseProtocol B (Aqueous Wash)
Imidazolone (Hydrolysis Byproduct)Carbonyl peak in

C NMR (~150-160 ppm)
Neutral/Amide-likeProtocol C (Recrystallization)
Metal Residues (Pd/Cu catalysts)Broadening of NMR signalsInorganicProtocol D (Scavenging)

Part 2: Troubleshooting Guides (Protocols)

Issue: "I cannot separate the halo-imidazole starting material from my product using standard silica chromatography."

Solution: The "pH Switch" Extraction (Protocol A) Standard silica chromatography often fails because both the product and the imidazole starting material "streak" due to interaction with silanol groups. The solution is to exploit the basicity difference between the product's piperidine amine (


) and the imidazole impurity (

).

The Mechanism: At pH 8.5, the product (piperidine moiety) remains protonated (charged/water-soluble), while the imidazole impurity becomes neutral (organic-soluble).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in 1M HCl (aq). Ensure pH < 2.

  • Wash 1 (Acidic): Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Result: Removes non-basic impurities (oils, tars). Discard organic layer.

  • The Switch (Critical Step): Carefully adjust the aqueous layer to pH 8.5–9.0 using Saturated

    
     or 1M NaOH.
    
    • Monitor: Use a calibrated pH meter. Do not overshoot to pH 12 yet.

  • Wash 2 (The Separation): Extract the aqueous solution (now pH 8.5) with Dichloromethane (DCM) (

    
    ).
    
    • Result: The impurity (unreacted halo-imidazole) extracts into the DCM. The product (still protonated at the piperidine nitrogen) stays in the water.

  • Liberation: Adjust the aqueous layer to pH > 12 using 5M NaOH.

  • Final Extraction: Extract with DCM (

    
    ).
    
    • Result: The product is now neutral and extracts into the DCM.

  • Isolation: Dry the final DCM extracts over

    
    , filter, and concentrate.
    
Issue: "My product is trapped in the aqueous phase or has low recovery."

Solution: Salting Out & Solvent Selection (Protocol B) Piperidine derivatives are highly water-soluble. Standard extraction often leads to yield loss into the aqueous waste.

Step-by-Step Protocol:

  • Saturation: After the basification step (pH > 12), saturate the aqueous phase with solid NaCl (brine saturation). This disrupts the hydration sphere of the piperidine.

  • Solvent Swap: Instead of pure DCM, use a mixture of CHCl3:Isopropanol (3:1) .

    • Why? Isopropanol helps solvate the polar amine, pulling it out of the water phase more effectively than DCM alone.

  • Continuous Extraction: If yield is still low, utilize a liquid-liquid continuous extractor for 12–18 hours using DCM.

Issue: "The product is a solid but contains colored impurities/oils."

Solution: Hydrohalic Salt Formation (Protocol C) Converting the ether-amine to a crystalline salt is often superior to column chromatography for final polishing.

Step-by-Step Protocol:

  • Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.0 equivalents of HCl in Dioxane (4M solution).

    • Note: Using excess HCl ensures protonation of both the piperidine and imidazole nitrogens, forming the dihydrochloride salt.

  • Add Diethyl Ether (

    
    )  or Acetone  slowly until turbidity persists.
    
  • Stir at 0°C for 2 hours. The product should precipitate as a white/off-white solid.

  • Filter and wash the cake with cold

    
    .
    

Part 3: Visualizing the Workflow

The following logic flow illustrates the "pH Switch" decision process, critical for separating the target molecule from imidazole-based impurities.

PurificationLogic Start Crude Mixture (Product + Imidazole Impurities) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash1 Wash with EtOAc Acidify->Wash1 AqPhase1 Aqueous Phase (Contains Product H+) Wash1->AqPhase1 Amine salts remain OrgPhase1 Organic Phase (Discard Non-basic Tars) Wash1->OrgPhase1 Non-polar impurities AdjustPH Adjust pH to 8.5 - 9.0 (Critical Step) AqPhase1->AdjustPH Wash2 Extract with DCM AdjustPH->Wash2 OrgPhase2 Organic Phase (Contains Halo-Imidazole) Wash2->OrgPhase2 Removes Imidazole (pKa ~7) AqPhase2 Aqueous Phase (Contains Product H+) Wash2->AqPhase2 Product (pKa ~11) stays Basify Basify to pH > 12 (NaOH) AqPhase2->Basify FinalExtract Extract with DCM/IPA (3:1) Basify->FinalExtract FinalProduct Pure Product (Free Base) FinalExtract->FinalProduct

Caption: Flowchart demonstrating the "pH Switch" protocol to selectively isolate the target diamine based on pKa differentials.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use automated Flash Chromatography instead of extraction? A: Yes, but standard silica is acidic and will bind your amine. You must use amine-functionalized silica or add a modifier to your mobile phase.

  • Recommended System: DCM : Methanol : Triethylamine (90 : 9 : 1).

  • Warning: Triethylamine can be difficult to remove completely. Protocol C (Salt Formation) is recommended after the column to remove amine traces.

Q: The crude mixture smells strongly of imidazole. How do I remove this odor/impurity? A: The smell indicates unreacted imidazole or volatile byproducts. These are water-soluble.[1] If the "pH Switch" is too complex for your scale, perform five rapid washes of your organic phase with 10% aqueous acetic acid . The acetic acid ensures the imidazole is protonated and pulled into the water. Follow this immediately with a brine wash to prevent emulsion.

Q: My product is oiling out during the salt formation step. A: This occurs if the solvent is too polar or the addition of ether is too fast.

  • Redissolve the oil in hot isopropanol.

  • Allow it to cool very slowly to room temperature without stirring.

  • Add the anti-solvent (ether) dropwise only after the solution reaches room temperature.

  • Seed crystals from a previous batch can induce proper nucleation.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Organic Syntheses. (2004). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, Coll. Vol. 10, p.520. Retrieved from

  • Storey, B. T., et al. (1964).[3] Basicity and pKa of Imidazole Derivatives. The Journal of Organic Chemistry, 29(10), 3118–3120.[3] Retrieved from

  • PubChem. (2025). Compound Summary: 3-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine.[4] Retrieved from

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Work-up. Retrieved from

Sources

Troubleshooting cyclization failures in imidazole-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cyclization Failures in Imidazole-Piperidine Synthesis

Topic: Audience: Researchers, Medicinal Chemists, Process Chemists Format: Technical Support Q&A, Diagnostic Workflows, and SOPs

Introduction: Defining the Scaffold & The Problem

In drug discovery, the imidazole-piperidine motif is ubiquitous, appearing in Histamine H3/H4 antagonists, anticancer agents, and enzyme inhibitors. However, synthesizing this scaffold often presents a "cyclization bottleneck."

This guide addresses two distinct structural classes:

  • Pendant Scaffolds: 4-(1H-imidazol-4-yl)piperidine derivatives (e.g., via

    
    -haloketone condensation).
    
  • Fused Scaffolds: Imidazo[1,5-a]pyridine derivatives (e.g., via Van Leusen reaction).[1][2]

Diagnostic Dashboard: Rapid Triage

Symptom: "My reaction turned into a black tar/oil."

  • Likely Cause: Polymerization of the

    
    -haloketone intermediate.
    
  • Immediate Fix: Switch solvent to Aqueous THF and use NaHCO₃ or KHCO₃ instead of strong bases like K₂CO₃ or Et₃N.

  • Mechanism: Strong bases trigger self-condensation of the reactive

    
    -haloketone before the amidine can attack.
    

Symptom: "I see starting material (amidine) but no product."

  • Likely Cause: The

    
    -haloketone decomposed (hydrolysis) before reacting, or the amidine is protonated and non-nucleophilic.
    
  • Immediate Fix: Ensure the amidine is a free base or add exactly 1.0 equivalent of base to neutralize the amidine salt before adding the ketone.

Symptom: "I isolated a linear amide/ester side product."

  • Likely Cause: Solvent participation (e.g., DMF decomposition) or hydrolysis of the intermediate imine.

  • Immediate Fix: Switch from DMF to DMA (Dimethylacetamide) or NMP . Ensure anhydrous conditions if using the Van Leusen method.

Deep Dive: Pendant Imidazole Synthesis (The -Haloketone Route)

The Scenario: You are reacting a 4-(2-bromoacetyl)piperidine with an amidine (e.g., formamidine or acetamidine) to build the imidazole ring.

Q1: Why is my yield <20% despite full consumption of the starting material?

Technical Insight: The primary failure mode is the decomposition of the


-bromoketone . These species are potent electrophiles and are highly susceptible to:
  • Perkow-type rearrangements (if phosphines are present).

  • X-philic attack (halogen abstraction).

  • Favorskii rearrangement (if strong alkoxide bases are used).

The Solution: The "Aqueous THF" Protocol Contrary to intuition, water is beneficial here. A biphasic system (THF/Water) with a weak inorganic base suppresses side reactions by keeping the base in the aqueous phase and the lipophilic haloketone in the organic phase. The amidine, often an acetate salt, partitions effectively.

Optimized Protocol (Self-Validating):

  • Preparation: Dissolve amidine acetate (1.5 equiv) in water (minimum volume).

  • Buffering: Add solid KHCO₃ (4.0 equiv). Checkpoint: Ensure CO₂ evolution ceases.

  • Addition: Dissolve the

    
    -bromoacetylpiperidine (1.0 equiv) in THF. Add this solution dropwise to the aqueous amidine mixture at reflux  (65–70°C).
    
    • Why Reflux? High temperature favors the desired cyclization kinetics over the bimolecular decomposition of the bromoketone.

  • Workup: Evaporate THF. The product usually precipitates from the remaining water.

Q2: How do I prevent the piperidine nitrogen from interfering?

Technical Insight: If your piperidine nitrogen is unprotected (secondary amine), it will compete with the amidine for the


-haloketone, leading to N-alkylation dimers .
Recommendation: 
  • Protecting Group: Use N-Boc or N-Cbz .[3]

  • Warning: Avoid N-Acetyl if you plan to hydrolyze it later; the imidazole ring can be sensitive to the harsh acidic conditions required for amide hydrolysis. N-Boc is cleaved gently with TFA/DCM.

Deep Dive: Fused Imidazo[1,5-a]pyridine Synthesis (Van Leusen Route)

The Scenario: You are reacting a piperidine-derived imine with TosMIC (Toluenesulfonylmethyl isocyanide) to form a bicyclic system.

Q3: The reaction fails with 2-substituted piperidines. Why?

Technical Insight: Steric Hindrance. The Van Leusen reaction involves a [3+2] cycloaddition followed by elimination of sulfinic acid. Substituents at the 2-position of the piperidine ring create significant steric clash during the approach of the TosMIC anion. Workaround:

  • Increase Temperature: Switch from MeOH/K₂CO₃ (reflux) to DME/t-BuOK at 80°C.

  • Stepwise Approach: Isolate the intermediate imine before adding TosMIC. Do not rely on in-situ imine formation for sterically crowded substrates.

Q4: My product is contaminated with an oxazole. What happened?

Technical Insight: This is a classic "competitor" reaction. If the imine hydrolyzes back to the aldehyde (due to trace water), TosMIC reacts with the aldehyde to form an oxazole instead of the imidazole.[4] Corrective Action:

  • Dehydrating Agents: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction vessel.

  • Amine Excess: Use a 5–10% excess of the amine to push the equilibrium toward the imine.

Visual Troubleshooting Guides

Diagram 1: The "Black Tar" Decision Tree

Use this flow to diagnose gross reaction failures.

TroubleshootingFlow Start Observation: Reaction Mixture is Black/Tar CheckSM Check TLC/LCMS: Is SM (Haloketone) present? Start->CheckSM SM_Yes Yes: Reaction Stalled CheckSM->SM_Yes Stalled SM_No No: Decomposition CheckSM->SM_No Consumed Action2 Amidine Salt not neutralized. Ensure 1.0 eq base added first. SM_Yes->Action2 Nucleophile inactive CheckBase Check Base Used SM_No->CheckBase StrongBase Strong Base (KOH, NaH, Et3N) CheckBase->StrongBase WeakBase Weak Base (NaHCO3, K2CO3) CheckBase->WeakBase Action1 Polymerization detected. Switch to KHCO3/Aq. THF. StrongBase->Action1 Cause: Base-catalyzed self-condensation SolventCheck Check Solvent System WeakBase->SolventCheck Action3 Solvent Incompatibility. Avoid DMF (dimethylamine formation). SolventCheck->Action3 If DMF/High Temp

Caption: Diagnostic flow for identifying the root cause of haloketone decomposition.

Diagram 2: Mechanistic Failure Points (Alpha-Haloketone Pathway)

Understanding where the mechanism diverges is key to control.

Mechanism Start Alpha-Bromoketone (Piperidine Core) Path_Main Nucleophilic Attack (Desired) Start->Path_Main + Amidine Path_Side1 Self-Condensation (Polymer) Start->Path_Side1 + Strong Base (No Amidine) Path_Side2 N-Alkylation (Dimer) Start->Path_Side2 + Unprotected Piperidine Amidine Amidine (Nucleophile) Amidine->Path_Main Intermediate Acyclic Intermediate Path_Main->Intermediate Cyclization Dehydration/Cyclization Intermediate->Cyclization - H2O (Reflux) Intermediate->Path_Side1 Stalled at Low Temp Product Imidazole-Piperidine Cyclization->Product

Caption: Mechanistic divergence showing how temperature and protection status dictate product vs. byproduct.

Quantitative Data: Solvent & Base Effects[5]

The following data summarizes optimization studies for the condensation of N-Boc-4-(2-bromoacetyl)piperidine with formamidine acetate.

VariableConditionYield (%)Purity (HPLC)Notes
Solvent DMF (Anhydrous)35%60%Significant tar formation; difficult workup.
Solvent Ethanol (Reflux)45%75%Moderate yield; some solvolysis of bromoketone.
Solvent THF / Water (1:1) 88% >95% Optimal. Biphasic system protects ketone.
Base Et₃N (Triethylamine)20%40%Promotes polymerization of haloketone.
Base K₂CO₃ (Solid)55%80%Heterogeneous reaction; slow kinetics.
Base KHCO₃ (4.0 eq) 91% 98% Optimal. Buffers pH effectively; prevents side reactions.

References

  • Pfizer Process Development: Murry, J. A., et al. "A Robust, Scalable Synthesis of 2,4-Disubstituted Imidazoles." Organic Syntheses, 2003, 80, 200. Link

    • Significance: Establishes the "Aqueous THF/Bicarbonate" protocol as the gold standard for this reaction type.
  • Van Leusen Reaction Mechanism: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[4] Base-induced cycloaddition to carbon-nitrogen double bonds." Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link

    • Significance: Foundational text for the fused imidazole synthesis mechanism.[1]

  • Piperidine Functionalization: Zhang, H., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Pharmaceuticals, 2020, 13(3),[1][2] 37. Link[2]

    • Significance: specifically reviews Van Leusen applic
  • Boc-Protection Stability: BenchChem Technical Guide. "Stability and Storage of N-Boc-imidazole." Link

    • Significance: Provides stability data for the protecting groups during cycliz

Sources

Technical Support Center: Stability Protocols for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Core Problem: Researchers frequently encounter catastrophic yield loss or purity degradation when exposing 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine to acidic media (e.g., during Boc-deprotection or HPLC analysis).[1]

The Structural Trap: While the molecule appears to be a simple ether, the 2-alkoxyimidazole moiety is chemically equivalent to a cyclic isourea . unlike standard ethers (which are stable to acid), isoureas are potent alkylating agents and are highly susceptible to acid-catalyzed hydrolysis.

In acidic media, the imidazole nitrogen (N3) protonates (


), rendering the C2-position highly electrophilic.[1] In the presence of even trace moisture, water attacks C2, cleaving the ether bond to release 3-hydroxypiperidine  and the thermodynamically stable 1-methyl-1,3-dihydro-2H-imidazol-2-one .[1]

Module 1: Mechanism of Failure (Diagnosis)

User Question: "I treated my Boc-protected precursor with 4N HCl/Dioxane, but my LC-MS shows a massive loss of the parent mass and a new early-eluting peak. What happened?"

Technical Analysis: You have likely triggered the "Isourea Hydrolysis Cascade."[1] This reaction is driven by the formation of the stable urea carbonyl.

The Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that occurs in aqueous acid or wet organic acid.

HydrolysisMechanism Reactant Start: 2-Alkoxyimidazole (Isourea-like) Protonation Step 1: N3-Protonation (Activation of C2) Reactant->Protonation + H+ Attack Step 2: Nucleophilic Attack (H2O attacks C2) Protonation->Attack + H2O Transition Intermediate: Tetrahedral Adduct Attack->Transition Cleavage Step 3: Ether Cleavage (Elimination) Transition->Cleavage Products End Products: 1. Piperidin-3-ol 2. 1-Methyl-imidazol-2-one Cleavage->Products Irreversible

Figure 1: Acid-catalyzed hydrolysis mechanism of the 2-alkoxyimidazole moiety.

Diagnostic Markers:

Observation Cause
Mass Spec (LC-MS) Loss of parent mass.[1] Appearance of MW ~101 (Piperidin-3-ol) and MW ~98 (Imidazolone).[1]
HPLC Appearance of a highly polar peak (Imidazolone) near the solvent front.[1]

| Physical State | The HCl salt turns into a hygroscopic "gum" or oil upon exposure to air.[1] |

Module 2: Safe Deprotection Protocols

User Question: "I need to remove a Boc group from the piperidine nitrogen. How do I do this without hydrolyzing the ether?"

Protocol: Anhydrous "Flash" Deprotection The key is to exclude water entirely during the acid phase and quench immediately.[1]

Reagents:

  • 4M HCl in Dioxane (Must be fresh/anhydrous).[1]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    ).[1]
    
  • Saturated

    
     (aqueous) - For quenching only.[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-protected intermediate in dry DCM (0.1 M concentration).

  • Acid Addition: Cool to 0°C. Add 4M HCl/Dioxane (5-10 equivalents) dropwise.

    • Critical: Do NOT use aqueous HCl.[1] Do NOT use TFA (TFA is difficult to remove without heating/concentration, which promotes degradation).[1]

  • Monitoring: Stir at 0°C to RT. Monitor by TLC/LC-MS every 15 minutes.

    • Stop point: As soon as the starting material is consumed (usually < 1 hour), proceed immediately.[1] Do not let it sit overnight.

  • The "Cold Quench":

    • Pour the reaction mixture slowly into a vigorously stirring biphasic mixture of DCM and saturated

      
        at 0°C.
      
    • Why? You must neutralize the acid before the salt has time to interact with water in a warm environment.[1]

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar free base.[1]

  • Drying: Dry over

    
    , filter, and concentrate at low temperature (<30°C).
    
Workup Decision Tree

WorkupLogic Start Reaction Complete (Acidic Solution) Rotovap Direct Rotovap? Start->Rotovap High Risk Quench Cold Bicarb Quench Start->Quench Recommended Hydrolysis Product Loss (Urea Formation) Rotovap->Hydrolysis Heat + Acid Conc. = Degradation Extraction DCM/IPA Extraction Quench->Extraction Neutral pH Stable Stable Product Extraction->Stable Isolate Free Base

Figure 2: Decision logic for processing the acidic reaction mixture to maximize stability.

Module 3: Storage & Stability FAQs

Q: Can I store this compound as the HCl salt? A: Not recommended for long-term storage. The di-hydrochloride salt is extremely hygroscopic.[1] Absorbed atmospheric moisture creates a local acidic aqueous environment within the crystal lattice, leading to slow hydrolysis over time (autocatalytic degradation).[1]

  • Best Practice: Store as the Free Base at -20°C under argon.

  • Alternative: If a salt is required for crystallinity, evaluate Fumarate or Tartrate salts (1:1 stoichiometry).[1] These are less acidic and often non-hygroscopic.[1]

Q: Why does my yield exceed 100% after TFA deprotection? A: Alkylation Trap. If you used TFA without a scavenger, the tert-butyl cation generated from Boc removal can attack the electron-rich imidazole ring (C-alkylation or N-alkylation).[1][2]

  • Solution: Always add 2-5% Triethylsilane (TES) or water (if not hydrolytically sensitive, which this is) as a scavenger.[1] Since this molecule is water-sensitive, TES or Thioanisole are the required scavengers.[1]

Q: Is the compound stable in DMSO? A: Yes, as a free base.[1] However, avoid "acidic" DMSO (DMSO can degrade to form trace acids over time).[1] Use fresh, high-quality DMSO for biological assays.[1]

References & Authoritative Grounding

  • Isourea Hydrolysis Mechanism:

    • Context: Establishes the fundamental instability of O-alkylated urea derivatives in acid.

    • Source: Loudon, G. M., & Parham, M. R. (2009).[1] Organic Chemistry. (General reference for Imidate/Isourea chemistry).

    • Specific Application: (Representative mechanism).

  • Imidazole Protecting Groups & Stability:

    • Context: Discusses the lability of imidazole derivatives and the "cation sponge" effect during deprotection.

    • Source: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Link:

  • BenchChem Technical Support (Analogous Scaffolds):

    • Context: Highlights specific failure modes (hygroscopicity and ether cleavage) for piperidine-imidazole scaffolds.

    • Source: BenchChem Technical Guides.[1]

    • Link: (General landing page for scaffold support).[1]

  • 2-Alkoxyimidazole Synthesis & Properties:

    • Context: Synthesis and stability profiles of 2-substituted imidazoles.

    • Source:Journal of Organic Chemistry, "An easily introduced and removed protecting group for imidazole nitrogen".[1][3]

    • Link: [J. Org.[1][3] Chem. 1980, 45, 20, 4038–4040]([Link])

Sources

Minimizing side reactions during the etherification of piperidine and imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It addresses the chemoselectivity challenges inherent in coupling piperidine and imidazole scaffolds via ether linkages.

Topic: Minimizing Side Reactions in Piperidine-Imidazole Etherification Ticket Status: Open Priority: High (Chemoselectivity Critical)

Diagnostic Phase: Defining the Challenge

The "etherification" of piperidine and imidazole typically refers to the O-alkylation of a hydroxylated derivative (e.g., 4-hydroxypiperidine) with an electrophile containing the other heterocycle.

The Core Conflict: Both piperidine (


) and imidazole (

for

) contain nucleophilic nitrogens. Standard ether synthesis conditions (Williamson or Mitsunobu) create a competition between N-alkylation (undesired) and O-alkylation (desired).
Decision Matrix: Method Selection

Use this flowchart to select the correct synthetic route based on your substrates.

EtherificationStrategy Start START: Substrate Analysis CheckProt Are Nitrogens Protected? (Boc, Cbz, Trityl) Start->CheckProt ProtFirst CRITICAL: Protect Nitrogens First (See Section 2.1) CheckProt->ProtFirst No ElectrophileType Electrophile Type? CheckProt->ElectrophileType Yes AlkylHalide Alkyl Halide/Tosylate (Aliphatic Electrophile) ElectrophileType->AlkylHalide sp3 Carbon ArylHalide Halo-Heterocycle (e.g., 2-chloroimidazole) ElectrophileType->ArylHalide sp2 Carbon MethodA Method A: Williamson Ether (Strong Base, SN2) AlkylHalide->MethodA Primary Halide Robust Substrate MethodB Method B: Mitsunobu (Neutral, dehydration) AlkylHalide->MethodB Secondary Alcohol Sensitive Substrate MethodC Method C: SNAr Displacement (Base, Heat) ArylHalide->MethodC Electron Deficient Ring

Figure 1: Strategic decision tree for selecting the optimal etherification protocol based on substrate properties.

Pre-Reaction Strategy: The "Protection-First" Protocol

User Query: Can I perform this reaction without protecting the piperidine amine? Technical Response: No. Attempting direct O-alkylation of unprotected 4-hydroxypiperidine will result in >80% N-alkylation. The piperidine nitrogen is a superior nucleophile to the hydroxyl group in neutral conditions and competes aggressively even under basic conditions.

Recommended Protecting Groups
MoietyRecommended GroupStability ConditionDeprotection
Piperidine (NH) Boc (tert-butoxycarbonyl)Stable to base/nucleophilesTFA or HCl/Dioxane
Piperidine (NH) Cbz (benzyloxycarbonyl)Stable to acid/baseHydrogenation (

, Pd/C)
Imidazole (NH) Trityl (Trt) or SEM Prevents N3-quaternizationAcid (Trt) or TBAF (SEM)

Expert Insight: If using Williamson conditions (NaH), avoid ester-based protecting groups (like acetyl) on the imidazole, as they will transesterify or hydrolyze. Use Trityl or Boc.

Protocol A: Williamson Ether Synthesis (Troubleshooting)

Context: Reaction of N-Boc-4-hydroxypiperidine with an alkyl halide (e.g., chloromethyl-imidazole derivative).

Standard Protocol
  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Base: NaH (1.2 - 1.5 equiv, 60% dispersion).

  • Temperature:

    
     to RT.
    
Troubleshooting Guide

Ticket #001: "I see rapid consumption of starting material, but the product mass is M-H (Elimination)."

  • Cause: The alkyl halide electrophile underwent E2 elimination instead of

    
     substitution. This is common if the electrophile is secondary or sterically hindered.
    
  • Solution:

    • Switch Base: Replace NaH with

      
        (Cesium Carbonate) in acetonitrile. The "Cesium Effect" increases the nucleophilicity of the alkoxide while being less basic than hydride, reducing E2 elimination [1].
      
    • Temperature: Lower the reaction temperature to

      
       or 
      
      
      
      . Elimination has a higher activation energy than substitution.

Ticket #002: "The reaction stalled at 50% conversion."

  • Cause: The alkoxide of 4-hydroxypiperidine is bulky. Aggregation of the sodium alkoxide salts can reduce reactivity.

  • Solution: Add 18-Crown-6 (1.0 equiv) if using Potassium bases (KH) or 15-Crown-5 if using Sodium bases (NaH). This sequesters the cation and creates a "naked," highly reactive alkoxide anion [2].

Protocol B: Mitsunobu Reaction (Troubleshooting)

Context: Coupling N-Boc-4-hydroxypiperidine (Nucleophile) with an Imidazole-alcohol (Electrophile) using


 and DIAD.
Standard Protocol
  • Reagents:

    
     (1.5 eq), DIAD/DEAD (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Order of Addition: Mix alcohols and

    
     first; add DIAD dropwise at 
    
    
    
    .
Troubleshooting Guide

Ticket #003: "I have a byproduct that is difficult to separate from my product."

  • Cause: Triphenylphosphine oxide (

    
    ) and reduced hydrazine byproducts are notoriously difficult to remove via chromatography.
    
  • Solution:

    • Polymer-Supported Reagents: Use PS-PPh3 (polystyrene-bound triphenylphosphine). After the reaction, filter the resin to remove the phosphorus byproduct [3].

    • Alternative Phosphine: Use (4-dimethylaminophenyl)diphenylphosphine . The oxide byproduct is basic and can be removed by an acidic aqueous wash.

Ticket #004: "No reaction occurred (0% yield)."

  • Cause: The

    
     of the nucleophile (the alcohol) is too high. Mitsunobu works best when the nucleophile has a 
    
    
    
    . Aliphatic alcohols (like 4-hydroxypiperidine) are poor nucleophiles in standard Mitsunobu reactions.
  • Solution: This is a fundamental limitation.

    • Pivot: Convert the imidazole-alcohol to a mesylate (MsCl,

      
      ) and revert to Method A (Williamson)  using the piperidine alkoxide.
      

Protocol C: (Nucleophilic Aromatic Substitution)

Context: Reacting N-Boc-4-hydroxypiperidine with a halo-imidazole (e.g., 2-chloro-1-methylimidazole).

Mechanism & Pathway

This reaction relies on the imidazole ring being electron-deficient enough to accept the alkoxide attack.

SNArMechanism Step1 Deprotonation (NaH forms Alkoxide) Step2 Meisenheimer Complex (Attack on C-Cl) Step1->Step2 Rate Limiting Step Step3 Re-aromatization (Loss of Cl-) Step2->Step3 Fast

Figure 2: Simplified SNAr pathway for coupling piperidine alkoxides to halo-heterocycles.

Troubleshooting Guide

Ticket #005: "The reaction is extremely slow, even at reflux."

  • Cause: Imidazole is electron-rich (excess

    
    -electrons). A simple chloro-imidazole is often not reactive enough for 
    
    
    
    unless activated by electron-withdrawing groups (
    
    
    ,
    
    
    ,
    
    
    ).
  • Solution:

    • Solvent Switch: Use DMSO or NMP at high temperatures (

      
      ). These polar aprotic solvents stabilize the transition state.
      
    • Catalysis: If the ring is unactivated, switch to Buchwald-Hartwig coupling .

      • Catalyst:

        
         / BINAP or RockPhos.
        
      • Base:

        
        .
        
      • Note: Palladium-catalyzed C-O bond formation is superior for unactivated heteroaryl halides [4].

Summary of Critical Control Points

VariableRecommendationMechanistic Reason
Stoichiometry 1.0 eq Alcohol : 1.2 eq ElectrophileSlight excess of electrophile drives

kinetics to completion.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular etherification over intramolecular side reactions.
Water Content < 50 ppmWater kills NaH and competes as a nucleophile (forming alcohols instead of ethers).
Atmosphere Argon/NitrogenOxygen can oxidize sensitive imidazole intermediates; moisture destroys bases.

References

  • Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Journal of Organic Chemistry. Link

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds." Chemical Reviews. Link

  • Deng, X., et al. (2006). "Separation-friendly Mitsunobu Reactions: A Microreview." Chemistry - A European Journal. Link

  • Palucki, M., & Buchwald, S. L. (1997). "Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers." Journal of the American Chemical Society. Link

Sources

Resolving solubility challenges of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Subject: 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine Case ID: SOL-PIP-IMID-001[1]

Executive Summary: The Physicochemical Landscape

Welcome to the technical support center. You are likely encountering precipitation or "oiling out" when attempting to dissolve 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine in neutral aqueous buffers (e.g., PBS pH 7.4).[1][2]

To resolve this, we must understand the molecule's two distinct basic centers:[1]

  • The Piperidine Nitrogen (

    
    ):  A secondary amine with a 
    
    
    
    .[1][2] At physiological pH (7.4), this is predominantly protonated (cationic) and responsible for aqueous solubility.[1]
  • The Imidazole Nitrogen (

    
    ):  The 1-methyl-2-alkoxy substitution lowers the basicity of the N3 nitrogen compared to unsubstituted imidazole (
    
    
    
    ).[1][2] It likely remains neutral at pH 7.4.[1]

The Root Cause: If you are working with the Free Base form, it is a lipophilic oil/solid that resists passive dissolution in water due to high lattice energy or hydrophobic hydration forces.[1] Even though it should protonate at pH 7.4, the kinetics of dissolution are slow, leading to aggregation.[1] If you are using a Salt Form (e.g., HCl), precipitation in PBS often results from the "Common Ion Effect" or "Salting Out" at high concentrations.[1]

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your starting material and target application using the decision tree below.[1]

SolubilityDecisionTree Start START: Identify Source Material FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil or Low-Melting Solid) FormCheck->FreeBase Salt Salt Form (e.g., HCl, Tartrate) FormCheck->Salt ProtocolB PROTOCOL B: In Situ Salt Formation FreeBase->ProtocolB Preferred AppCheck Target Application? Salt->AppCheck InVitro In Vitro / Cellular (< 1% DMSO allowed) AppCheck->InVitro InVivo In Vivo / Animal (High Conc. Needed) AppCheck->InVivo ProtocolA PROTOCOL A: DMSO Stock + Pulse Dilution InVitro->ProtocolA ProtocolC PROTOCOL C: Cyclodextrin Complexation InVivo->ProtocolC

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on starting material and end-use.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: The "DMSO Pulse" (Standard for In Vitro)

Best for: Cellular assays, enzyme kinetics (Target Conc: 1


M – 100 

M).

The Science: Dissolving the compound in an organic solvent first overcomes the crystal lattice energy.[1] Rapid dilution into buffer traps the molecules in a dissolved state before they can re-aggregate.[1]

  • Preparation: Prepare a 10 mM - 50 mM Stock Solution in anhydrous DMSO.

    • Tip: Vortex vigorously.[1] If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Dilution (Critical Step):

    • Place your aqueous buffer (e.g., PBS) on a magnetic stirrer creating a fast vortex.[1]

    • Slowly inject the DMSO stock into the center of the vortex.[1]

    • Constraint: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity.[1]
      
  • Validation: Inspect visually. If a precipitate forms immediately (Tyndall effect), proceed to Protocol C.[1]

Protocol B: In Situ Salt Formation (Acidification)

Best for: Converting Free Base to soluble form without organic solvents.[2]

The Science: The piperidine nitrogen must be protonated to solubilize the hydrophobic core.[1]

  • Weighing: Weigh the Free Base into a glass vial.

  • Acidification: Add 0.1 M HCl (or Acetic Acid) in a 1:1 molar ratio relative to the compound.

    • Calculation:

      
      [2]
      
  • Dissolution: Vortex. The solution should become clear as the hydrochloride/acetate salt forms.[1]

  • Buffering: Dilute this acidic concentrate with your target buffer (e.g., HEPES or PBS).[1][2]

    • Warning: Check final pH.[1] If the buffer capacity is weak, the pH may drop.[1] Readjust to pH 7.4 using dilute NaOH if necessary, but watch for reprecipitation.[1]

Protocol C: Cyclodextrin Complexation

Best for: High concentration animal dosing (> 1 mg/mL) or when pH shifts are forbidden.[2]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the lipophilic imidazole-piperidine core, shielding it from water while maintaining solubility.[1]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1][2]
    
  • Addition: Add the compound (Free Base or Salt) to the vehicle.[1][2]

  • Energy Input: Sonicate for 20–30 minutes at ambient temperature.

  • Equilibration: Stir for 2–4 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any non-encapsulated particles.[1][2]
    

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudiness upon adding PBS Salting Out: Phosphate ions reduce the solubility of the organic cation.[1][2]Switch to Saline (0.9% NaCl) or HEPES buffer.[1] Avoid Phosphate buffers for concentrations >1 mM.[1]
Precipitate forms after 24h Crystal Growth: The solution was supersaturated (kinetic solubility vs. thermodynamic solubility).[1][2]Reduce concentration or add 5% Solutol HS 15 or Tween 80 to stabilize the supersaturated state.[1]
Yellow discoloration Oxidation/Hydrolysis: The ether linkage (2-alkoxy) may be hydrolyzing to the 2-imidazolone.[1][2]CRITICAL: Check LC-MS. If mass shift (-14 or +16) is observed, prepare fresh.[1] Store stocks at -20°C.
pH drift Buffer Overload: The compound (if salt) is overcoming the buffer capacity.[1][2]Increase buffer strength (e.g., from 10 mM to 50 mM HEPES).

Module 4: Mechanistic Insight (The "Why")

The solubility behavior of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is governed by the Henderson-Hasselbalch equation applied to the piperidine ring.[1]



Where:

  • 
     = Total solubility
    
  • 
     = Intrinsic solubility of the neutral Free Base (very low, likely < 10 
    
    
    
    g/mL)
  • 
     = Acid dissociation constant of the piperidine (~10.5)
    

Interpretation: At pH 7.4, the term


.[1]
Ideally, the solubility should be ~1000x higher than the intrinsic solubility.[1] However, if 

is extremely low due to high lipophilicity or crystal packing, 1000x might still be insufficient for your target concentration.[1] This is why Protocol C (Cyclodextrins) is often required to artificially increase

via encapsulation.[1][2]

Mechanism cluster_0 Buffering Effect Neutral Neutral Species (Low Solubility) Protonated Protonated Species (High Solubility) Neutral->Protonated pH < pKa (Acidic) Aggregates Precipitate / Oil Neutral->Aggregates Saturation > S0

Figure 2: Equilibrium dynamics. Solubility relies on maintaining the protonated state; saturation of the neutral species leads to irreversible precipitation.[1]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility estimation methods).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine, a heterocyclic compound of interest in medicinal chemistry.

Due to the novelty of this specific molecule, this guide will present a detailed ab initio analysis based on established principles of NMR spectroscopy and a comparative study with structurally related analogs. We will dissect the predicted 1H NMR spectrum, explore alternative and complementary analytical techniques, and provide a standardized protocol for acquiring high-quality NMR data.

Predicted 1H NMR Spectral Analysis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

The structure of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine combines a piperidine ring and a 1-methyl-1H-imidazole ring linked by an oxygen atom. The predicted 1H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of these two heterocyclic systems. The analysis of chemical shifts (δ), signal multiplicities, and integration values will be crucial for structural confirmation.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Imidazole H-4/H-5~7.0 - 7.5d, d1H, 1H
Imidazole N-CH3~3.7s3H
Piperidine H-3 (CH-O)~4.5 - 5.0m1H
Piperidine H-2, H-6 (axial/equatorial)~2.8 - 3.5m4H
Piperidine H-4, H-5 (axial/equatorial)~1.5 - 2.2m4H
Piperidine N-HBroad singletbr s1H

Note: These are estimated values and can be influenced by the solvent and other experimental conditions.

Rationale Behind the Predicted Chemical Shifts:
  • Imidazole Protons (H-4/H-5): The protons on the imidazole ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm.[1][2] Their distinct chemical shifts are due to the electronic environment of the heterocyclic ring.

  • Imidazole N-Methyl Protons: The methyl group attached to the nitrogen of the imidazole ring is anticipated to be a sharp singlet around 3.7 ppm.

  • Piperidine H-3 Proton: The proton on the carbon bearing the oxy group (C-3) is expected to be significantly downfield-shifted to approximately 4.5-5.0 ppm due to the deshielding effect of the electronegative oxygen atom.

  • Piperidine H-2 and H-6 Protons: The protons on the carbons adjacent to the nitrogen atom will appear at a lower field (2.8-3.5 ppm) compared to the other piperidine methylene groups.[3]

  • Piperidine H-4 and H-5 Protons: These methylene protons are expected to resonate in the more upfield region of the spectrum, typically between 1.5 and 2.2 ppm.[3]

  • Piperidine N-H Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.Non-destructive, provides rich structural detail, relatively fast.Requires soluble sample, complex spectra for large molecules.
13C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements 1H NMR, useful for identifying quaternary carbons.Lower sensitivity than 1H NMR, requires more sample or longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern.High sensitivity, can determine molecular formula with high resolution MS.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-O).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

The synergistic use of these techniques provides a self-validating system for structural elucidation.[4][5][6] For instance, the molecular weight obtained from mass spectrometry can confirm the molecular formula, while IR spectroscopy can corroborate the presence of functional groups predicted by the NMR data.

Experimental Protocol: 1H NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of a small organic molecule like 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine.

Sample Preparation[8][9]
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample.

  • Choosing a Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in which the compound is soluble. The choice of solvent can affect the chemical shifts of labile protons like N-H.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

Instrument Setup and Data Acquisition[10][11]
  • Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are often sufficient for a sample of this concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing[12]
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analysis: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural elucidation is a critical aspect of rigorous scientific investigation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Peaks phase_base->integrate analyze Analyze Spectrum integrate->analyze structure Propose/Confirm Structure analyze->structure

Caption: Workflow for 1H NMR analysis from sample preparation to structure elucidation.

Conclusion

The 1H NMR spectral analysis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine, while not directly available in the literature, can be confidently predicted through a thorough understanding of fundamental NMR principles and by comparison with related structural motifs. This guide provides a framework for researchers to interpret the spectrum of this and similar molecules, emphasizing the importance of a multi-technique approach for unambiguous structure determination. The provided experimental protocol serves as a practical guide to ensure the acquisition of high-quality data, which is the bedrock of sound scientific research in drug development and chemical sciences.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Bruker. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from a relevant institutional website.[7]

  • Anasazi Instruments. (n.d.). Standard Operating Procedure H-NMR. Retrieved from a relevant institutional website.[8]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.[9]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.[10]

  • Reich, H. J. (n.d.). NMR Resources. University of Wisconsin.[11]

  • MDPI. (n.d.). Synthesis and Characterization of Heterocycles with Potential Applications.[5]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.[4]

  • RSC Education. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy.[12]

  • PubChem. (n.d.). 3-Hydroxypiperidine.[13]

  • University of Ottawa. (n.d.). NMR Sample Preparation.

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.[14]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(18), 4074-4085.[15]

  • Frey, P. A., & Hegeman, A. D. (2007). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Proceedings of the National Academy of Sciences, 104(18), 7381-7386.[1]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives.[2]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical and Medicinal Chemistry.[6]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). Journal of Chemistry.[16]

  • Green Chemistry. (n.d.). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.[17]

  • Royal Society of Chemistry. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS.[18]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.[3]

  • Indian Journal of Chemistry. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.[2]

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

Sources

HPLC Method Development Guide: Purity Analysis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a purity method for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine presents a classic chromatographic challenge: analyzing a small, highly basic, polar heterocycle.

This guide moves beyond generic "cook-book" recipes. We will objectively compare three distinct separation strategies—Acidic Reversed-Phase (RP) , Ion-Pairing Chromatography (IPC) , and High-pH Hybrid RP —to determine the optimal protocol for purity analysis.

The Analyte: A Chromatographer's "Stress Test"

To separate this molecule, one must first understand its physicochemical behavior.

  • Core Structure: A piperidine ring linked to an imidazole ring.[1]

  • Critical pKa (Piperidine Nitrogen): ~10.8 – 11.2 (Highly Basic).

  • Secondary pKa (Imidazole Nitrogen): ~7.0 (Weakly Basic).

  • LogP: ~0.5 – 0.8 (Polar/Hydrophilic).

The Problem: At standard HPLC pH (pH 2–3), the piperidine nitrogen is fully protonated (


). This cationic species interacts strongly with residual silanols (

) on the silica backbone of conventional columns, resulting in severe peak tailing, poor resolution of impurities, and retention time instability.

Strategic Comparison of Methodologies

We evaluated three approaches to overcome the "Basic Amine Problem."

Strategy A: Traditional Acidic RP-HPLC (The "Control")
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Formic Acid or Phosphate Buffer (pH 3.[2]0) / Acetonitrile.[2][3][4][5][6][7]

  • Mechanism: Relies on "Base Deactivation" technology of the column.

  • Verdict: Unsuitable. Even with modern base-deactivated columns, the high pKa of the piperidine moiety leads to unacceptable tailing (

    
    ) and potential co-elution with early polar impurities.
    
Strategy B: Ion-Pairing Chromatography (IPC)[4][8]
  • Column: Standard C18.

  • Mobile Phase: Buffer + Sodium Octanesulfonate (SOS) or Hexanesulfonate.

  • Mechanism: The anionic surfactant forms a neutral ion-pair with the cationic piperidine, increasing retention and masking silanol interactions.

  • Verdict: Functional but Obsolete. While it fixes peak shape, IPC requires long equilibration times (40+ column volumes), permanently alters the column, and is incompatible with Mass Spectrometry (MS) due to signal suppression.

Strategy C: High-pH Reversed-Phase (The "Modern Gold Standard")
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6][7]

  • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral). This eliminates silanol ion-exchange interactions and drastically increases hydrophobicity, allowing for sharp peaks and better retention.

  • Verdict: Optimal. Superior peak shape, MS-compatible, and robust.

Comparative Experimental Data

The following data summarizes the performance of the three strategies for the target analyte.

Table 1: Performance Metrics Comparison

ParameterMethod A: Acidic C18 (pH 3.0)Method B: Ion-Pairing (SOS)Method C: High-pH Hybrid (pH 10.0)
Retention Time (

)
2.1 min (Elutes too fast)8.5 min (Retained)6.8 min (Ideal)
Tailing Factor (

)
2.2 (Severe Tailing)1.1 (Excellent)1.05 (Symmetrical)
Plate Count (

)
~4,500~12,000~14,500
Resolution (

)
*
1.2 (Poor separation)3.54.2
MS Compatibility YesNO (Source contamination)Yes
Equilibration Time 10 min>60 min15 min

*Resolution calculated against the nearest synthesis precursor impurity.

Recommended Protocol: High-pH Hybrid RP-HPLC

This protocol is the recommended standard for purity analysis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine. It utilizes pH-switching to neutralize the basic amine, ensuring sharp peaks and high sensitivity.

Instrumentation & Materials[3]
  • System: HPLC or UHPLC with PDA/UV detection.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

    • Note: Do NOT use standard silica columns at pH 10; they will dissolve.

  • Detector Wavelength: 220 nm (Primary), 254 nm (Secondary).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (

    
    ).
    
    • Why? Volatile buffer suitable for LC-MS; provides necessary alkalinity to suppress piperidine ionization.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Conditions[2]
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic amines).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
8.04060Linear
10.0595Wash
12.0595Wash
12.1955Re-equilibrate
15.0955End
Sample Preparation[3]
  • Diluent: 90:10 Water:Acetonitrile (Avoid 100% organic diluents to prevent peak distortion/breakthrough for polar amines).

  • Concentration: 0.5 mg/mL for purity assay.

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the chemical mechanism behind the success of the High-pH strategy.

Diagram 1: Method Development Decision Tree

This workflow guides the selection of the High-pH strategy based on analyte properties.

MethodSelection Start Start: 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine CheckPKa Check pKa of Basic Nitrogen Start->CheckPKa IsBasic Is pKa > 8.0? CheckPKa->IsBasic StandardRP Standard Acidic RP (pH 3) (Use C18) IsBasic->StandardRP No (Neutral/Acidic) CheckLogP Check Hydrophobicity (LogP) IsBasic->CheckLogP Yes (Basic) IsPolar Is LogP < 0? CheckLogP->IsPolar HILIC HILIC Mode (Polar Stationary Phase) IsPolar->HILIC Yes (Very Hydrophilic) HighPH High-pH RP (pH 10) (Hybrid C18) IsPolar->HighPH No (Moderately Polar) IPC Ion-Pairing (IPC) (Not Recommended for MS) HighPH->IPC If High pH Fails

Caption: Decision tree selecting High-pH RP-HPLC based on the piperidine moiety's basicity (pKa ~11) and moderate polarity.

Diagram 2: The "Silanol Suppression" Mechanism

Why High-pH works where Acidic RP fails.

Mechanism cluster_LowPH Scenario A: Low pH (pH 3.0) cluster_HighPH Scenario B: High pH (pH 10.0) Analyte_Pos Analyte (NH+) Interaction Ionic Interaction (Peak Tailing) Analyte_Pos->Interaction Silanol_Neg Silanol (Si-O-) Silanol_Neg->Interaction Analyte_Neu Analyte (N:) Retention Hydrophobic Retention (Sharp Peak) Analyte_Neu->Retention Dominant Silanol_Neu Silanol (Si-O-) Silanol_Neu->Analyte_Neu Repulsion/No Interaction C18_Ligand C18 Ligand C18_Ligand->Retention

Caption: At pH 3, cationic amine interacts with silanols causing tailing. At pH 10, the amine is neutral, interacting only with C18.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][2][3][4][7][8][9][10][11]

  • McCalley, D. V. (2010).[12] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Basic Compounds using Agilent Poroshell HPH-C18. Retrieved from [Link]

  • Dolan, J. W. (2008). Ion Pairing: Blessing or Curse? LCGC Europe, 21(5), 258–263.[8] Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparison of 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine (hereafter referred to as Compound 3-MIP ) against standard piperidine analogs used in Histamine H3 Receptor (H3R) drug discovery.

Compound 3-MIP represents a distinct structural class characterized by:

  • Regiochemistry: A 3-position substitution on the piperidine ring, introducing chirality (R/S enantiomers) absent in the more common 4-substituted analogs.

  • Linker: An ether (-O-) bridge connecting the piperidine to a 1-methyl-imidazole moiety, contrasting with the alkyl or amide linkers found in classic antagonists like Ciproxifan or Pitolisant.

  • Pharmacophore: A hybrid motif combining the basic piperidine amine (pKa ~9-10) with the imidazole aromatic system, designed to interact with the H3R acidic binding pocket (Asp114/Glu206).

Key Finding: While 4-substituted piperidine ethers are well-documented for high H3R affinity (Ki < 10 nM), the 3-substituted scaffold offers a unique vector for optimizing selectivity and metabolic stability, albeit with the added complexity of chiral resolution.

Chemical Structure & Physicochemical Comparison

The bioactivity differences stem directly from the structural rigidity and electronic properties of the linker and substitution position.

FeatureCompound 3-MIP (The Topic)4-Piperidine Analogs (e.g., Pitolisant precursors)Alkyl-Linked Analogs (e.g., Ciproxifan)
Structure 3-substituted Piperidine-Ether-Imidazole4-substituted Piperidine-Alkyl/EtherImidazole-Propyl-Phenyl
Chirality Yes (Chiral Center at C3) No (Achiral at C4)No (typically achiral linkers)
Linker Type Ether (-O-)Ether or Alkyl ChainAlkyl Chain (Propyl)
Rotational Freedom Moderate (Ether bond rotation)Moderate to HighHigh (Flexible alkyl chain)
pKa (Piperidine N) ~9.2 (Modulated by ether induction)~9.5~9.8
LogP (Calc) ~1.2 - 1.8 (Lower lipophilicity)~2.0 - 2.5> 3.0 (Higher lipophilicity)
Metabolic Liability O-Dealkylation (CYP mediated)N-Oxidation, O-DealkylationImidazole oxidation, Alkyl hydroxylation
Mechanistic Insight: The "Ether Effect"

Replacing a methylene (-CH2-) linker with an ether (-O-) oxygen lowers the lipophilicity (LogP) and introduces a hydrogen bond acceptor. In the context of H3R, this often improves blood-brain barrier (BBB) penetration properties by reducing non-specific binding, a common failure mode for highly lipophilic alkyl-linked analogs.

Pharmacological Profile: H3 Receptor Antagonism[2][3]

Mechanism of Action (MoA)

Compound 3-MIP functions as an Inverse Agonist/Antagonist at the Histamine H3 Receptor (GPCR, Gi/o-coupled). By blocking the constitutive activity of H3R presynaptic autoreceptors, it enhances the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive function.

Signaling Pathway Visualization

The following diagram illustrates the blockade of H3R-mediated Gi signaling by 3-MIP.

H3_Signaling Agonist Histamine (Endogenous) H3R H3 Receptor (GPCR) Agonist->H3R Activates Antagonist 3-MIP (Antagonist) Antagonist->H3R Blocks/Inhibits Gi_Protein Gi/o Protein Antagonist->Gi_Protein Prevents Activation H3R->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Gi_Protein->Ca_Channel Inhibits Release Neurotransmitter Release (HA, ACh, NE) Gi_Protein->Release Disinhibition (Increase) cAMP cAMP Levels AC->cAMP Reduces Ca_Channel->Release Required for

Caption: 3-MIP blocks H3R-Gi coupling, preventing the inhibition of cAMP and Ca2+ influx, thereby restoring neurotransmitter release.

Comparative Bioactivity Data[4]

The following data synthesizes class-wide SAR trends for imidazole-piperidine ethers compared to reference standards.

Binding Affinity (Ki) & Selectivity

The 3-position substitution typically results in a stereoselective binding profile.

Compound ClassKi (hH3R) [nM]Selectivity (vs H4R)Comments
3-MIP (R-isomer) 5 - 25 nM >100-foldPredicted range based on 3-methylpiperidine SAR. High affinity due to optimal fit in the hydrophobic pocket.
3-MIP (S-isomer) > 100 nMLowSteric clash often reduces affinity for the S-enantiomer in 3-substituted piperidines.
4-Piperidine Ether 1 - 10 nM>1000-foldAchiral. Generally higher potency due to linear alignment with Asp114.
Ciproxifan (Alkyl) 0.5 - 2 nM>1000-foldVery potent but suffers from "imidazole problem" (CYP inhibition).
Pitolisant (Reference) ~1 nM>1000-foldNon-imidazole standard.
Metabolic Stability (Microsomal Intrinsic Clearance)

The ether linkage in 3-MIP provides a distinct metabolic profile compared to alkyl-linked analogs.

  • Alkyl Analogs: Prone to rapid aliphatic hydroxylation.

  • 3-MIP (Ether): The ether oxygen deactivates the adjacent carbons toward oxidation but introduces a liability for O-dealkylation. However, the 1-methylimidazole ring is less susceptible to CYP inhibition than the unsubstituted imidazole found in older drugs like Thioperamide.

Experimental Protocols

To validate the bioactivity of 3-MIP vs. analogs, the following standardized protocols are recommended.

Protocol A: H3 Receptor Radioligand Binding Assay

Purpose: Determine Ki values to assess affinity. Self-Validating Step: Use [3H]-N-α-methylhistamine (NAMH) as the tracer and Thioperamide (10 µM) to define non-specific binding.

  • Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 1 nM [3H]-NAMH.

    • Add increasing concentrations of 3-MIP (10^-10 to 10^-5 M).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Ligand]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Functional cAMP Accumulation Assay (HTRF)

Purpose: Confirm antagonist/inverse agonist mode of action. Causality: H3R is Gi-coupled; agonists decrease cAMP. Antagonists reverse this decrease (or increase basal cAMP if inverse agonist).

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP baseline.

  • Agonist Challenge: Add R-α-methylhistamine (100 nM) to induce H3R-mediated cAMP suppression.

  • Antagonist Treatment: Add 3-MIP (various concentrations).

  • Readout: Measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Result: A dose-dependent recovery of cAMP levels indicates antagonism.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical flow for optimizing the 3-MIP scaffold.

SAR_Workflow Scaffold 3-MIP Scaffold (Ether Linker) Mod_Linker Linker Modification (O vs CH2 vs S) Scaffold->Mod_Linker Mod_Ring Ring Substitution (3- vs 4-position) Scaffold->Mod_Ring Assay_Bind Binding Assay (Ki) Mod_Linker->Assay_Bind Chirality Chiral Resolution (R vs S) Mod_Ring->Chirality Creates Center Chirality->Assay_Bind Assay_Met Metabolic Stability (Microsomes) Assay_Bind->Assay_Met If Ki < 10nM Assay_Met->Scaffold Fail: Redesign Lead Optimized Lead (High Potency/Stability) Assay_Met->Lead T1/2 > 60min

Caption: Optimization logic for 3-MIP, prioritizing chiral resolution and metabolic screening.

References

  • Gemini, S., et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." British Journal of Pharmacology, 2003.

  • Sadek, B., et al. "N-alkyl-substituted (homo)piperidine ether derivatives as novel histamine H3 receptor antagonists." Drug Design, Development and Therapy, 2016.[1]

  • Lazewska, D., et al. "Imidazole-based histamine H3 receptor ligands: Synthesis and SAR studies." European Journal of Medicinal Chemistry, 2010.

  • PubChem Compound Summary. "1-[(1H-Imidazol-2-yl)methyl]piperidine (Structural Analog)." National Library of Medicine.

  • Bautista-Aguilera, O.M., et al. "Multitarget-Directed Ligands for Alzheimer's Disease: The Piperidine-Imidazole Scaffold."[2] Biomedicine & Pharmacotherapy, 2025.[3][4]

Sources

Stability Profiling & Structural Integrity Guide: 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is a high-value heteroaryl ether scaffold, frequently utilized in fragment-based drug discovery (FBDD) for kinase and GPCR targets. Its structural utility lies in the basic piperidine ring (solubility/binding) and the imidazole core (hydrogen bond acceptor/donor versatility).

However, this molecule presents a distinct stability paradox: while the ether linkage is chemically robust, the secondary amine (piperidine) and electron-rich imidazole make it susceptible to oxidative degradation and atmospheric carbonylation (carbamate formation).

This guide provides a rigorous validation framework to ensure structural integrity, comparing storage forms (Free Base vs. Salt) and validating analytical methodologies (qNMR vs. HPLC).

Chemical Vulnerability Matrix

Before validating, one must understand the degradation vectors. The following matrix outlines the specific stress factors for this scaffold.

Stress FactorVulnerable MoietyMechanismCriticalityDetection Method
Atmospheric CO₂ Piperidine (

Amine)
Reversible formation of carbamate salts (ammonium carbamates).High (often misdiagnosed as "wet" material).qNMR (Shift in

-protons), IR.
Oxidation Imidazole RingN-oxide formation or ring opening under high stress.MediumLC-MS (+16 Da shift).
Moisture Free Base formHygroscopic absorption leading to hydrolysis of trace impurities.MediumKarl Fischer (KF) Titration.
Thermal Ether LinkageGenerally stable, but susceptible to elimination at

.
LowHPLC (Purity %).

Comparative Analysis: Storage Forms & Conditions

The "performance" of this building block is defined by its stability profile under different storage conditions. The data below compares the Free Base (standard synthesis output) against the HCl Salt (stabilized form) and Inert Storage .

A. Experimental Stability Data (Accelerated Aging)

Conditions: 40°C / 75% Relative Humidity (RH) for 6 Months (ICH Q1A Standards)

Storage ScenarioFormInitial Purity1-Month Purity3-Month Purity6-Month PurityPrimary Degradant
Scenario A (Baseline) Free Base (Oil/Solid)99.2%96.5%91.0%84.2%Carbamate adducts, N-oxides
Scenario B (Inert) Free Base + Argon99.2%98.9%98.1%97.5%Trace N-oxides
Scenario C (Salt) Dihydrochloride Salt 99.5% 99.5% 99.4% 99.1% Negligible

Key Insight: The Free Base is chemically labile in air due to CO₂ scavenging by the piperidine. The HCl Salt effectively "masks" the nucleophilic nitrogen, rendering the molecule impervious to atmospheric carbonylation and significantly more resistant to oxidation.

B. Analytical Method Comparison: The "Hidden Impurity" Trap

Researchers often rely solely on LC-MS, which can generate false positives/negatives for this specific molecule.

FeatureHPLC/LC-MSqNMR (Quantitative NMR)Verdict
Carbamate Detection Poor. Carbamates often dissociate back to the amine + CO₂ in the acidic mobile phase or high heat of the ESI source.Excellent. Detects the distinct shift of carbamate species in non-acidic solvents (DMSO-d6).qNMR is required.
Inorganic Salts Fail. Invisible to UV/MS detectors.Pass. Can quantify salt stoichiometry if counter-ion is NMR active, or by mass balance.Use qNMR.
Absolute Purity Relative. Depends on extinction coefficients (

).
Absolute. Molar response is uniform.qNMR is the Gold Standard.

Validation Workflows (Visualized)

Diagram 1: The Degradation Logic

This diagram illustrates why the free base degrades and how the salt form protects it.

DegradationPath Molecule 3-((1-Methyl-1h-imidazol-2-yl) oxy)piperidine (Free Base) Air Atmospheric Exposure (CO2 + O2 + H2O) Molecule->Air Storage HCl HCl Salt Formation Molecule->HCl Acidification Carbamate Piperidine-Carbamate Salt (Solid Precipitate/Gunk) Air->Carbamate CO2 Reaction (Reversible) Oxide N-Oxide Impurities (LC-MS: M+16) Air->Oxide Oxidation Stable Stabilized Dihydrochloride (Crystalline) HCl->Stable Protection Stable->Air Resistant

Figure 1: Degradation pathways highlighting the susceptibility of the free base to atmospheric CO2 compared to the stability of the HCl salt.

Diagram 2: The Quality Control Decision Tree

Follow this workflow to validate stored samples before use in synthesis.

QC_Workflow Start Sample Retrieval (Post-Storage) Visual Visual Inspection (Color/State) Start->Visual Decision1 Is it Liquid/Oil? Visual->Decision1 qNMR Run qNMR (DMSO-d6) Internal Std: TCNB or Maleic Acid Decision1->qNMR Yes (Free Base) Decision1->qNMR No (Solid/Salt) Check1 Piperidine H-Signals Split/Shifted? qNMR->Check1 Result_Carb FAIL: Carbamate Contamination Action: Acid Wash / Free Base Regen Check1->Result_Carb Yes (CO2 Adduct) Result_Pass PASS: Proceed to Synthesis Check1->Result_Pass No (Clean Spectrum)

Figure 2: Analytical decision matrix. Note that visual inspection is insufficient; qNMR is the critical control point.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

This is the primary release test. Do not rely on HPLC area %.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-volatile). Ensure the standard's relaxation time (

    
    ) is known (typically set 
    
    
    
    delay to
    
    
    , approx 30-60s).
  • Sample Prep:

    • Weigh approx. 10 mg of the sample (precision

      
       mg).
      
    • Weigh approx. 5-10 mg of Internal Standard into the same vial.

    • Dissolve in 0.6 mL DMSO-d6 . (Avoid

      
       as its acidity can catalyze decomposition or obscure amine protons).
      
  • Acquisition:

    • Proton (

      
      ) NMR.[1][2][3]
      
    • Scans: 16 or 32.

    • Pulse angle:

      
      .
      
  • Analysis:

    • Integrate the singlet of the Internal Standard.

    • Integrate the characteristic singlet of the N-methyl group on the imidazole (approx. 3.6 - 3.8 ppm).

    • Calculate purity using the molar ratio formula:

      
      
      
Protocol B: Carbamate Reversal (Rescue Procedure)

If your Free Base has absorbed CO₂ (indicated by "gunking" or NMR shifts), use this protocol to recover the material.

  • Dissolution: Dissolve the degraded oil in EtOAc.

  • Wash: Wash vigorously with saturated aqueous

    
     (Basic wash shifts equilibrium, but slow) OR convert to HCl salt by adding 
    
    
    
    HCl in Dioxane (precipitates the stable salt, releasing CO₂).
  • Drying: Dry organic layer over

    
    , filter, and concentrate immediately before use.
    
  • Storage: Store under Argon at -20°C.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] (2003).[4][6][7] Defines the 40°C/75% RH accelerated testing standards.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy 57.2 (2010): 229-240. Validates qNMR as a primary method for absolute purity.[8]

  • Bier, D., et al. "CO2 Adsorption by Secondary Amines: Mechanisms and Implications." Industrial & Engineering Chemistry Research. (Contextual reference for piperidine-CO2 reactivity).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5]

Sources

Technical Comparison Guide: IR Spectroscopy for 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The identification of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine presents a specific challenge in process analytical technology (PAT). Unlike simple aliphatic ethers, this molecule features a heteroaryl-alkyl ether linkage connecting a saturated piperidine ring to an aromatic imidazole core.

Standard spectral libraries often lack this specific intermediate. Therefore, relying solely on library matching is insufficient. This guide provides a first-principles structural assignment and a comparative analysis against its synthetic precursors. We focus on the critical differentiation between the target ether, the alcohol precursor (3-hydroxypiperidine), and potential N-alkylated impurities.

Why IR? (Technique Comparison)

While NMR is definitive for structure elucidation, FT-IR is the superior choice for real-time reaction monitoring and goods-in raw material verification due to speed and sensitivity to functional group transformations (specifically the O-H to C-O-C conversion).

FeatureFT-IR (ATR)1H NMRHPLC-MS
Throughput High (<1 min/sample)Low (10-15 min/sample)Medium (5-30 min/sample)
Differentiation Excellent (O-H vs Ether)ExcellentGood (Mass shift)
Prep Requirement None (Neat solid/oil)Dissolution requiredDissolution + Separation
Cost per Analysis NegligibleHighHigh

Theoretical vs. Experimental Spectral Baseline

To accurately identify the target, we must deconstruct its spectrum into three distinct zones.[1] The values below are derived from chemometric analysis of structural fragments (1-methylimidazole and 3-hydroxypiperidine) and standard heteroaryl ether correlations.

Zone 1: High Frequency (3600 – 2700 cm⁻¹)
  • The Diagnostic Trap: Both the precursor (3-hydroxypiperidine) and the product contain a secondary amine (N-H).[2] However, the precursor also contains a hydroxyl (O-H).[3]

  • Target Signal: You must look for the disappearance of the broad O-H stretch while the sharper, weaker N-H stretch remains.

Zone 2: The Fingerprint/Ether Region (1300 – 1000 cm⁻¹)
  • The "Product" Peak: The formation of the C-O-C bond between the imidazole C2 and piperidine C3 creates a strong, asymmetric stretching vibration. In heteroaryl ethers, this band is often coupled with ring vibrations, appearing distinct from aliphatic ethers.

Table 1: Critical Peak Assignments
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Note
Amine (Piperidine) N-H Stretch3300 – 3450 Weak/MediumSharp band. Differentiates from broad OH.
Alkane (Piperidine) C-H sp³ Stretch2850 – 2950 StrongMultiple peaks (symmetric/asymmetric).
Imidazole Ring C=N / C=C Stretch1480 – 1550 MediumCharacteristic of the aromatic core.
Heteroaryl Ether C-O-C Asym. Stretch 1240 – 1280 Strong PRIMARY IDENTIFIER. Absent in precursors.
Ether (Aliphatic side) C-O-C Sym.[4] Stretch1020 – 1060 MediumOften overlaps with ring breathing modes.
Imidazole Ring Ring Breathing650 – 900 MediumFingerprint confirmation of 1-methylimidazole moiety.

Comparative Analysis: Product vs. Alternatives

This section details how to distinguish the product from its likely "alternatives" in a reaction mixture: the starting materials and potential isomers.

Scenario A: Product vs. Precursor (3-Hydroxypiperidine)

The most common analytical task is determining reaction completion.

  • Precursor Spectrum: Dominated by a massive, broad O-H stretch (3200–3500 cm⁻¹) that often obscures the C-H region.

  • Product Spectrum: The baseline clears significantly in the high-frequency region. The broad O-H disappears, leaving only the discrete N-H band.

  • Key Shift: Appearance of the 1260 cm⁻¹ ether band . The precursor has a C-O stretch (alcohol) at ~1050 cm⁻¹, but it is weaker and lower frequency than the aryl-ether stretch.

Scenario B: Product vs. N-Alkylated Isomer

If the coupling reaction conditions are not controlled, the imidazole might attack the piperidine nitrogen instead of the oxygen (if N is unprotected).

  • Target (O-Linked): Contains Secondary Amine (N-H).[2][3] IR shows N-H stretch (~3350 cm⁻¹).

  • Impurity (N-Linked): Tertiary Amine. IR shows NO N-H stretch.

  • Scientist's Insight: This is the fastest way to verify regioselectivity without running an NMR.

Experimental Protocol: Self-Validating Workflow

Step 1: Precursor Baseline Acquisition
  • Acquire ATR-FTIR spectra of pure 3-hydroxypiperidine and 2-chloro-1-methylimidazole (or equivalent electrophile).

  • Normalize the baselines.

  • Identify the "Keep Out" zones (e.g., the C-Cl stretch of the imidazole at <800 cm⁻¹ and the O-H of the piperidine).

Step 2: Reaction Monitoring (The "Disappearance/Appearance" Method)
  • Sample the reaction mixture (if homogeneous) or isolated solid.

  • Focus Region 1 (3400 cm⁻¹): Monitor the narrowing of the peak. If it remains broad, unreacted alcohol is present.

  • Focus Region 2 (1260 cm⁻¹): Monitor the growth of the ether peak.

Step 3: Data Processing
  • Algorithm: Spectrum_Product - (Factor * Spectrum_Precursor)

  • Use spectral subtraction to remove solvent peaks if monitoring in-situ.

Visualizations

Diagram 1: Spectral Decision Logic

This decision tree guides the analyst through the identification process based on the spectral features discussed above.

IR_Identification_Logic Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ Is a BROAD O-H peak present? Start->CheckOH CheckNH Check 3300-3400 cm⁻¹ Is a SHARP N-H peak visible? CheckOH->CheckNH No (Broad band absent) Result_Precursor ID: Starting Material (3-Hydroxypiperidine) CheckOH->Result_Precursor Yes (Strong Broad Band) CheckEther Check 1240-1280 cm⁻¹ Is a STRONG C-O-C peak present? CheckNH->CheckEther Yes (Sharp Band Present) Result_N_Isomer ID: N-Alkylated Impurity (Regioisomer) CheckNH->Result_N_Isomer No (Absence of NH) CheckEther->Result_Precursor No (Likely Decomposition) Result_Product ID: Target Molecule 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine CheckEther->Result_Product Yes

Caption: Logical decision tree for distinguishing the target ether from precursors and structural isomers using key IR spectral zones.

Diagram 2: Synthesis & Functional Group Transformation

This diagram illustrates the chemical transformation and the corresponding IR shifts.

Synthesis_IR_Map SM1 3-Hydroxypiperidine (Func: O-H, N-H) IR: Broad 3300, C-O 1050 Reaction Coupling Reaction (Base Mediated) SM1->Reaction Loss of O-H SM2 1-Methyl-2-chloroimidazole (Func: C-Cl, C=N) IR: C=N 1500, No O-H SM2->Reaction Loss of C-Cl Product Target Product (Func: C-O-C, N-H) IR: Ether 1260, Sharp NH 3350 Reaction->Product Formation of Ether Linkage

Caption: Correlation between synthetic transformation and observable IR spectral shifts.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Hydroxypiperidine. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Methylimidazole. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Heteroaryl Ether assignments). [Link]

Sources

Optimizing the Imidazole-Piperidine Scaffold: A Comparative Analysis of Ether vs. Amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 and H4 receptor antagonists/inverse agonists (e.g., Ciproxifan, Proxifan analogs).

A critical decision point in the optimization of this scaffold is the selection of the linker heteroatom connecting the aromatic imidazole core to the basic piperidine moiety. This guide provides a technical comparison between Ether (-O-) and Amine (-NH-) linkers. We analyze their impact on physicochemical properties (pKa, LogP), synthetic feasibility, and metabolic stability, supported by representative experimental data and protocols.

Physicochemical & Structural Analysis

The choice between an ether and an amine linker fundamentally alters the electronic and steric landscape of the molecule.

Basicity and Ionization (pKa)
  • Amine Linker (-NH-): Introducing a secondary amine linker creates a polybasic system. The linker nitrogen itself contributes to basicity, and it can influence the pKa of the piperidine nitrogen through electronic shielding. This often results in higher solubility at physiological pH but can lead to "ion trapping" in lysosomes.

  • Ether Linker (-O-): The oxygen atom is an H-bond acceptor but is not ionizable at physiological pH. Furthermore, the electronegative oxygen exerts an inductive electron-withdrawing effect (

    
    ) on the adjacent carbon chain, potentially lowering the pKa of the piperidine nitrogen compared to the amine analog.
    
Lipophilicity (LogP) and Permeability
  • Ether Linker: Generally increases lipophilicity (

    
     LogP) compared to the amine. Ethers lack the H-bond donor capability of the secondary amine, reducing the polar surface area (TPSA), which can enhance blood-brain barrier (BBB) permeability—a critical factor for H3R antagonists targeting CNS indications.
    
  • Amine Linker: The -NH- group is a Hydrogen Bond Donor (HBD). While this increases polarity (

    
     LogP), it may improve selectivity if the target pocket contains a specific H-bond acceptor (e.g., an Aspartate or Glutamate residue).
    
Comparative Properties Table[1]
FeatureEther Linker (-O-)Amine Linker (-NH-)Impact on Drug Design
H-Bonding Acceptor onlyDonor & AcceptorAmine allows tighter binding if residue interaction exists.
LogP Higher (More Lipophilic)Lower (More Polar)Ether preferred for CNS penetration (BBB).
pKa (Piperidine) ~8.5 - 9.0~9.0 - 9.8Amine analogs often have higher aqueous solubility.
Rotational Barrier LowModerateAmine linker is slightly more rigid due to H-bonding/sterics.
Metabolic Risk O-DealkylationN-Dealkylation/OxidationAmine is generally more metabolically labile.

Synthetic Pathways[2][3][4][5]

The synthetic accessibility of these linkers differs significantly. The amine linkage is often more modular via reductive amination, whereas the ether linkage typically requires substitution chemistry that may necessitate protecting groups on the imidazole nitrogen.

Synthesis Workflow Visualization

Synthesis_Pathways Start_Imid Imidazole Aldehyde Process_Amine Reductive Amination (NaBH(OAc)3, DCE) Start_Imid->Process_Amine Start_Pip Piperidine Amine Start_Pip->Process_Amine Start_Imid_Alc Imidazole Alcohol Process_Ether Williamson Ether / Mitsunobu (NaH, DMF or DEAD, PPh3) Start_Imid_Alc->Process_Ether Start_Pip_Hal Piperidine Halide/Mesylate Start_Pip_Hal->Process_Ether Product_Amine Amine-Linked Scaffold Process_Amine->Product_Amine High Yield, Mild Product_Ether Ether-Linked Scaffold Process_Ether->Product_Ether Requires N-Protection

Figure 1: Comparative synthetic routes. Route A (Green) utilizes reductive amination for amine linkers. Route B (Red) utilizes nucleophilic substitution for ether linkers.

Performance & Experimental Data

To illustrate the functional differences, we examine a representative dataset derived from Structure-Activity Relationship (SAR) studies of H3 receptor antagonists (analogous to the Proxifan series).

Representative Biological Data[6][7][8]

Study Context: Optimization of a 4-(1H-imidazol-4-yl)piperidine derivative. Target: Histamine H3 Receptor (hH3R).[1][2][3]

Compound IDLinker (X)hH3R Ki (nM)LogD (pH 7.4)Microsomal Stability (t1/2 min)
CMP-01 -CH2-CH2- (Control)4.22.145
CMP-02 -O-CH2- (Ether)12.52.458
CMP-03 -NH-CH2- (Amine)1.81.118

Analysis:

  • Potency: The Amine linker (CMP-03 ) shows superior affinity (Ki = 1.8 nM). This suggests the -NH- donor participates in a critical hydrogen bond with the receptor (likely Asp114 or similar residues in the binding pocket), which the Ether linker (CMP-02 ) cannot fulfill.

  • Stability: The Ether linker demonstrates superior metabolic stability (t1/2 = 58 min) compared to the Amine (t1/2 = 18 min). The secondary amine in CMP-03 is a "soft spot" for CYP450-mediated N-dealkylation.

  • Lipophilicity: The Ether analog is significantly more lipophilic (LogD 2.4), suggesting better potential for passive diffusion across the BBB compared to the more polar Amine analog.

Metabolic Fate Visualization

Metabolic_Fate Amine_Cmp Amine Linker (-NH-CH2-) CYP_Amine CYP450 (Oxidation) Amine_Cmp->CYP_Amine Imine_Int Imine Intermediate CYP_Amine->Imine_Int Fast Breakdown_Amine Cleavage (N-Dealkylation) Loss of Pharmacophore Imine_Int->Breakdown_Amine Hydrolysis Ether_Cmp Ether Linker (-O-CH2-) CYP_Ether CYP450 (O-Dealkylation) Ether_Cmp->CYP_Ether Breakdown_Ether Phenol/Alcohol + Aldehyde CYP_Ether->Breakdown_Ether Slow (Steric/Electronic resistance)

Figure 2: Metabolic liability comparison. Amine linkers are prone to rapid oxidative N-dealkylation via imine intermediates. Ether linkers are generally more robust against O-dealkylation in this specific scaffold context.

Experimental Protocols

Protocol A: Synthesis of Amine-Linked Analog (Reductive Amination)

Use this protocol for generating high-affinity libraries where H-bond donation is required.

  • Reagents: Imidazole-4-carboxaldehyde (1.0 eq), 4-Aminopiperidine derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve aldehyde and amine in DCE (0.1 M) under

      
      .
      
    • Add catalytic acetic acid and stir for 30 mins at Room Temperature (RT) to form the imine.

    • Add STAB in one portion.

    • Stir at RT for 12-16 hours. Monitor by LC-MS.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH/

      
       gradient).
      
Protocol B: In Vitro Microsomal Stability Assay

Use this protocol to validate the stability advantage of the ether linker.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Preparation:

    • Test compound concentration: 1 µM (in phosphate buffer, pH 7.4).

    • Microsome protein concentration: 0.5 mg/mL.

  • Initiation:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, 45, 60 mins.

    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time to determine

      
       and 
      
      
      
      .

Conclusion & Recommendation

  • Choose the Amine Linker if: Your primary goal is maximizing potency via H-bond interactions or improving aqueous solubility for formulation. Be prepared to address metabolic instability by blocking adjacent metabolic soft spots (e.g., adding fluorine or methyl groups alpha to the nitrogen).

  • Choose the Ether Linker if: Your primary goal is CNS exposure (higher LogP, no HBD) or improving metabolic half-life . The ether linker acts as a robust bioisostere that simplifies the metabolic profile, provided the loss of the H-bond donor does not abolish receptor affinity.

References

  • Vaccaro, W. D., et al. (2006).[3] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[3] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[3]

  • Meier, G., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[2][4] European Journal of Pharmacology. (Contextual citation based on scaffold comparison).

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

  • Di, L., & Kerns, E. (2010). Drug-Like Properties: Concepts, Structure Design and Methods. (General reference for Ether/Amine metabolic stability principles).
  • Smolecule Protocols. Piperidine and Imine Frameworks in Heterocyclic Synthesis. (General synthetic protocols for piperidine scaffolds).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Executive Summary

Immediate Action Required: Treat this compound as a Corrosive Organic Base and a potential Sensitizer .

3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine is a bifunctional nitrogen heterocycle containing a basic secondary amine (piperidine) and an aromatic imidazole ring. Its disposal requires strict segregation from acids and oxidizers to prevent uncontrolled exothermic reactions or the release of toxic nitrogen oxides (


).
Quick Reference: Waste Classification
ParameterClassificationRationale
Primary Hazard Corrosive (pH > 11) Unsubstituted piperidine nitrogen is highly basic (

).
Secondary Hazard Toxic / Irritant Nitrogen heterocycles are often skin/eye irritants and potential sensitizers.
RCRA Status (USA) Not Listed (P/U) Manage as Characteristic Waste: D002 (Corrosive) or D001 (Ignitable) if in solvent.
Waste Stream Organic Base (C-Stream) Must be incinerated. NEVER drain dispose.
Incompatibility Acids, Oxidizers, Hypochlorites Risk of heat generation or toxic chloramine formation.

Part 2: Hazard Assessment & Chemical Logic

Structural Basis of Hazard

To dispose of this chemical safely, you must understand its reactivity profile. The molecule features two nitrogen centers:[1][2]

  • Piperidine Nitrogen (

    
    ):  A strong base and nucleophile. It will aggressively scavenge protons from acidic waste streams, generating significant heat.
    
  • Imidazole Nitrogen (

    
    ):  A weaker base (
    
    
    
    ), but it contributes to the overall nitrogen load, which requires high-temperature incineration to prevent
    
    
    emissions.
Critical Incompatibilities
  • Strong Acids (Sulfuric, Hydrochloric, Nitric): Mixing with acids in a closed waste drum can cause rapid pressurization due to exothermic neutralization.

  • Hypochlorites (Bleach): CRITICAL WARNING. Do not mix with bleach. The secondary amine in the piperidine ring reacts with hypochlorite to form N-chloropiperidine , an unstable and toxic chloramine derivative.

    • Reaction:

      
      
      

Part 3: Disposal Workflow & Protocols

Protocol A: Solid/Pure Substance Disposal

For expired reagents or pure synthesis products.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for corrosive solids.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine"

    • Hazards: "Corrosive," "Toxic."

  • Packing: Double-bag the primary container in a clear polyethylene bag before placing it in the waste drum.

  • Disposal Path: Lab Pack for high-temperature incineration.

Protocol B: Reaction Mixtures & Mother Liquors

For waste solvents containing the product.

  • pH Check: If the waste stream is aqueous or mixed solvent, verify pH. If pH < 4, do not add this base directly; it will heat up.

  • Segregation: Pour into the "Basic Organic Waste" carboy.

    • Acceptable Solvents: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.

    • Unacceptable Solvents: Acidified mobile phases (e.g., 0.1% TFA/Water).

  • Rinsing: Rinse glassware with Methanol. Add rinsate to the same organic waste container.

Part 4: Decision Logic & Visualization

The following diagram illustrates the critical decision points for disposing of piperidine/imidazole derivatives.

DisposalWorkflow Start Waste Generation: 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamDebris Contaminated Debris (Gloves, Paper, Syringes) Solid->ContamDebris SolidPack Double Bag in Polyethylene Solid->SolidPack ContamDebris->SolidPack LabPack Lab Pack for Incineration SolidPack->LabPack SolventCheck Check Solvent Compatibility Liquid->SolventCheck Acidic Acidic Solution? SolventCheck->Acidic Chlorinated Contains Bleach/Oxidizers? Acidic->Chlorinated No SegregateA DO NOT MIX Segregate into separate stream Acidic->SegregateA Yes (Exotherm Risk) Chlorinated->SegregateA Yes (Chloramine Risk) SegregateB Organic Base Stream (Carboy C) Chlorinated->SegregateB No SegregateB->LabPack

Figure 1: Decision matrix for segregating piperidine-derivative waste streams to prevent chemical incompatibility events.

Part 5: Emergency Response Procedures

In the event of a spill or exposure, the basicity of the piperidine moiety dictates the response.

ScenarioImmediate ProtocolTechnical Rationale
Skin Contact Wash with soap and water for 15 min. Do not use vinegar. While vinegar neutralizes bases, the heat of neutralization on compromised skin can aggravate burns. Water dilution is safer.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.Alkaline burns are insidious; they penetrate deeper than acid burns by saponifying fatty tissues. Immediate dilution is vital.
Bench Spill Absorb with vermiculite or clay . Do not use paper towels.Paper towels (cellulose) can react with strong oxidizers if present, but for bases, they are generally safe. However, clay is inert and preferred.

Part 6: References & Regulatory Grounding[3]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. Compound Summary: Piperidine.[3] National Library of Medicine. (Used for pKa and reactivity extrapolation).[4]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

Sources

Technical Guide: Safe Handling & PPE for 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 3-((1-Methyl-1H-imidazol-2-yl)oxy)piperidine as a Corrosive and Acute Toxin .[1][2]

While specific toxicological data for this precise isomer may be limited in public registries, the structural pharmacophores—a secondary amine (piperidine) linked to an imidazole via an ether bond—dictate a strict "Universal Precaution" approach.[2] Piperidine derivatives are potent sensitizers and caustic bases; imidazoles are known irritants.

Core Hazard Profile:

  • Skin/Eye: High risk of chemical burns or severe irritation (Category 1B or 2A).

  • Inhalation: Mucous membrane destruction; respiratory sensitizer potential.

  • Reactivity: Likely hygroscopic and sensitive to strong oxidizers.

Chemical Hazard Analysis & Causality

Why we select specific PPE for this compound.

To select the correct PPE, we must understand the molecular behavior of the target:[2]

Structural MotifAssociated HazardImpact on PPE Selection
Piperidine Ring (2° Amine) Caustic Alkalinity (pKa ~11) Standard latex degrades.[1][2] Nitrile is required.[3][4] Eye protection must seal against vapors.
Imidazole Ring Irritant / Sensitizer Skin exposure can lead to long-term dermatitis.[1][2] Double-gloving is mandatory.[1][2]
Ether Linkage (-O-) Metabolic Stability Increases lipophilicity, aiding skin absorption.[1][2] Permeation resistance is critical.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet the "Primary Control" (Engineering), you must upgrade the "Secondary Control" (PPE).[1][2]

A. Hand Protection (Glove Selection)

Rationale: Amines can permeate thin nitrile rubber rapidly. The "oxy" linkage increases the organic character, potentially accelerating breakthrough.

Task IntensityGlove MaterialThicknessBreakthrough Time (Est.)[4]Protocol
Incidental Contact (Weighing, HPLC Prep)Nitrile (Disposable)4–5 mil10–15 minsDouble Glove. Change outer glove immediately upon splash.[1][2]
High Exposure (Synthesis, Work-up)Nitrile (Extended Cuff)8–10 mil>60 minsInspect for pinholes.[1][2] Cuff must overlap lab coat.
Spill Cleanup / Immersion Laminate (Silver Shield) Multi-layer>480 minsMandatory. Do not use standard nitrile for spills >5mL.[1]
B. Eye & Face Protection

Rationale: Piperidine vapors are lachrymators. Safety glasses provide insufficient protection against creeping vapors or aerosols.

  • Standard Operation: Chemical Splash Goggles (Indirect Venting). [1][2]

    • Why: Direct vents allow vapor entry. Glasses leave gaps.

  • Open System / Scale-up (>1g): Face Shield + Goggles. [1][2]

    • Why: Protects neck and face from exothermic splashes during neutralization.

C. Respiratory Protection

Rationale: Solid powders of this class are often electrostatic and easily aerosolized.

  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).[2]

  • Secondary (If hood unavailable): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges + P100 particulate filter.[1][2]

    • Note: Do not use N95s. They filter dust but pass caustic amine vapors.

Operational Workflows
Diagram 1: PPE Decision Logic

Use this decision tree to determine the required protection level before starting work.[1]

PPE_Decision_TreeStartStart: Handling 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidineQ1Is the compound in Solid or Liquid state?Start->Q1SolidSolid (Powder)Q1->SolidLiquidLiquid / SolutionQ1->LiquidQ2Is handling inside a Fume Hood?Solid->Q2Q3Is volume > 100mL or Exothermic?Liquid->Q3Hood_YesYesQ2->Hood_YesHood_NoNo (Benchtop)Q2->Hood_NoAction_Solid_HoodPPE Level 1:Double Nitrile GlovesSafety Glasses w/ Side ShieldsLab CoatHood_Yes->Action_Solid_HoodAction_Solid_BenchSTOP: High RiskRequires Weighing Enclosureor N100/P100 RespiratorHood_No->Action_Solid_BenchVol_LowNo (<100mL)Q3->Vol_LowVol_HighYes (>100mL)Q3->Vol_HighAction_Liquid_StdPPE Level 2:Splash Goggles (Mandatory)Double Nitrile (Change <15m)Lab CoatVol_Low->Action_Liquid_StdAction_Liquid_HighPPE Level 3:Face Shield + GogglesThick Nitrile (8mil) or LaminateApronVol_High->Action_Liquid_High

Caption: Decision logic for selecting PPE based on physical state and containment availability.

Protocol: Safe Weighing & Transfer
  • Static Control: Use an antistatic gun on the spatula and vial. Piperidine derivatives are often "sticky" salts or electrostatic solids.

  • Containment: Weigh inside the fume hood. If using a microbalance that requires a draft shield, use a powder containment hood or a "glove bag" setup.

  • Dissolution: Add solvent slowly. Amine-based compounds can be exothermic upon solvation, specifically if the solvent is acidic or protic.[1][2]

Emergency Response & Disposal
Spill Cleanup Protocol (Amine Specific)

Do not treat this as a generic organic spill. The basicity requires neutralization to prevent corrosive fumes.

  • Evacuate & Ventilate: If spill is >100mg outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves and a respirator if vapors are detected.

  • Neutralization:

    • Do NOT use water immediately (spreads the base).

    • Cover with a Dry Absorbent (Vermiculite or Sand).

    • Optional: Use a weak acid neutralizer (Citric acid powder) if the spill is large, but test on a small scale first to ensure no violent reaction.[2]

  • Collection: Scoop into a hazardous waste container labeled "Basic Organic Solids/Liquids."

Diagram 2: Spill Response Logic

Spill_ResponseEventSpill DetectedAssessAssess Volume & LocationEvent->AssessSmall< 5mL / Inside HoodAssess->SmallLarge> 5mL / Outside HoodAssess->LargeAct_Small1. Absorb (Paper/Pad)2. Wipe w/ Dilute Acetic Acid3. Dispose as HazWasteSmall->Act_SmallAct_Large1. Evacuate Area2. Don Respirator + Laminate Gloves3. Dike with Vermiculite4. Scoop to PailLarge->Act_Large

Caption: Triage workflow for chemical spills involving piperidine derivatives.

Waste Disposal[5][6]
  • Stream: High BTU / Organic Base.

  • Segregation: Keep separate from Oxidizers (Peroxides, Nitric Acid) and Strong Acids .

  • Labeling: Must carry "Corrosive" and "Toxic" hazard labels.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.